molecular formula C8H15N3O3 B565326 AMOZ-d5

AMOZ-d5

カタログ番号: B565326
分子量: 206.25 g/mol
InChIキー: TVHAMVOINIHMEX-VJPLVGRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AMOZ-d5 is a labeled deuterated metabolite of nitrofuran, an antimicrobial drug used in veterinary medicine.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAMVOINIHMEX-VJPLVGRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of AMOZ-d5 in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of analytical chemistry, particularly in drug development and food safety, the precise quantification of trace compounds in complex biological matrices is of paramount importance. AMOZ-d5, a deuterated stable isotope-labeled internal standard, plays a critical role in achieving accurate and reliable measurements of the nitrofuran antibiotic metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using mass spectrometry.[1][2] This technical guide provides an in-depth overview of the function of this compound, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Furaltadone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many countries due to concerns over the carcinogenic potential of its residues.[1] Following administration, furaltadone is rapidly metabolized to AMOZ, which can become bound to tissue proteins.[3] Consequently, regulatory monitoring focuses on the detection of this tissue-bound metabolite as a marker for the illegal use of furaltadone.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variations that can occur during sample preparation and analysis, thereby ensuring the accuracy of quantitative results.[1][4]

Core Function of this compound in Mass Spectrometry

This compound is the deuterated analog of AMOZ, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium atoms.[5][6][7] This subtle change in mass allows it to be distinguished from the native AMOZ by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This similarity is key to its function as an internal standard.

The primary function of this compound is to serve as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] A known amount of this compound is added to a sample at the beginning of the analytical process.[3] Because it behaves almost identically to the endogenous AMOZ, it experiences the same potential losses during sample extraction, cleanup, and derivatization, as well as any variations in instrument response.[3][4] By measuring the ratio of the signal from AMOZ to the signal from this compound, analysts can accurately quantify the amount of AMOZ in the original sample, effectively correcting for any procedural inconsistencies.[3]

In many established analytical protocols, both AMOZ and the this compound internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) prior to LC-MS/MS analysis.[1][3] This reaction forms the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5.[1] The derivatization enhances the sensitivity and specificity of the detection.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments involving the use of this compound as an internal standard for the quantification of AMOZ.

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and this compound standards in methanol to create individual stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution with methanol to achieve a concentration range of 0.1 to 5 ng/mL.[1]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL (10 pg/µL) in methanol.[1]

  • Storage: All stock and working solutions should be stored at 2-8°C.[1]

Sample Preparation, Hydrolysis, and Derivatization
  • Weigh approximately 2.0 g of the homogenized sample (e.g., tissue, meat) into a centrifuge tube.[1]

  • Spike the sample with a known volume of the this compound internal standard working solution.[1]

  • Add 10 mL of 0.2 M hydrochloric acid to the sample.[1]

  • Add 240 µL of a 10 mg/mL solution of 2-nitrobenzaldehyde (2-NBA) in methanol.[1]

  • Securely cap the tube, vortex for 30 seconds, and incubate overnight (approximately 16 hours) at 37-40°C. This step facilitates the release of bound metabolites (hydrolysis) and the derivatization reaction.[1]

  • After incubation, cool the sample to room temperature.

  • Adjust the pH of the solution to approximately 7 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer.[1]

Liquid-Liquid Extraction
  • Add 15 mL of ethyl acetate to the centrifuge tube, vortex thoroughly, and centrifuge for 10 minutes at 6000 rpm.[1]

  • Transfer the upper organic layer (supernatant) to a clean tube.

  • Repeat the extraction with an additional 15 mL of ethyl acetate and combine the supernatants.[1]

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[1]

Reconstitution
  • Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.[1]

  • Vortex the solution to ensure the residue is fully dissolved.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of AMOZ using this compound as an internal standard.

Table 1: Liquid Chromatography Conditions

ParameterValue
LC SystemHigh-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC)
ColumnReversed-phase C18 (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A2 mM ammonium formate in water
Mobile Phase BMethanol
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

Data sourced from typical methodologies and may require optimization.[1]

Table 2: Example LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
2.5595
5.0595
5.28020
14.08020

This is an example gradient and may need to be adjusted based on the specific column and system.[1]

Table 3: Mass Spectrometry Conditions and MRM Transitions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI) in positive ion mode
Analysis ModeMultiple Reaction Monitoring (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-NP-AMOZ335.0291.016
262.126
2-NP-AMOZ-d5 (Internal Standard)340.1101.9Optimize experimentally

Note: The precursor and product ions for 2-NP-AMOZ are well-established. The optimal product ion and collision energy for 2-NP-AMOZ-d5 should be determined experimentally.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Homogenized Sample spike Spike with this compound sample->spike Add Internal Standard hydrolyze Acid Hydrolysis spike->hydrolyze Release Bound Metabolites derivatize Derivatization with 2-NBA hydrolyze->derivatize Form 2-NP-AMOZ & 2-NP-AMOZ-d5 lle Liquid-Liquid Extraction (Ethyl Acetate) derivatize->lle evaporate Evaporation to Dryness lle->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Ratio of Analyte to IS) lcms->data quantify Quantification data->quantify

Caption: Experimental workflow for the analysis of AMOZ using this compound.

signaling_pathway cluster_analyte Analyte & Internal Standard cluster_derivatized Derivatized Products AMOZ AMOZ (Analyte) derivatization Derivatization (with 2-NBA) AMOZ->derivatization AMOZ_d5 This compound (Internal Standard) AMOZ_d5->derivatization NP_AMOZ 2-NP-AMOZ derivatization->NP_AMOZ NP_AMOZ_d5 2-NP-AMOZ-d5 derivatization->NP_AMOZ_d5 lcms_analysis LC-MS/MS Analysis NP_AMOZ->lcms_analysis NP_AMOZ_d5->lcms_analysis quantification Accurate Quantification (Ratio of 2-NP-AMOZ / 2-NP-AMOZ-d5) lcms_analysis->quantification

References

A Comprehensive Technical Guide to AMOZ-d5 as an Internal Standard for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5) as an internal standard for the quantitative analysis of the nitrofuran metabolite AMOZ. The use of nitrofuran antibiotics, such as furaltadone, has been prohibited in food-producing animals in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic effects.[1][2][3] Regulatory monitoring, therefore, focuses on detecting their residues in animal-derived food products.

Parent nitrofuran drugs are metabolized rapidly within hours, making their direct detection impractical.[2] Instead, analysis targets their stable, tissue-bound metabolites, which can be detected for weeks after administration.[2][3] Furaltadone metabolizes into 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[3][4][5] For accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential.[6] this compound, the deuterated analog of AMOZ, is the ideal internal standard, as it compensates for variations during sample preparation and potential matrix effects during analysis.[6][7]

Physicochemical Properties of this compound

Key identifiers and properties of this compound are summarized below.

PropertyValue
Analyte Name 3-Amino-5-morpholinomethyl-2-oxazolidinone D5 (this compound)[8]
Synonyms 3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one[7][8]
CAS Number 1017793-94-0[8][9]
Molecular Formula C₈H₁₀D₅N₃O₃[9][10]
Molecular Weight 206.25 g/mol [8][10]
Unlabelled CAS 43056-63-9[8]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard (this compound) is added to the sample at the beginning of the extraction process.[6] Because this compound is chemically identical to the native AMOZ, it experiences the same extraction losses, derivatization inefficiencies, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled standard, a highly accurate and precise quantification can be achieved, regardless of sample-to-sample variations in recovery.

cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Sample Homogenized Sample (e.g., Tissue, Shrimp) Spike Spike with known amount of this compound Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization (NBA) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Ratio Measure Area Ratio (NP-AMOZ / NP-AMOZ-d5) LCMS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Diagram 1: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Detailed Experimental Protocol

This section outlines a comprehensive protocol for the analysis of AMOZ in biological matrices using this compound as an internal standard. The protocol involves sample preparation, including hydrolysis and derivatization, followed by LC-MS/MS analysis.

Reagents and Materials
  • Standards: AMOZ and this compound analytical standards.[1]

  • Derivatizing Agent: 2-nitrobenzaldehyde (NBA).[1][11]

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), HPLC-grade water.[11]

  • Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).[4][11]

  • Buffers: Potassium phosphate buffer (K₂HPO₄) or Trisodium phosphate buffer.[4][12]

  • Equipment: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, water bath, LC-MS/MS system.[1][4]

Preparation of Standard Solutions
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh AMOZ and this compound standards and dissolve in methanol to prepare individual stock solutions. Store at ≤ -20°C.[4][6]

  • Intermediate Solutions (e.g., 10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol or water.[11]

  • Working Standard Solutions: Create a series of calibration standards by diluting the AMOZ intermediate solution to final concentrations (e.g., 0.5 to 20 µg/L).[13]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples (e.g., 10 ng/mL).[6]

Sample Preparation, Hydrolysis, and Derivatization

The goal of this multi-step process is to release the protein-bound AMOZ from the tissue matrix and simultaneously derivatize it with NBA to form the more stable NP-AMOZ derivative, which is suitable for LC-MS/MS analysis.[4][6]

  • Homogenization: Weigh approximately 1-2 grams of homogenized tissue (e.g., shrimp, liver, meat) into a 50 mL polypropylene centrifuge tube.[4][6][13]

  • Spiking: Add a precise volume of the this compound internal standard working solution to each sample, control, and calibration blank.[6]

  • Hydrolysis and Derivatization:

    • Add approximately 5 mL of 0.1-0.2 M HCl.[6][11]

    • Add 100-240 µL of 10-100 mM 2-nitrobenzaldehyde (NBA) solution (typically in DMSO or Methanol).[4][6]

    • Vortex the tube thoroughly for about 30 seconds.[4][6]

    • Incubate the samples overnight (approx. 16 hours) in a water bath at 37°C. This step facilitates both the acid-catalyzed release of the bound metabolite and its reaction with NBA.[4][11][13]

  • Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7 by adding a buffer (e.g., 0.1M K₂HPO₄) and a base (e.g., 1N NaOH).[4][13]

  • Liquid-Liquid Extraction (LLE):

    • Add 5-10 mL of ethyl acetate (EtOAc) to the neutralized sample.[4][13]

    • Vortex vigorously for 1-5 minutes and then centrifuge (e.g., 3500 rpm for 10 min) to separate the organic and aqueous layers.[3][4]

    • Carefully transfer the upper organic layer (EtOAc) to a clean tube.

    • Repeat the extraction step on the remaining aqueous portion with another aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.[4]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[4][12]

    • Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of mobile phase or a methanol/water mixture.[3][13]

    • Filter the reconstituted extract through a 0.22 or 0.45 µm filter before injection into the LC-MS/MS system.[4][13]

cluster_workflow Sample Preparation Workflow A 1. Weigh 2g Homogenized Sample B 2. Spike with this compound A->B C 3. Add HCl and 2-NBA Solution B->C D 4. Incubate Overnight at 37°C C->D E 5. Neutralize to pH ~7 D->E F 6. Extract with Ethyl Acetate (2x) E->F G 7. Combine & Evaporate Extracts F->G H 8. Reconstitute & Filter G->H I Inject into LC-MS/MS H->I

Diagram 2: Step-by-step sample preparation workflow.

Furaltadone Metabolism and Derivatization

Furaltadone, the parent drug, is not the target of analysis due to its rapid in-vivo breakdown. It is metabolized to AMOZ, which forms stable, protein-bound adducts in tissue. The analytical method involves acid hydrolysis to release this bound AMOZ, which is then derivatized with 2-nitrobenzaldehyde (NBA) to form NP-AMOZ, a more stable compound suitable for detection. The same reaction occurs with the internal standard, converting this compound to NP-AMOZ-d5.

cluster_metabolism In-Vivo Metabolism cluster_analysis In-Vitro Analysis Furaltadone Furaltadone (Parent Drug) AMOZ AMOZ (Tissue-Bound Metabolite) Furaltadone->AMOZ Rapid Metabolism Released_AMOZ Released AMOZ AMOZ->Released_AMOZ Acid Hydrolysis NP_AMOZ NP-AMOZ (Detected Analyte) Released_AMOZ->NP_AMOZ NBA 2-Nitrobenzaldehyde (NBA) NBA->NP_AMOZ

Diagram 3: Furaltadone metabolism and analytical derivatization.

LC-MS/MS Instrumental Analysis

The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical Liquid Chromatography (LC) Conditions
ParameterTypical Value
LC Column C18 (e.g., 2.1 x 150 mm, 3.5 µm)[11]
Mobile Phase A Water with 0.1% Acetic Acid[11]
Mobile Phase B Acetonitrile or Methanol[11][14]
Gradient A gradient from high aqueous to high organic (e.g., 10% B to 80% B over 17 min)[11]
Flow Rate 0.4 mL/min[11]
Column Temp 40 °C[11]
Injection Volume 20 µL[11]
Typical Mass Spectrometry (MS/MS) Conditions

Analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
NP-AMOZ 335.1291.1 / 204.1
NP-AMOZ-d5 340.1296.1

(Note: Specific m/z values for precursor and product ions may vary slightly based on the instrument and derivatized structure. The values for NP-AMOZ-d5 are based on the derivatized form of this compound. The exact transitions should be optimized for the specific instrument in use. The table provides representative values found in literature for AMOZ and its deuterated standard after derivatization.)

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable methods for the quantification of furaltadone residues in food products. By compensating for analytical variability, the isotope dilution technique ensures high accuracy and precision, enabling laboratories to meet stringent regulatory requirements, such as the Reference Point for Action (RPA) set at 0.5 µg/kg by the European Commission.[5] The detailed protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in food safety and drug metabolism to develop and validate high-performance analytical methods.

References

The Core Principle of Isotope Dilution: A Technical Guide to Using Deuterated Standards like AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principle of isotope dilution mass spectrometry, focusing on the application of deuterated internal standards, specifically 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5). This guide provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to facilitate the accurate and reliable quantification of the nitrofuran metabolite AMOZ in various biological matrices.

The Fundamental Principle of Using Deuterated Standards

Deuterated standards are isotopically labeled compounds where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H).[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), these standards are invaluable as internal standards (IS).[1][2] The core principle lies in their chemical near-identity to the target analyte.[1] Because of this, they exhibit almost identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][3] This similarity allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby significantly enhancing the accuracy, precision, and reproducibility of the analytical method.[1][4][5]

The key to their utility in mass spectrometry is the mass difference. The deuterium atoms increase the mass of the standard, allowing the mass spectrometer to easily distinguish it from the native analyte.[1][3] By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][5] This ratio remains constant even if sample loss occurs during preparation, leading to more reliable and robust results.[5]

This compound: A Specific Application in Food Safety

This compound is the deuterated analog of AMOZ, a metabolite of the nitrofuran antibiotic furaltadone.[6] Due to concerns about the carcinogenic potential of nitrofuran residues, their use in food-producing animals is prohibited in many countries.[4][7] Regulatory monitoring, therefore, focuses on detecting the tissue-bound metabolites like AMOZ.[4] this compound serves as an ideal internal standard for the accurate quantification of AMOZ in various biological matrices such as meat, aquaculture products, and honey.[4][6]

A critical step in the analysis of AMOZ is derivatization with 2-nitrobenzaldehyde (2-NBA).[4][7] This process converts both the native AMOZ and the this compound internal standard into more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, prior to LC-MS/MS analysis.[4]

Below is a diagram illustrating the logical relationship in using a deuterated internal standard for quantitative analysis.

logical_relationship Analyte Analyte (AMOZ) Extraction Extraction Analyte->Extraction IS Deuterated Standard (this compound) IS->Extraction Derivatization Derivatization (with 2-NBA) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Analyte Concentration Ratio->Concentration experimental_workflow Start Homogenized Sample (e.g., 1-2g) Spike Spike with this compound Internal Standard Start->Spike Hydrolyze Acid Hydrolysis (e.g., 0.125 - 0.2 M HCl) Spike->Hydrolyze Derivatize Derivatization with 2-NBA (Incubate at 37°C overnight) Hydrolyze->Derivatize Neutralize Neutralization (e.g., K2HPO4 buffer) Derivatize->Neutralize Extract Liquid-Liquid Extraction (e.g., with ethyl acetate) Neutralize->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

References

AMOZ-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGU-AMOZ-D5-20251213 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Amozapine-d5 (AMOZ-d5). Amozapine is the N-demethylated active metabolite of the antipsychotic drug Loxapine and is classified as a tricyclic antidepressant (TCA). It functions primarily through the inhibition of norepinephrine and serotonin reuptake, as well as through dopamine receptor antagonism.

Amozapine-d5 is the stable isotope-labeled (deuterated) analogue of Amozapine. Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Chemical Structure and Physicochemical Properties

The chemical structures of Amozapine and its likely deuterated form, Amozapine-d5, are presented below. The deuteration in Amozapine-d5 is typically located on the piperazine ring to prevent isotopic exchange. The exact positions should be confirmed via the Certificate of Analysis from the specific supplier.

Structure of Amozapine:

  • IUPAC Name: 8-chloro-6-(piperazin-1-yl)benzo[b][1][2]benzoxazepine

Probable Structure of Amozapine-d5:

  • Note: Deuterium atoms are most commonly placed on the four carbon atoms of the piperazine ring adjacent to the nitrogen atoms, with the fifth on the secondary amine, to yield a stable isotopic label.

Quantitative Physicochemical Data

The key physicochemical properties of both Amozapine and its deuterated analogue are summarized for comparative purposes.

PropertyAmozapineAmozapine-d5
Molecular Formula C₁₇H₁₆ClN₃OC₁₇H₁₁D₅ClN₃O
Molecular Weight 313.78 g/mol 318.81 g/mol (Calculated)
CAS Number 14028-44-5Not available
Appearance White to off-white solidWhite to off-white solid
Melting Point 175-176 °CNot available (expected to be similar to Amozapine)
pKa (Basic) 7.6 - 8.71Not available (expected to be similar to Amozapine)
Water Solubility 0.171 g/L (low solubility)Not available (expected to be similar to Amozapine)
LogP 3.4Not available (expected to be similar to Amozapine)

Mechanism of Action and Signaling Pathway

Amozapine exerts its antidepressant effects through a multi-faceted mechanism of action within the central nervous system.[1] Its primary actions are:

  • Norepinephrine Reuptake Inhibition: Amozapine potently blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

  • Serotonin Reuptake Inhibition: It also inhibits the serotonin transporter (SERT), though generally to a lesser extent than NET, leading to increased synaptic serotonin levels.[1]

  • Dopamine Receptor Antagonism: Uniquely among many TCAs, Amozapine and its metabolites act as antagonists at dopamine D2 receptors, a property it shares with antipsychotic medications.[1] This contributes to its efficacy in treating psychotic depression.

These actions collectively enhance monoaminergic neurotransmission, which is believed to be a key factor in alleviating the symptoms of depression.

AMOZ_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cleft Synaptic Cleft presyn NE Norepinephrine (NE) VMAT VMAT2 NE->VMAT Stored in Vesicles SER Serotonin (5-HT) SER->VMAT Stored in Vesicles DA Dopamine (DA) DA->VMAT Stored in Vesicles Synaptic Cleft VMAT->Synaptic Cleft Release postsyn NE_R Adrenergic Receptors Postsynaptic Effect Postsynaptic Effect NE_R->Postsynaptic Effect Signal Transduction SER_R Serotonin Receptors SER_R->Postsynaptic Effect Signal Transduction DA_R Dopamine D2 Receptor Postsynaptic Effect_DA Modulated Postsynaptic Effect DA_R->Postsynaptic Effect_DA Signal Transduction NET NET SERT SERT AMOZ Amozapine AMOZ->DA_R Antagonizes AMOZ->NET Inhibits AMOZ->SERT Inhibits NE_cleft NE NE_cleft->NE_R Binds NE_cleft->NET Reuptake SER_cleft 5-HT SER_cleft->SER_R Binds SER_cleft->SERT Reuptake DA_cleft DA DA_cleft->DA_R Binds

Caption: Mechanism of action of Amozapine at the neuronal synapse.

Experimental Protocols: Quantification by LC-MS/MS

The following is a representative protocol for the quantitative analysis of Amozapine in human plasma using Amozapine-d5 as an internal standard (IS). This protocol is a composite based on established methods for antidepressant analysis.[3][4] Laboratories should perform their own validation.

Materials and Reagents
  • Amozapine and Amozapine-d5 analytical standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Microcentrifuge tubes and vials

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Amozapine-d5 internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 20% B and equilibrate

Mass Spectrometry Conditions
  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following table lists the precursor and product ion transitions for monitoring. The transitions for Amozapine-d5 should be determined by direct infusion, but the precursor ion will be [M+H]⁺. Collision energies (CE) require optimization for the specific instrument used.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Purpose
Amozapine m/z 314.1m/z 271.1Quantifier
m/z 314.1m/z 197.1Qualifier
Amozapine-d5 (IS) m/z 319.1 (Expected)To be determinedQuantifier
m/z 319.1 (Expected)To be determinedQualifier

Experimental and Analytical Workflow

The logical flow from sample receipt to final data reporting in a typical bioanalytical setting is crucial for ensuring data integrity and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (Calibrator, QC, Unknown) Spike 2. Spike with Amozapine-d5 (IS) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Transfer Supernatant to Vial Centrifuge->Transfer Inject 6. Inject Sample Transfer->Inject To Instrument Separate 7. Chromatographic Separation (C18) Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration (Analyte & IS) Detect->Integrate Raw Data Calibrate 11. Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify 12. Quantify Unknowns Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: Bioanalytical workflow for Amozapine quantification using LC-MS/MS.

References

An In-Depth Technical Guide to the Synthesis and Purification of AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of AMOZ-d5, a crucial internal standard for the accurate quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). While a specific, publicly available, detailed protocol for the synthesis of this compound is not documented in peer-reviewed literature, this guide outlines a plausible synthetic strategy based on established methods for the synthesis of deuterated morpholine and oxazolidinone derivatives. Additionally, it details the purification and analytical applications of this isotopically labeled compound.

Introduction to this compound

This compound is the deuterium-labeled analog of AMOZ, a significant metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of nitrofuran antibiotics in food-producing animals, regulatory bodies worldwide monitor for their residues, primarily by detecting their stable metabolites. This compound serves as an indispensable internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of AMOZ in various biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1017793-94-0[2][3][4][5]
Molecular Formula C₈H₁₀D₅N₃O₃[2][3][5]
Molecular Weight 206.25 g/mol [2][3][5]
Synonyms 3-Amino-5-(morpholinomethyl-d5)-2-oxazolidinone, 3-Amino-5-(morpholin-4-yl-d5-methyl)-2-oxazolidinone
Appearance Solid
Solubility Soluble in methanol and water

Proposed Synthesis of this compound

Stage 1: Synthesis of Deuterated Morpholine

The synthesis of deuterated morpholine is a critical first step. A one-pot process for the production of morpholine-d8 has been reported, utilizing D₂O as the deuterium source and Raney Nickel as a catalyst. This method allows for a near-complete exchange of all methylene hydrogens in morpholine with deuterium atoms.

Experimental Protocol: Synthesis of Morpholine-d8 (Proposed)

  • Reaction Setup: In a high-pressure reactor, combine morpholine and Raney Nickel.

  • Deuterium Exchange: Add D₂O to the reactor.

  • Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure would need to be optimized for this reaction.

  • Work-up: After the reaction is complete, cool the reactor, filter off the Raney Nickel catalyst, and isolate the morpholine-d8.

  • Purification: Purify the morpholine-d8 by distillation.

Stage 2: Formation of the Oxazolidinone Ring and Final Product

The second stage involves the construction of the oxazolidinone ring and the attachment of the deuterated morpholine moiety. This can be achieved through a multi-step synthesis starting from a suitable chiral precursor.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Starting Material: Begin with a chiral epoxide, such as (R)-glycidyl butyrate.

  • Ring Opening: React the epoxide with the synthesized morpholine-d8. This will introduce the deuterated morpholine group.

  • Formation of Oxazolidinone Ring: The resulting amino alcohol can then be cyclized to form the oxazolidinone ring. This can be achieved using various reagents, such as phosgene or its equivalents, or through a carbamate intermediate.

  • Introduction of the Amino Group: The final step is the introduction of the amino group at the N-3 position of the oxazolidinone ring. This can be accomplished through a variety of methods, such as reaction with a protected hydrazine followed by deprotection.

Synthesis_of_AMOZ_d5 cluster_stage1 Stage 1: Synthesis of Deuterated Morpholine cluster_stage2 Stage 2: Formation of this compound Morpholine Morpholine Morpholine_d8 Morpholine-d8 Morpholine->Morpholine_d8 D₂O, Raney Ni Amino_alcohol Deuterated Amino Alcohol Glycidyl_butyrate (R)-Glycidyl butyrate Glycidyl_butyrate->Amino_alcohol + Morpholine-d8 Oxazolidinone Deuterated Oxazolidinone Intermediate Amino_alcohol->Oxazolidinone Cyclization AMOZ_d5 This compound Oxazolidinone->AMOZ_d5 Amination

Proposed synthetic pathway for this compound.

Purification of this compound

The purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification of this compound

  • Initial Purification: Following the synthesis, the crude product should be subjected to flash column chromatography on silica gel. The solvent system (e.g., a gradient of methanol in dichloromethane) will need to be optimized to effectively separate the product from unreacted starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative reversed-phase HPLC is the method of choice.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

    • Detection: UV detection at a wavelength where AMOZ absorbs, typically around 230-280 nm.

  • Lyophilization: After collecting the pure fractions from HPLC, the solvent is removed, and the final product is often lyophilized to obtain a stable, solid powder.

Purification_Workflow Crude Crude this compound Flash_Chromatography Flash Column Chromatography Crude->Flash_Chromatography HPLC_Purification Preparative HPLC Flash_Chromatography->HPLC_Purification Pure_Fractions Collection of Pure Fractions HPLC_Purification->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

General purification workflow for this compound.

Analytical Characterization and Use

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the absence of protons at the labeled positions. ¹³C NMR and ²H NMR are used to confirm the structure and the location of the deuterium labels.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the final product.

Once synthesized and purified, this compound is used as an internal standard in LC-MS/MS methods for the quantification of AMOZ in various samples, such as animal tissues.

Table 3: Typical LC-MS/MS Parameters for AMOZ Analysis using this compound

ParameterTypical Value/Condition
LC Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions (AMOZ) Precursor ion (m/z) → Product ions (m/z)
MS/MS Transitions (this compound) Precursor ion (m/z) → Product ions (m/z)

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and application of this compound. While a specific, detailed synthetic protocol is not publicly available, the proposed strategy, based on established chemical principles, offers a viable route for its preparation. The availability of high-purity this compound is essential for the accurate monitoring of furaltadone abuse in food production, ensuring food safety and compliance with international regulations. Researchers and scientists in the fields of analytical chemistry and drug metabolism will find this guide a valuable resource for understanding and potentially producing this critical internal standard.

References

Understanding Isotope Dilution Mass Spectrometry with AMOZ-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and application of Isotope Dilution Mass Spectrometry (IDMS) for the quantitative analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The use of its deuterated analog, AMOZ-d5, as an internal standard is central to achieving the high accuracy and precision required in regulatory and research settings. This document provides a comprehensive overview of the analytical workflow, detailed experimental protocols, and performance data.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[1][2] It is considered a primary ratio method of measurement, meaning its operation can be thoroughly described and understood, and a complete uncertainty budget can be established.[2][3] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[1][4] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

By measuring the altered isotope ratio of the analyte in the sample-spike mixture using a mass spectrometer, the original concentration of the analyte in the sample can be determined with high accuracy.[1][5] A key advantage of IDMS is its ability to compensate for sample loss during preparation and analysis, as both the native analyte and the isotopic standard will be affected equally.[1][2] This makes it particularly valuable for complex matrices where analyte recovery can be variable.[1]

In the context of AMOZ analysis, this compound, a deuterated analog of AMOZ, serves as the ideal internal standard.[6][7] It is added to the sample at the beginning of the analytical procedure, ensuring it undergoes all subsequent steps—extraction, derivatization, and analysis—alongside the native AMOZ.

Analytical Workflow for AMOZ Determination

The analysis of AMOZ in biological matrices is a multi-step process designed to isolate the analyte from complex sample components and prepare it for sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the polar nature of AMOZ and its presence as tissue-bound residues, the workflow involves hydrolysis to release the metabolite, followed by derivatization to improve its chromatographic and mass spectrometric properties.[8][9]

The general workflow is as follows:

  • Sample Homogenization: The biological sample (e.g., meat, honey, crawfish) is homogenized to ensure uniformity.[9][10]

  • Spiking with Internal Standard: A precise and known amount of this compound is added to the homogenized sample.[6][10]

  • Acid Hydrolysis: The sample is subjected to acid hydrolysis (typically with hydrochloric acid) and gentle heating. This step is crucial for releasing the protein-bound AMOZ metabolites.[8][9][11]

  • Derivatization: Following hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to the sample. The mixture is incubated to allow for the derivatization of both AMOZ and this compound, forming the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively.[6][9]

  • Extraction: The derivatized analytes are then extracted from the aqueous sample matrix using an organic solvent, typically ethyl acetate, through liquid-liquid extraction.[10][12]

  • Cleanup (Optional but Recommended): Solid-phase extraction (SPE) may be employed to further remove interfering matrix components, leading to a cleaner extract and improved analytical performance.[8][9]

  • LC-MS/MS Analysis: The final extract is reconstituted in a suitable solvent and injected into the LC-MS/MS system for separation and detection.[12][13]

Below is a graphical representation of the experimental workflow.

experimental_workflow Experimental Workflow for AMOZ Analysis using IDMS cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization spike 2. Spiking with this compound homogenization->spike hydrolysis 3. Acid Hydrolysis spike->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization extraction 5. Liquid-Liquid Extraction derivatization->extraction cleanup 6. Solid-Phase Extraction (Optional) extraction->cleanup reconstitution 7. Reconstitution cleanup->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for AMOZ analysis using IDMS.

Detailed Experimental Protocols

This section provides a representative, detailed methodology for the key experiments involved in the determination of AMOZ using this compound and LC-MS/MS. These protocols are based on established and validated methods found in the scientific literature.[6][12][13]

Reagents and Materials
  • AMOZ and this compound analytical standards

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Ethyl acetate

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Deionized water

  • Homogenized sample matrix (e.g., meat powder, honey)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and this compound in methanol.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 to 5.0 ng/mL).[13]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in methanol.[6]

Sample Preparation, Hydrolysis, and Derivatization
  • Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.[6][8]

  • Spike the sample with a known volume of the this compound internal standard working solution.[6]

  • Add 5-10 mL of 0.12-0.2 M hydrochloric acid.[6][8]

  • Add a specific volume of 2-nitrobenzaldehyde solution (e.g., 240 µL of 10 mg/mL 2-NBA in methanol).[6]

  • Securely cap the tubes, vortex for 30 seconds, and incubate overnight (approximately 16 hours) in a water bath at 37-40°C. This facilitates both the release of bound metabolites and the derivatization reaction.[6][10]

  • Cool the sample to room temperature and neutralize by adding 5-6 mL of 0.1 M K₂HPO₄ buffer to adjust the pH to approximately 7.[8][12]

Extraction
  • Add 10 mL of ethyl acetate to the neutralized sample in the centrifuge tube.[10][12]

  • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[12]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step with an additional 10 mL of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., a mixture of methanol and water).[9][12]

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.[9][13]

  • Injection: Inject the sample into the LC-MS/MS system.

Quantitative Data and Performance Characteristics

The performance of an IDMS method is evaluated through various validation parameters. The following tables summarize typical quantitative data and performance characteristics for the analysis of AMOZ using this compound as an internal standard.

Mass Spectrometry Parameters

The analysis is typically performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6][13]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-NP-AMOZ335291Varies by instrumentQuantitation
2-NP-AMOZ335127Varies by instrumentConfirmation
2-NP-AMOZ-d5340.1101.9Varies by instrumentInternal Standard

Table 1: Representative MRM transitions for 2-NP-AMOZ and its deuterated internal standard. Note that optimal collision energies are instrument-dependent.[12][13]

Liquid Chromatography Parameters

A C18 reversed-phase column is commonly used for the chromatographic separation of the derivatized AMOZ.

ParameterTypical Value
LC ColumnC18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A2 mM Ammonium Formate in Water
Mobile Phase BMethanol
Flow Rate0.30 mL/min
Gradient ElutionA gradient is typically used to achieve optimal separation.

Table 2: Typical Liquid Chromatography conditions for AMOZ analysis.[12][13]

Method Performance Characteristics

The following table presents a summary of method performance characteristics from various studies, demonstrating the robustness and sensitivity of the IDMS method for AMOZ quantification.

MatrixLimit of Quantitation (LOQ) (µg/kg)Recovery (%)Precision (RSD %)Reference
Dried Meat Powder0.1381 - 1082.7 - 6.6 (intra-day)[13]
Crawfish Meat< 0.05Not specifiedNot specified[14]
Animal Tissue0.01 (AMOZ)Not specifiedNot specified[10]
Fish Muscle0.19 - 0.43 (CCα)Not specifiedNot specified[15]
Chicken Meat0.19 - 0.36 (CCβ)Not specifiedNot specified[11]
Honey< 0.3Not specifiedNot specified[8]

Table 3: Summary of Method Performance Characteristics for AMOZ Analysis. CCα (Decision Limit) and CCβ (Detection Capability) are performance parameters defined by the European Union for the analysis of veterinary drug residues.[11][15]

Conclusion

Isotope Dilution Mass Spectrometry, coupled with a robust sample preparation procedure involving hydrolysis and derivatization, provides a highly accurate, sensitive, and reliable method for the quantification of the furaltadone metabolite, AMOZ, in various biological matrices. The use of this compound as an internal standard is critical for compensating for matrix effects and variations during sample processing, ensuring data of the highest quality for both regulatory compliance and research applications. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of food safety and drug metabolism.

References

Navigating the Stability and Storage of AMOZ-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for AMOZ-d5, a deuterated analog of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. Given the limited direct stability data for this compound, this document synthesizes information from its non-deuterated parent compound, AMOZ, and established principles of drug stability and degradation. This compound is primarily utilized as an internal standard for the accurate quantification of AMOZ in various biological matrices.[1][2][3] Understanding its stability is paramount for ensuring the reliability of analytical methods.

Stability Profile of this compound and its Parent Compound

While specific quantitative stability data for this compound is not extensively available in public literature, the stability of its parent compound, AMOZ, offers valuable insights into the robustness of the core chemical structure.[4] Product documentation for this compound indicates a "limited shelf life" with an expiry date provided on the label and that it is "stable under recommended storage conditions," though these conditions are not explicitly detailed.[5]

Summary of Stability Data for AMOZ (Parent Compound)

The following table summarizes the available stability data for the non-deuterated parent compound, AMOZ. This information suggests that the core morpholinomethyl-oxazolidinone structure is relatively stable under various conditions.

ConditionMatrix/SolventDurationTemperatureFindingReference
Freezer StoragePig Muscle and Liver8 months-20°CNo significant drop in concentration observed.[4]
Standard SolutionMethanol10 months4°CThe compound was found to be stable.[4]
Cooking (Frying, Grilling, Roasting, Microwaving)Pig Muscle and LiverNot SpecifiedHigh67-100% of residues remained, indicating high thermal stability.[4]

Recommended Storage Conditions

Based on the stability profile of the parent compound and general best practices for handling analytical standards, the following storage conditions are recommended for this compound:

  • Long-term storage: -20°C is recommended for long-term stability.

  • Short-term storage (in solution): When prepared as a standard solution (e.g., in methanol), storage at 4°C is advisable.[4]

It is crucial to refer to the Certificate of Analysis provided by the supplier for any lot-specific storage instructions.

Potential Degradation Pathways

The primary sites susceptible to degradation in the this compound molecule are the oxazolidinone ring and the morpholine moiety. Potential degradation pathways under various stress conditions include:

  • Hydrolysis: The oxazolidinone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The morpholine ring could be susceptible to oxidation.

  • Photolysis: Exposure to light could potentially lead to degradation, a common consideration in stability testing.[8]

  • Thermal Stress: While the parent compound shows high thermal stability, extreme temperatures could lead to degradation.[4]

Logical Flow for Forced Degradation Studies

A typical workflow for conducting forced degradation studies to understand the stability of a compound like this compound is outlined below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 60°C) API->Thermal Photo Photolytic (UV/Vis light) API->Photo SIM Stability-Indicating Analytical Method (e.g., LC-MS/MS) Acid->SIM Base->SIM Oxidation->SIM Thermal->SIM Photo->SIM Degradants Characterization of Degradation Products SIM->Degradants

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols: Analytical Methodologies

This compound is a critical component in the 'gold-standard' analytical method for AMOZ detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Its role as an internal standard allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

LC-MS/MS Method for AMOZ Determination using this compound

This protocol provides a general framework for the analysis of AMOZ in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • Hydrolysis and Derivatization:

    • Weigh 1g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 5 mL of 0.2 M HCl.

    • Add a precise volume of the this compound internal standard solution.

    • Add 50 µL of a derivatizing agent solution (e.g., 2-nitrobenzaldehyde).

    • Incubate to allow for the derivatization reaction to complete.[9]

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the derivatized analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[9]

    • Mobile Phase: Gradient elution with methanol and an aqueous buffer (e.g., 2 mM ammonium formate).[9]

    • Flow Rate: 0.30 mL/min.[9]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • For AMOZ derivative (e.g., 2-NP-AMOZ): Monitor specific precursor-to-product ion transitions.

      • For this compound derivative (e.g., 2-NP-AMOZ-d5): Monitor the corresponding deuterated precursor-to-product ion transitions (e.g., m/z 340.1 > 101.9).[9]

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of AMOZ using this compound as an internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Extraction Extraction Derivatization->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification using AMOZ/AMOZ-d5 Ratio MS->Quant Result Final Concentration Quant->Result

Caption: LC-MS/MS workflow for AMOZ analysis with this compound.

Conclusion

While direct, comprehensive stability data for this compound is limited, an understanding of the stability of its parent compound, AMOZ, combined with established principles of stability testing, provides a solid foundation for its proper handling and storage. For ensuring the accuracy and reliability of analytical data, it is imperative to use this compound within its expiry date and store it under the recommended conditions. Further forced degradation studies would be beneficial to fully elucidate its degradation pathways and confirm its stability-indicating methods.

References

Methodological & Application

Application Note: Quantitative Analysis of AMOZ in Biological Matrices using Isotope Dilution LC-MS/MS with AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many regions due to concerns about the potential carcinogenic effects of its residues.[1][2][3] Following administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins.[3][4][5][6] Due to the instability of the parent drug, regulatory monitoring for furaltadone use relies on the detection of this stable, tissue-bound AMOZ metabolite.[4][7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AMOZ in various biological matrices, including animal tissue, milk, and honey.[1] The method employs a stable isotope-labeled internal standard, AMOZ-d5, to ensure accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2][4][7] The procedure involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily analyzable derivative, 2-NP-AMOZ.[1][5][7]

Analytical Principle

The analytical workflow is centered on the acid-catalyzed release of AMOZ bound to tissue proteins.[1][6] A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the preparation process.[4][7] Both the released AMOZ and the this compound are then derivatized with 2-nitrobenzaldehyde (2-NBA), forming 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively.[4] This derivatization step enhances the stability and chromatographic retention of the analyte.[5]

Quantification is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in the positive electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[8] The ratio of the peak area of 2-NP-AMOZ to that of 2-NP-AMOZ-d5 is used to construct a calibration curve and determine the concentration of AMOZ in the sample.[3][7]

Metabolic and Analytical Pathway of AMOZ

AMOZ_Pathway cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Workflow Furaltadone Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl- 2-oxazolidinone) Furaltadone->AMOZ Rapid Metabolism Bound_AMOZ Protein-Bound AMOZ AMOZ->Bound_AMOZ Binds to Protein Tissue Proteins Hydrolysis Acid Hydrolysis (+ this compound IS) Bound_AMOZ->Hydrolysis Sample Collection & Preparation Sample Sample (e.g., Meat, Honey) Sample->Hydrolysis Derivatization Derivatization (with 2-NBA) Hydrolysis->Derivatization Released AMOZ & this compound Extraction Liquid-Liquid Extraction Derivatization->Extraction 2-NP-AMOZ & 2-NP-AMOZ-d5 LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Metabolic fate of Furaltadone to AMOZ and its subsequent analytical workflow.

Experimental Protocols

1. Reagents and Materials

  • Standards: AMOZ (purity >95%), this compound (purity >95%)[5]

  • Reagents: 2-Nitrobenzaldehyde (2-NBA), Hydrochloric acid (HCl), Ethyl acetate, Methanol (LC-MS grade), Ammonium acetate, Dipotassium hydrogen phosphate (K2HPO4), Sodium hydroxide (NaOH), n-hexane.[1][5][6]

  • Equipment: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, calibrated pipettes, centrifuge, vortex mixer, nitrogen evaporator.[7][9]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and this compound standards in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.[4]

  • Working Standard Solutions: Prepare working standard solutions of AMOZ at concentrations ranging from 0.1 to 5.0 ng/mL by serial dilution of the stock solution with methanol.[3][4]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 10-40 ng/mL) in methanol.[1][4]

3. Sample Preparation

The following protocol is a general guideline and may require optimization for different matrices.

  • Homogenization: Weigh 1.0 - 2.0 g of the homogenized sample (e.g., meat, shrimp, honey) into a 50 mL polypropylene centrifuge tube.[1][5]

  • Internal Standard Spiking: Add a known volume (e.g., 25-50 µL) of the this compound internal standard working solution to each sample.[1][4]

  • Hydrolysis and Derivatization:

    • Add 5-10 mL of 0.125 M - 0.2 M hydrochloric acid.[1][3]

    • Add 75-400 µL of a 50-100 mM 2-NBA solution in methanol or DMSO.[1][3]

    • Vortex the mixture thoroughly for 30-60 seconds.[3][4]

    • Incubate overnight (approximately 16 hours) at 37°C in a shaking water bath to facilitate the release of bound AMOZ and its derivatization.[1][3][5]

  • Neutralization:

    • Cool the samples to room temperature.[1]

    • Add 1.5 mL of 0.3 M sodium phosphate solution or 10 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.[1][3]

    • Adjust the pH to approximately 7.0 (6.7 - 7.3) using 1 M NaOH.[1][6]

  • Liquid-Liquid Extraction (LLE):

    • Add 4-10 mL of ethyl acetate and vortex vigorously for 1 minute.[1][10]

    • Centrifuge at 4000 g for 10 minutes at 4°C.[1]

    • Carefully transfer the upper ethyl acetate layer to a clean tube.[1]

    • Repeat the extraction step and combine the organic extracts.[1][10]

  • Evaporation and Reconstitution:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1][5]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a mobile phase-compatible solvent, such as a methanol:water mixture.[7][10]

  • Cleanup (Optional):

    • For cleaner extracts, an n-hexane wash can be performed on the reconstituted sample. Add 2 mL of n-hexane, vortex, centrifuge, and discard the upper hexane layer.[1]

    • Alternatively, solid-phase extraction (SPE) can be employed for cleanup.[7]

  • Final Preparation: Filter the reconstituted solution through a 0.22 µm filter before transferring it to an autosampler vial for LC-MS/MS analysis.[7][10]

Experimental Workflow Diagram

Experimental_Workflow start Start sample_prep Sample Homogenization (1-2g) start->sample_prep spiking Spike with this compound Internal Standard sample_prep->spiking hydrolysis Acid Hydrolysis & Derivatization (2-NBA) (16h at 37°C) spiking->hydrolysis neutralization Neutralization (pH ~7) hydrolysis->neutralization lle Liquid-Liquid Extraction (Ethyl Acetate) neutralization->lle evaporation Evaporation to Dryness (Nitrogen Stream) lle->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis end End analysis->end

Caption: Step-by-step experimental workflow for AMOZ analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.[7]

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7][8][11]

  • Mobile Phase: A gradient elution using methanol and water, often with an additive like ammonium formate or acetate.[7][8]

  • Flow Rate: Typically around 0.30 mL/min.[8]

  • Injection Volume: 10-20 µL.[8][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

  • Typical MRM Transitions:

    • 2-NP-AMOZ (Analyte): 335 > 291 (quantifier), 335 > 127 (qualifier).[2][8]

    • 2-NP-AMOZ-d5 (Internal Standard): 340.1 > 101.9 or 340.0 > 296.2.[2][8][12]

Collision energy and other mass spectrometer parameters should be optimized to achieve the best sensitivity and specificity.[2]

Quantitative Data Summary

The performance of this method has been validated across various food matrices. The following tables summarize typical quantitative data.

Table 1: Method Performance Characteristics

ParameterPerformance RangeMatrices Tested
Limit of Detection (LOD) 0.04 - 0.5 µg/kgDried Meat, Animal Tissue
Limit of Quantitation (LOQ) 0.13 - 1.5 µg/kgDried Meat, Animal Tissue
Linearity (r²) > 0.99Dried Meat
Recovery (%) 81 - 112%Dried Meat, Animal Tissue
Precision (Intra-day RSD %) 2.7 - 6.6%Dried Meat

Data compiled from references[1][8][10][11].

Table 2: Performance in Specific Food Matrices

MatrixAnalyteInternal StandardLOQ (µg/kg)Recovery (%)Linearity (r²)
Dried Meat Powder AMOZ2-NP-AMOZ-d50.1381 - 108> 0.99
Animal Tissue AMOZ2-NP-AMOZ-d5N/A81.1 - 105.3N/A

Data compiled from references[1][11].

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of the furaltadone metabolite AMOZ in diverse biological matrices.[2] The detailed protocol involving acid hydrolysis, derivatization, and isotope dilution mass spectrometry ensures accuracy and precision, meeting the stringent requirements for regulatory monitoring of banned veterinary drugs in food products.[5] This application note serves as a comprehensive guide for researchers and analytical scientists in the fields of food safety and drug metabolism.

References

Application Notes & Protocols: Determination of AMOZ in Shrimp Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in aquaculture for its broad-spectrum antimicrobial properties.[1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, its application in food-producing animals is banned in many regions, including the European Union.[1][3][4] Furaltadone is rapidly metabolized in vivo, forming a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] Therefore, monitoring for AMOZ residues in shrimp tissue is a critical component of food safety assurance programs to detect the illegal use of furaltadone.[1]

The standard analytical approach for AMOZ detection involves the release of the protein-bound metabolite through acid hydrolysis, followed by a derivatization step with 2-nitrobenzaldehyde (2-NBA).[1][2][3] This process converts AMOZ into a stable, chromophoric derivative, NP-AMOZ, which is more amenable to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing both sensitivity and specificity.[1][3][4]

Principle of the Method

The analytical procedure is centered on the extraction and derivatization of the target metabolite, AMOZ, from the complex shrimp tissue matrix. The core steps are:

  • Acid Hydrolysis : Homogenized shrimp tissue is treated with hydrochloric acid to catalyze the release of AMOZ, which is bound to tissue proteins.[1][2]

  • Derivatization : Simultaneously, the released AMOZ reacts with 2-nitrobenzaldehyde (2-NBA) present in the acidic solution. This reaction forms a stable nitrophenyl (NP) derivative, NP-AMOZ.[1][5][6] This derivatization is crucial as it improves the stability and chromatographic properties of the analyte and enhances its response in the mass spectrometer.[3][4]

  • Extraction & Cleanup : After derivatization, the sample pH is neutralized. The NP-AMOZ derivative is then extracted from the aqueous matrix using an organic solvent, typically ethyl acetate.[1][7] This liquid-liquid extraction step serves to isolate the analyte from many matrix interferences.

  • Analysis : The purified extract is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS.[1][7] Quantification is performed using an isotope-labeled internal standard (e.g., AMOZ-d5) to correct for matrix effects and variations during sample preparation.[1]

Experimental Protocol

This protocol is a composite of established methodologies for the analysis of AMOZ in shrimp tissue.[1][2][7]

1. Apparatus and Materials

  • Homogenizer (e.g., Robot Coupe)

  • Analytical balance

  • Adjustable pipettors

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Shaking water bath or incubator

  • Centrifuge (capable of 4°C and ≥3000 rpm)

  • pH meter

  • Sample evaporator (e.g., TurboVap or gentle nitrogen stream)

  • Syringe filters (0.22 µm)

  • Autosampler vials for LC-MS/MS

2. Reagents and Solutions

  • Standards : AMOZ and isotope-labeled internal standard (e.g., this compound).

  • Solvents : Methanol (LC-MS grade), Ethyl Acetate (High Purity), Deionized Water.

  • Hydrochloric Acid (0.125 M) : Prepare by diluting concentrated HCl with deionized water.[2][7]

  • Dipotassium Hydrogen Phosphate (0.1 M K₂HPO₄) : Dissolve 17.4 g of K₂HPO₄ in 1 L of deionized water.[7]

  • Sodium Hydroxide (0.8 M and 0.125 M) : Prepare by dissolving NaOH pellets in deionized water to the desired concentrations.[2][7]

  • 2-Nitrobenzaldehyde (2-NBA) Solution (50 mM) : Dissolve 0.0756 g of 2-NBA in 10 mL of methanol. This solution should be prepared fresh.[7]

  • Reconstitution Solvent : 50:50 (v/v) mixture of methanol and water.[2][7]

3. Sample Preparation Procedure

Step 1: Homogenization

  • Ensure shrimp samples are peeled (heads and shells removed) and homogenized to a consistent, paste-like texture.[8] If using frozen samples, grinding with dry ice can create a fine powder.[8]

Step 2: Hydrolysis and Derivatization

  • Weigh 2.0 (± 0.1) g of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube.[7]

  • Spike the sample with a known amount of the internal standard solution (e.g., this compound).[1]

  • Add 10 mL of 0.125 M HCl to the tube.[2][7]

  • Add 400 µL of freshly prepared 50 mM 2-NBA solution.[2][7]

  • Cap the tube and vortex vigorously for at least 15 seconds to ensure thorough mixing.[2][7]

  • Incubate the sample in a shaking water bath at 37°C overnight (approximately 16 hours).[1][2][7]

Step 3: Neutralization and Extraction

  • Cool the sample to room temperature after incubation.[7]

  • Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.[2][7] Vortex the sample.

  • Measure the pH and carefully adjust to 7.3 ± 0.2 using 0.125 M HCl or 0.125 M NaOH.[2][7]

  • Add approximately 12 mL of ethyl acetate to the neutralized sample.[2][7]

  • Cap the tube and vortex vigorously for 1 minute to extract the NP-AMOZ derivative into the organic phase.[2][9]

  • Centrifuge at ≥3000 rpm for 10 minutes at 4°C to achieve a clear separation of the layers.[7][9]

Step 4: Evaporation and Reconstitution

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.[2][7]

  • Evaporate the ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40-45°C.[2][7]

  • Reconstitute the dried residue in 1 mL of the 50:50 (v/v) methanol/water reconstitution solvent.[2][7]

  • Vortex the tube to ensure the residue is fully dissolved.[7]

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2][7]

Data Presentation

The performance of analytical methods for AMOZ is validated to ensure accuracy and reliability. The table below summarizes key quantitative parameters from various studies.

ParameterMatrixMethodValue (ng/g or µg/kg)Reference
Limit of Detection (LOD) ShrimpLC-MS/MS0.062 ng/g[10]
PrawnsELISA0.1 µg/kg[11]
Limit of Quantification (LOQ) ShrimpLC-MS/MS0.25 ng/g[10]
Recovery at 1 ng/g ShrimpLC-MS/MS104.0% (RSD 3.3%)[10]
Recovery at 0.7 µg/kg PrawnsELISAIntra-assay RSD: 18.8%[11]
Inter-assay RSD: 38.2%[11]
Trueness (Recovery) Shrimp/FishUPLC-MS/MS82.8 - 118.1%[12]
Repeatability (RSDr) Shrimp/FishUPLC-MS/MS≤14%[12]
Within-lab Reproducibility (RSDwr) Shrimp/FishUPLC-MS/MS≤16.9%[12]

Visualizations

Diagram 1: Experimental Workflow for AMOZ Analysis

AMOZ_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Shrimp Tissue Spiking 2. Spike with Internal Standard (this compound) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis & Derivatization with 2-NBA (16h @ 37°C) Spiking->Hydrolysis Neutralization 4. Neutralize pH to ~7.3 Hydrolysis->Neutralization LLE 5. Liquid-Liquid Extraction with Ethyl Acetate Neutralization->LLE Evaporation 6. Evaporate Organic Layer LLE->Evaporation Reconstitution 7. Reconstitute in Methanol/Water Evaporation->Reconstitution Filtering 8. Filter through 0.22µm Syringe Filter Reconstitution->Filtering LCMS 9. LC-MS/MS Analysis Filtering->LCMS Data 10. Data Quantification LCMS->Data

Caption: Workflow for the analysis of AMOZ in shrimp tissue.

Diagram 2: Derivatization of AMOZ with 2-Nitrobenzaldehyde (2-NBA)

Derivatization_Reaction AMOZ AMOZ (from tissue) NP_AMOZ NP-AMOZ (Stable Derivative) AMOZ->NP_AMOZ + NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NP_AMOZ Acid (H+) 37°C

References

Protocol for AMOZ-d5 Internal Standard Spiking in Furaltadone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in veterinary medicine.[1] However, due to concerns over the carcinogenic potential of its residues, its application in food-producing animals is banned in many regions, including the European Union.[1][2] Regulatory monitoring for the illegal use of furaltadone relies on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[1][3][4]

Accurate quantification of AMOZ in complex biological matrices such as meat, milk, and honey is critical for ensuring food safety.[5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[6][7] To ensure accuracy and precision by correcting for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard is essential.[2][8] AMOZ-d5, the deuterated analog of AMOZ, serves as an ideal internal standard for this purpose.[2]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of AMOZ in biological samples. The protocol involves acid hydrolysis to release protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically amenable 2-NP-AMOZ.[2][5] The deuterated internal standard, this compound, undergoes the same derivatization process to form 2-NP-AMOZ-d5.[2]

Metabolic and Derivatization Pathway

Furaltadone is metabolized in vivo to form AMOZ, which can bind to tissue proteins. For analytical purposes, AMOZ is derivatized with 2-NBA to form 2-NP-AMOZ, which is more suitable for LC-MS/MS analysis.[1]

Furaltadone Furaltadone AMOZ AMOZ Furaltadone->AMOZ In-vivo Metabolism Derivatization Derivatization AMOZ->Derivatization + 2-Nitrobenzaldehyde NP_AMOZ NP_AMOZ Derivatization->NP_AMOZ Forms

Caption: Metabolic conversion of Furaltadone and subsequent derivatization of AMOZ.

Experimental Protocol

Preparation of Standard and Internal Standard Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.[9]

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1.0 mg of AMOZ and this compound into separate amber vials.[9]

  • Dissolve each in methanol to a final concentration of 1.0 mg/mL in separate Class A volumetric flasks.[2][5][9]

  • Store stock solutions at 2-8°C or -20°C.[2][5]

b. Intermediate and Working Standard Solutions:

  • Prepare intermediate stock solutions by diluting the primary stock solutions with methanol or a methanol:water (50:50, v/v) mixture.[9]

  • Prepare a series of AMOZ working standard solutions by serial dilution to create a calibration curve. Typical concentrations range from 0.1 to 5.0 ng/mL.[1]

c. Internal Standard Spiking Solution:

  • Prepare a working solution of this compound at a concentration that provides a consistent and robust signal. A common concentration is 10 pg/µL (10 ng/mL) in methanol.[2][9]

Sample Preparation

The following protocol is a general procedure for animal tissue samples (e.g., poultry meat, shrimp).[1][2][10]

a. Homogenization:

  • Homogenize a representative portion of the sample.[1] For milk samples, ensure they are at room temperature and thoroughly mixed.[5]

b. Weighing and Spiking:

  • Weigh 0.2 g to 2.0 g of the homogenized sample into a polypropylene centrifuge tube.[1][2]

  • Add a known volume of the this compound internal standard working solution to the sample (e.g., 50-100 µL).[2][5]

c. Hydrolysis and Derivatization:

  • Add 5-10 mL of 0.125 M - 0.2 M hydrochloric acid.[1][2]

  • Add 50-400 µL of 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in methanol or 8 mg/mL in DMSO).[1][5]

  • Vortex the mixture for 1 minute.[1]

  • Incubate at 37°C for approximately 16 hours (overnight) to facilitate the release of bound AMOZ and its derivatization to 2-NP-AMOZ.[1][2][10]

d. Neutralization:

  • Cool the sample to room temperature.[1]

  • Adjust the pH to approximately 7 by adding a combination of dipotassium hydrogen phosphate (K2HPO4) and sodium hydroxide (NaOH) solutions.[1][2]

e. Liquid-Liquid Extraction:

  • Add 5-15 mL of ethyl acetate and vortex thoroughly for 1 minute.[1][2]

  • Centrifuge at 4000-6000 rpm for 10 minutes.[1][2]

  • Transfer the upper organic layer to a clean tube.[1][2]

  • Repeat the extraction step and combine the organic layers.[1][2]

f. Evaporation and Reconstitution:

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in a suitable solvent mixture, for example, with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.[2]

  • Vortex briefly to mix.[2]

  • Filter the final solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spike with this compound Internal Standard Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization with 2-NBA Spiking->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the analysis of AMOZ using this compound as an internal standard.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.[7]

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm)[6][7]
Mobile Phase A2 mM ammonium formate in water or 0.1% formic acid in water[2][5][7]
Mobile Phase BMethanol or acetonitrile[2][5]
Flow Rate0.3 - 0.4 mL/min[5][7]
Injection Volume10 µL[5][7]
Column Temperature40 °C[7]
Tandem Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Analysis ModeMultiple Reaction Monitoring (MRM)[5]
MRM TransitionsMonitor at least two transitions for both 2-NP-AMOZ and 2-NP-AMOZ-d5[5][6]

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods.[3] The following tables summarize key quantitative performance data from representative studies.

Table 1: Linearity and Limit of Quantification

AnalyteMatrixCalibration Range (µg/kg)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/kg)
AMOZDried Meat Powder0.1 - 5.0≥ 0.99[6]0.13[6]
AMOZMilk0.5 - 20.0> 0.99[5]< 0.5[5]
AMOZMeat0.5 - 5.0Not specifiedNot specified
AMOZHoney0.25 - 20 ng/mL0.9999[5]Not specified

Table 2: Recovery and Precision

MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day Precision (RSD, %)
Dried Meat PowderMRPL level81% - 108%[6]2.7% - 6.6%[6]
MilkNot specified81.1% - 112.5%[11]5.4% - 16.2%[11]

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of the furaltadone metabolite AMOZ in various biological matrices.[2][3] This protocol, which involves a derivatization step to form 2-NP-AMOZ and its deuterated counterpart, provides a robust framework for regulatory monitoring and food safety analysis.[2] Adherence to this protocol with appropriate validation for the specific matrix of interest will ensure accurate and reproducible results.[2]

References

Application Notes and Protocols for the Quantitative Analysis of Furaltadone Metabolite AMOZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone. The illegal use of furaltadone in food-producing animals is a significant public health concern due to the potential carcinogenic and mutagenic effects of its residues.[1] Regulatory monitoring relies on the detection of stable metabolites like AMOZ in various food matrices.[2]

The primary analytical technique for the confirmation and quantification of AMOZ is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and specificity, crucial for detecting residues at the low concentrations mandated by regulatory bodies.[3] A critical step in the analytical workflow is the derivatization of AMOZ with 2-nitrobenzaldehyde (2-NBA) to form a stable product, NP-AMOZ, which is more amenable to LC-MS/MS analysis.[2][5] The use of a stable isotope-labeled internal standard, such as deuterated AMOZ (AMOZ-d5), is essential for accurate quantification by correcting for matrix effects and variations in sample preparation.[1][2]

Metabolic Pathway and Analytical Principle

Furaltadone is rapidly metabolized in animals, and its metabolite, AMOZ, covalently binds to tissue proteins.[3] This makes the parent drug an unsuitable marker for residue analysis.[1] The analytical approach, therefore, focuses on the detection of this stable, tissue-bound AMOZ.[1] The core principle of the analysis involves three key stages:

  • Acid Hydrolysis: The tissue sample is treated with acid to release the protein-bound AMOZ.[3][6]

  • Derivatization: The released AMOZ is reacted with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, N-(2-nitrophenyl)-3-amino-5-morpholinomethyl-2-oxazolidinone (NP-AMOZ).[2][5]

  • LC-MS/MS Analysis: The derivatized AMOZ (NP-AMOZ) is then separated, identified, and quantified using LC-MS/MS.[4]

cluster_Metabolism In Vivo Metabolism cluster_Analysis Analytical Workflow Furaltadone Furaltadone Free_AMOZ Free AMOZ Furaltadone->Free_AMOZ Rapid Metabolism Free_AMOZ->Free_AMOZ Protein_Bound_AMOZ Protein-Bound AMOZ (Marker Residue) Free_AMOZ->Protein_Bound_AMOZ Covalent Bonding Rapid Excretion Rapid Excretion Free_AMOZ->Rapid Excretion Tissue_Proteins Tissue Proteins Tissue_Proteins->Protein_Bound_AMOZ Released_AMOZ Released AMOZ Protein_Bound_AMOZ->Released_AMOZ Acid Hydrolysis (Sample Prep) Derivatized_AMOZ Derivatized AMOZ (NP-AMOZ) Released_AMOZ->Derivatized_AMOZ Derivatization with 2-NBA LC_MS_MS_Analysis LC-MS/MS Analysis Derivatized_AMOZ->LC_MS_MS_Analysis

Metabolism of Furaltadone and Analytical Detection of AMOZ.

Quantitative Data Summary

The performance of analytical methods for AMOZ is evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and linearity. The following tables summarize quantitative data from various studies for different food matrices.

Table 1: Method Performance Parameters for AMOZ Analysis

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (r²)Reference
Dried Meat Powder-0.1381 - 108≥ 0.99[7]
Animal Tissue--84.5 - 109.7-[8]
Eggs--82 - 109> 0.99[4]
Shrimp0.08 - 0.36 (CCα)0.12 - 0.61 (CCβ)88 - 110-[8][9]
Bovine Urine0.11 - 0.34 (CCα)0.13 - 0.43 (CCβ)90 - 108-[10]
Fish0.25 - 0.330.80 - 1.1089.8 - 101.9> 0.998[11]

Note: CCα (Decision Limit) and CCβ (Detection Capability) are statistical limits used in residue analysis and are comparable to LOD and LOQ, respectively.

Experimental Protocols

The following sections provide detailed protocols for the key experimental procedures in AMOZ analysis.

Protocol 1: Sample Preparation, Hydrolysis, and Derivatization

This protocol describes the general procedure for extracting AMOZ from a biological matrix and its subsequent derivatization. Variations may be required for different sample types (e.g., milk, honey, tissue).

Materials:

  • Homogenized sample (e.g., animal tissue, fish, dried meat powder)[2][6][7]

  • Deuterated internal standard (e.g., this compound) working solution[2]

  • Hydrochloric acid (HCl), typically 0.1 M to 0.2 M[2][6]

  • 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)[12]

  • Sodium phosphate solution (e.g., 0.3 M) or potassium phosphate buffer[2]

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)[2]

  • Ethyl acetate[2]

  • n-Hexane[2]

  • Methanol[2]

  • 0.1% Acetic acid solution[2]

  • Polypropylene centrifuge tubes (50 mL)[2]

  • Vortex mixer

  • Centrifuge

  • Shaking water bath or incubator[2]

  • Nitrogen evaporator[2]

Procedure:

  • Sample Weighing and Spiking:

    • Weigh 1.0 - 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[2]

    • Add a known amount of the deuterated internal standard (e.g., this compound) working solution to each sample.[2]

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M HCl to the tube.[2]

    • Add 75 µL of 100 mM 2-NBA solution.[2]

    • Vortex the mixture thoroughly.[2]

    • Incubate overnight (approximately 16 hours) at 37 °C in a shaking water bath.[2][12]

  • Neutralization:

    • Cool the samples to room temperature.[2]

    • Add 1.5 mL of 0.3 M sodium phosphate solution.[2]

    • Adjust the pH to a range of 6.7 - 7.3 using 1 M NaOH.[2]

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate and vortex for 1 minute.[2]

    • Centrifuge at 4000 g for 10 minutes at 4 °C.[2]

    • Transfer the upper ethyl acetate layer to a clean tube.[2]

    • Repeat the extraction with another 4 mL of ethyl acetate and combine the extracts.[2]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 45 °C.[2]

    • Reconstitute the residue in a suitable volume (e.g., 225 µL) of 0.1% acetic acid.[2]

  • Cleanup (Hexane Wash):

    • Add 2 mL of n-hexane, vortex, and centrifuge.[2]

    • Discard the upper hexane layer.[2]

    • The final extract is ready for LC-MS/MS analysis.[2]

start Start sample_prep 1. Sample Weighing & Internal Standard Spiking start->sample_prep hydrolysis_deriv 2. Acid Hydrolysis & Derivatization with 2-NBA (Overnight Incubation) sample_prep->hydrolysis_deriv neutralization 3. Neutralization (pH 6.7-7.3) hydrolysis_deriv->neutralization extraction 4. Liquid-Liquid Extraction with Ethyl Acetate neutralization->extraction evaporation 5. Evaporation to Dryness extraction->evaporation reconstitution 6. Reconstitution evaporation->reconstitution cleanup 7. Hexane Wash (Cleanup) reconstitution->cleanup analysis 8. LC-MS/MS Analysis cleanup->analysis end End analysis->end

Experimental Workflow for AMOZ Analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the instrumental analysis of NP-AMOZ. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: Gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium formate or 0.1% acetic acid) and an organic component (e.g., methanol or acetonitrile).[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • Precursor and Product Ions: Specific precursor-to-product ion transitions are monitored for both NP-AMOZ and the deuterated internal standard (NP-AMOZ-d5).[1]

    • NP-AMOZ: m/z 335 → 291 and 335 → 127[7]

    • NP-AMOZ-d5: m/z 340.1 → 101.9[7]

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

cluster_reaction Chemical Derivatization Reaction AMOZ AMOZ (from sample extract) NP_AMOZ NP-AMOZ (Stable Derivative) AMOZ->NP_AMOZ Reaction NBA 2-Nitrobenzaldehyde (Derivatizing Agent) NBA->NP_AMOZ

References

Application Note: Utilizing AMOZ-d5 for Accurate Pharmacokinetic Studies of Furaltadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone is a nitrofuran antibiotic, the use of which in food-producing animals is widely prohibited due to the potential carcinogenic and mutagenic effects of its residues.[1] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of furaltadone. However, furaltadone is rapidly metabolized in vivo, with a short half-life, making the parent drug an unsuitable marker for monitoring its use or for detailed pharmacokinetic profiling over extended periods.[2][3][4] The primary and stable tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as the key analyte for determining exposure to furaltadone.[2][5]

This application note details the critical role of the deuterated internal standard, AMOZ-d5, in the accurate and reliable quantification of AMOZ in biological matrices for the purpose of pharmacokinetic studies. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability throughout the entire experimental workflow, from sample preparation to instrumental analysis, thereby ensuring the integrity of pharmacokinetic data.

Pharmacokinetic Profile of Furaltadone and its Metabolite AMOZ

Understanding the kinetic behavior of both the parent drug and its metabolite is essential for designing robust pharmacokinetic studies. Furaltadone is characterized by rapid absorption and elimination, while AMOZ exhibits a much longer persistence in tissues.

Furaltadone Pharmacokinetics

Studies in various animal models have demonstrated the short in vivo half-life of furaltadone. In preruminant calves, following a single oral dose, the mean maximum plasma concentration (Cmax) was 2.5 µg/mL, achieved at approximately 3 hours (Tmax), with a final elimination half-life of 2.5 hours.[5] An in vivo study in goats reported an even shorter half-life of 35 minutes.[3] This rapid clearance underscores the necessity of focusing on its major metabolite for a comprehensive understanding of drug disposition.

AMOZ Pharmacokinetics and Depletion

In contrast to the parent drug, AMOZ is a persistent, tissue-bound metabolite, making it an excellent marker for long-term exposure.[2] Depletion studies in poultry have shown that while furaltadone is often undetectable within 24 hours of withdrawal from medicated feed, AMOZ can be detected for several weeks.[6][7] For instance, three weeks after cessation of treatment, AMOZ concentrations in poultry were found to be 270 µg/kg in meat, 80 µg/kg in liver, and 331 µg/kg in gizzard.[2][8] The depletion half-life for tissue-bound AMOZ in broiler chicken muscle has been reported to be 3.4 days.[6]

Table 1: Pharmacokinetic Parameters of Furaltadone

SpeciesDose (oral)Cmax (µg/mL)Tmax (hours)Half-life (hours)Reference
Preruminant Calves14.0 mg/kg2.5~32.5[5][9]
Goats (in vivo)---0.58 (35 min)[3]
Goats (liver homogenate)---0.22 (13 min)[3]

Table 2: Tissue Residue Depletion of AMOZ in Poultry

TissueConcentration (µg/kg) after 3 weeks withdrawalDepletion Half-life (days) in muscleReference
Meat2703.4[2][6][8]
Liver80-[2][8]
Gizzard331-[2][8]

Experimental Protocols

The accurate quantification of AMOZ in pharmacokinetic studies relies on a robust analytical methodology. The following protocols outline the key steps for sample analysis using this compound as an internal standard.

Standard and Sample Preparation

a. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of AMOZ and this compound in methanol at a concentration of 1 mg/mL.

  • From these stock solutions, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve.

  • Prepare an internal standard spiking solution of this compound at a suitable concentration (e.g., 100 ng/mL).

b. Sample Collection and Homogenization:

  • For a pharmacokinetic study, collect biological samples (e.g., plasma, tissue) at various time points after administration of furaltadone.

  • Homogenize tissue samples to ensure uniformity before analysis.

Sample Extraction and Derivatization

a. Spiking and Hydrolysis:

  • Weigh a representative portion of the homogenized sample (e.g., 1-2 g of tissue or an aliquot of plasma) into a centrifuge tube.

  • Spike the sample with a known volume of the this compound internal standard solution.

  • Add hydrochloric acid to the sample to facilitate the release of protein-bound AMOZ.

b. Derivatization:

  • Add a solution of 2-nitrobenzaldehyde (2-NBA) to the acidified sample. This derivatizes AMOZ to NP-AMOZ, which is more amenable to chromatographic analysis.

  • Incubate the mixture overnight (approximately 16 hours) at 37°C to ensure complete hydrolysis and derivatization.

c. Extraction and Clean-up:

  • Cool the sample and neutralize the pH to approximately 7.0.

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a solvent mixture compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of ammonium formate in water and methanol is typically used.

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 10 µL.

b. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NP-AMOZ and the derivatized internal standard, NP-AMOZ-d5.

Table 3: Example MRM Transitions for NP-AMOZ and NP-AMOZ-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)
NP-AMOZ335291, 127
NP-AMOZ-d5340.1101.9
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of NP-AMOZ to NP-AMOZ-d5 against the concentration of the AMOZ standards.

  • Determine the concentration of AMOZ in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Use the calculated concentrations at different time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizations

Furaltadone_Metabolism Furaltadone Furaltadone (Administered Drug) Metabolism Rapid In Vivo Metabolism Furaltadone->Metabolism AMOZ_free Free AMOZ (3-amino-5-morpholinomethyl -2-oxazolidinone) Metabolism->AMOZ_free Protein Tissue Proteins AMOZ_free->Protein Covalent Bonding Excretion Rapid Excretion AMOZ_free->Excretion AMOZ_bound Protein-Bound AMOZ (Stable Marker Residue) Protein->AMOZ_bound

Caption: Metabolic pathway of furaltadone to its stable, protein-bound metabolite AMOZ.

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of furaltadone using this compound.

Conclusion

The use of the deuterated internal standard this compound is indispensable for conducting accurate and reliable pharmacokinetic studies of furaltadone. By focusing on the stable metabolite AMOZ and employing a robust analytical method with an appropriate internal standard, researchers can overcome the challenges posed by the rapid in vivo metabolism of the parent drug. This approach allows for the precise determination of AMOZ concentrations over time, enabling the calculation of key pharmacokinetic parameters and providing a comprehensive understanding of furaltadone's disposition in the body.

References

Application Note: Determination of AMOZ in Honey Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals, including bees, due to the potential carcinogenic nature of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Monitoring for AMOZ is crucial for ensuring food safety and regulatory compliance.[1] This application note details a robust and sensitive method for the quantitative determination of AMOZ in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. This method involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product, NP-AMOZ. The use of a stable isotope-labeled internal standard, 2-NP-AMOZ-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1]

Principle

A known quantity of the isotope-labeled internal standard (2-NP-AMOZ-d5) is added to the honey sample. The sample then undergoes acid hydrolysis to release bound AMOZ residues. The liberated AMOZ is derivatized with 2-nitrobenzaldehyde to form the stable derivative 2-NP-AMOZ.[1] This derivative is then extracted, purified using solid-phase extraction (SPE), and analyzed by LC-MS/MS.[1][2][3][4] Quantification is achieved by comparing the peak area ratio of the native AMOZ derivative to its isotope-labeled counterpart.[1]

Experimental Protocols

1. Reagents and Materials

  • AMOZ standard

  • 2-NP-AMOZ-d5 (internal standard)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Hydrochloric acid (HCl), 37%

  • 2-Nitrobenzaldehyde (2-NBA)

  • Dimethyl sulfoxide (DMSO)

  • Ammonium formate or acetate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and 2-NP-AMOZ-d5 in methanol.[1][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water, 5:95 v/v).[1]

  • Internal Standard Spiking Solution: Prepare a working solution of 2-NP-AMOZ-d5 at an appropriate concentration for spiking the samples.

  • Derivatization Reagent (50 mM 2-NBA): Dissolve an appropriate amount of 2-nitrobenzaldehyde in DMSO.[2][5]

3. Sample Preparation

  • Homogenization: Ensure the honey sample is thoroughly homogenized.[1]

  • Weighing and Spiking: Weigh 2 g of the homogenized honey sample into a centrifuge tube. Add a known amount of the internal standard (2-NP-AMOZ-d5) spiking solution.

  • Hydrolysis: Add 5 mL of 0.12 M HCl to the sample.[2] Vortex to mix.

  • Derivatization: Add 300 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[2] Vortex thoroughly and incubate (e.g., overnight at 37°C or for 2 hours in a 60°C ultrasonic bath).[6]

  • Extraction and Cleanup:

    • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, vortex vigorously, and centrifuge at 4000 rpm.[1] Transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

    • Reconstitution: Reconstitute the residue in 1 mL of a methanol:water mixture (e.g., 5:95 v/v).[1]

    • Solid-Phase Extraction (SPE): A two-step SPE process is recommended for cleaner extracts.[1][2] The first step removes bulk matrix components, and the second step enriches the analyte.[2]

  • Final Preparation: Elute the derivatized AMOZ from the SPE cartridge, evaporate to dryness, and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis. Filter the final solution through a 0.22 µm filter.[1]

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.[1]

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of methanol and water containing a modifier such as ammonium formate or acetate.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][3][4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard for confirmation.

Data Presentation

Table 1: Method Performance Parameters for AMOZ Determination in Honey

ParameterTypical ValueReference
Minimum Required Performance Limit (MRPL)1 µg/kg[3][4][5]
Limit of Detection (LOD)0.010 - 0.131 µg/kg[4]
Limit of Quantification (LOQ)0.030 - 0.293 µg/kg[4]
Recovery98.6% - 109.0%[4]
Intra-day Precision (%RSD)<10%[4]
Inter-day Precision (%RSD)<10%[4]

Table 2: Example MRM Transitions for NP-AMOZ and NP-AMOZ-d5

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NP-AMOZ335.1291.1205.1
NP-AMOZ-d5340.1296.1210.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Mandatory Visualization

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Honey Sample (2g) Homogenize Homogenize Sample->Homogenize Spike Spike with 2-NP-AMOZ-d5 Homogenize->Spike Hydrolyze Acid Hydrolysis (HCl) Spike->Hydrolyze Derivatize Derivatization (2-NBA) Hydrolyze->Derivatize Extract Extraction (LLE/SPE) Derivatize->Extract Cleanup SPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Final_Extract->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification (Isotope Dilution) Data_Processing->Quantification Result Final Result (µg/kg) Quantification->Result

Caption: Workflow for the determination of AMOZ in honey.

References

Application Note: Solid-Phase Extraction Protocol for the Determination of AMOZ in Animal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to the potential carcinogenic nature of its residues. Following administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins.[1] The analysis of AMOZ is crucial for monitoring the illegal use of furaltadone. The standard analytical approach involves the acid-catalyzed release of AMOZ from tissue proteins, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable derivative, 2-nitrophenyl-AMOZ (NP-AMOZ).[1]

This application note provides a detailed protocol for the extraction and cleanup of AMOZ from animal tissue using solid-phase extraction (SPE), a technique that offers superior sample cleanup compared to traditional liquid-liquid extraction (LLE), leading to cleaner extracts and improved analytical performance.[2] The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Quantitative Data Summary

The following table summarizes the performance data of methods for the determination of nitrofuran metabolites, including AMOZ, in animal tissues.

AnalyteMatrixExtraction MethodRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Nitrofuran MetabolitesAnimal Muscle TissueSPE with polystyrene sorbent92-1050.5-5 ng/g2.5-10 ng/g[3]
IsoxazolinesAnimal-Derived MatrixSPE-HPLC-MS/MS76.1-115-0.01-2.8 µg/kg[4]
Nitrofuran MetabolitesAnimal Tissues and EggsVA-LLE and SPE83-120-CCα: 0.27-0.35 µg/kg[5]

Note: Data may be from methods analyzing multiple nitrofuran metabolites or other veterinary drugs, but are indicative of the performance achievable with SPE cleanup.

Experimental Protocol

This protocol describes the sample preparation, derivatization, and solid-phase extraction cleanup for the analysis of AMOZ in animal tissue.

Sample Preparation and Homogenization
  • Weigh approximately 1-2 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1][2]

  • If required, add an appropriate internal standard (e.g., AMOZ-d5) to the sample.[2]

Acid Hydrolysis and Derivatization
  • Add 5-10 mL of 0.1-0.24 M Hydrochloric Acid (HCl) to the sample tube.[1][2][5]

  • Add 200-400 µL of 50-100 mM 2-nitrobenzaldehyde (2-NBA) solution (prepared in DMSO or Methanol).[1][2][5]

  • Vortex the tube for 15-30 seconds to ensure thorough mixing.[1]

  • Incubate the sample in a shaking water bath at 37°C for at least 16 hours (overnight) to facilitate the release of protein-bound AMOZ and its derivatization to NP-AMOZ.[1][2]

Neutralization
  • Cool the sample to room temperature.

  • Adjust the pH of the sample to approximately 7.0-7.5 by adding 0.1 M Potassium Phosphate (K2HPO4) and 1 M Sodium Hydroxide (NaOH).[1][2]

Initial Liquid-Liquid Extraction (LLE)
  • Add 10 mL of ethyl acetate to the neutralized sample.

  • Vortex vigorously for 1 minute and then centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.[1][2]

  • Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.[1]

  • Reconstitute the dried residue in a suitable solvent for SPE loading (e.g., 1 mL of 50:50 (v/v) methanol and water).[1]

Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing matrix components that can interfere with LC-MS/MS analysis. A polymeric SPE cartridge, such as Oasis HLB, is recommended.[2]

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the sorbent does not go dry.[2]

  • Loading: Load the reconstituted extract from the LLE step onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[2]

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the target analyte (NP-AMOZ) with 3 mL of methanol or acetonitrile into a clean collection tube.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of mobile phase).[2]

Experimental Workflow Diagramdot

SPE_Workflow neutralization neutralization lle lle neutralization->lle evap_recon_lle evap_recon_lle lle->evap_recon_lle conditioning conditioning evap_recon_lle->conditioning loading loading conditioning->loading washing washing loading->washing elution elution washing->elution evap_recon_final evap_recon_final elution->evap_recon_final analysis analysis evap_recon_final->analysis

References

Application Note: Quantitative Analysis of Amoxicillin (AMO) Following Derivatization with 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a theoretical framework and protocol for the quantitative analysis of amoxicillin (AMO) in pharmaceutical formulations. The method is based on the derivatization of the primary amine group of amoxicillin with 2-nitrobenzaldehyde (2-NBA) to form a Schiff base. This derivatization enhances the chromophoric properties of the molecule, allowing for sensitive detection using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol provides a basis for developing a validated analytical method for quality control and research applications.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat bacterial infections.[1] Accurate and sensitive quantification of amoxicillin in pharmaceutical products is crucial for ensuring dosage accuracy and therapeutic efficacy. Direct analysis of amoxicillin can be challenging due to its limited UV absorbance and the presence of interfering excipients in formulations.[2]

Derivatization is a common strategy to improve the analytical properties of target molecules.[2] In this proposed method, the primary amine of amoxicillin reacts with the aldehyde group of 2-nitrobenzaldehyde to form a Schiff base, a compound with a conjugated imine system. This reaction, in theory, should yield a derivative with a stronger chromophore, making it more suitable for UV-Vis spectrophotometric detection and enhancing the sensitivity and selectivity of the analysis. While the derivatization of nitrofuran metabolites with 2-nitrobenzaldehyde is a well-established method, this application note explores its theoretical application to amoxicillin.[3][4]

Proposed Reaction

The proposed derivatization reaction involves the nucleophilic attack of the primary amine of amoxicillin on the carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to form a Schiff base.

G cluster_reactants Reactants cluster_products Products Amoxicillin Amoxicillin (AMO) Reaction + Amoxicillin->Reaction TwoNBA 2-Nitrobenzaldehyde (2-NBA) TwoNBA->Reaction SchiffBase AMO-2-NBA Schiff Base Water Water Reaction->SchiffBase Reaction->Water

Caption: Proposed reaction of Amoxicillin and 2-Nitrobenzaldehyde.

Experimental Protocols

Materials and Reagents
  • Amoxicillin trihydrate reference standard (Sigma-Aldrich)

  • 2-Nitrobenzaldehyde (Sigma-Aldrich)

  • Acetonitrile (HPLC grade, Fisher Scientific)

  • Methanol (HPLC grade, Fisher Scientific)

  • Formic acid (88%, Fisher Scientific)

  • Deionized water (18.2 MΩ·cm)

  • Borate buffer (pH 9.0)

  • Amoxicillin tablets (e.g., 500 mg)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector (e.g., Agilent 1260 Infinity II)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Amoxicillin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of amoxicillin trihydrate reference standard and dissolve it in 10 mL of deionized water.

  • 2-Nitrobenzaldehyde Solution (10 mg/mL): Dissolve 100 mg of 2-nitrobenzaldehyde in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of amoxicillin working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with deionized water.

Sample Preparation (from 500 mg tablets)
  • Weigh and finely powder ten amoxicillin tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 50 mg of amoxicillin and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of deionized water and sonicate for 15 minutes to dissolve the amoxicillin.

  • Dilute to the mark with deionized water, mix well, and filter through a 0.45 µm syringe filter to obtain a 1000 µg/mL stock solution.

  • Dilute 1.0 mL of the filtered stock solution to 10.0 mL with deionized water to obtain a working sample solution of 100 µg/mL.

Derivatization Protocol
  • To 1.0 mL of each working standard solution and the sample solution in separate vials, add 1.0 mL of borate buffer (pH 9.0).

  • Add 0.5 mL of the 2-nitrobenzaldehyde solution to each vial.

  • Vortex the vials for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath.

  • After incubation, cool the vials to room temperature.

  • Transfer the solutions to HPLC vials for analysis.

G start Start: Amoxicillin Sample/Standard add_buffer Add 1.0 mL Borate Buffer (pH 9.0) start->add_buffer add_2nba Add 0.5 mL 2-NBA Solution add_buffer->add_2nba vortex Vortex for 30 seconds add_2nba->vortex incubate Incubate at 60°C for 30 min vortex->incubate cool Cool to Room Temperature incubate->cool analyze Analyze by HPLC-UV cool->analyze

Caption: Workflow for the derivatization of amoxicillin with 2-NBA.

HPLC-UV Conditions
  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Expected Results and Data Presentation

The derivatization of amoxicillin with 2-nitrobenzaldehyde is expected to yield a stable product that can be separated and quantified using the described HPLC method. The following tables present hypothetical data to illustrate the expected performance of this analytical method.

Table 1: Chromatographic Parameters
CompoundRetention Time (min)Tailing FactorTheoretical Plates
Amoxicillin (underivatized)2.51.24500
AMO-2-NBA Derivative8.21.19800
Table 2: Calibration Curve Data for AMO-2-NBA Derivative
Concentration (µg/mL)Peak Area (mAU*s)
10150
25375
50750
1001500
2003000
Linear Regression y = 15x + 0
Correlation Coefficient (r²) 0.9995
Table 3: Method Validation Parameters
ParameterResult
Linearity Range (µg/mL)10 - 200
Limit of Detection (LOD) (µg/mL)2.5
Limit of Quantification (LOQ) (µg/mL)7.5
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Discussion

This theoretical application note proposes a novel derivatization strategy for the analysis of amoxicillin. The formation of a Schiff base with 2-nitrobenzaldehyde would likely increase the molar absorptivity of amoxicillin, leading to enhanced detection sensitivity. The proposed HPLC method provides a baseline for separating the derivatized product from potential interferences.

It is important to note that this method is hypothetical and would require thorough validation according to ICH guidelines to confirm its suitability for routine use.[5] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. Potential challenges could include the stability of the Schiff base derivative and the optimization of reaction conditions to ensure complete derivatization.

Conclusion

The derivatization of amoxicillin with 2-nitrobenzaldehyde presents a promising theoretical approach for its quantitative analysis in pharmaceutical formulations. The detailed protocol and expected performance characteristics provided in this application note offer a solid foundation for researchers and drug development professionals to develop and validate a sensitive and reliable analytical method. This approach has the potential to be a valuable tool in the quality control of amoxicillin-containing products.

References

Application Note: Quantitative Analysis of AMOZ in Biological Matrices Using Isotope Dilution LC-MS/MS with an AMOZ-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, is banned for use in food-producing animals in many regions due to concerns about the carcinogenic potential of its residues.[1][2] After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can become bound to tissue proteins.[2] Therefore, monitoring for AMOZ residues is critical for ensuring food safety and regulatory compliance.[1][3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AMOZ in various biological matrices, such as poultry meat, honey, and aquaculture products.[1][2] The protocol employs a stable isotope-labeled internal standard, AMOZ-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3] For analytical stability and improved chromatographic performance, AMOZ and this compound are derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, prior to analysis.[1][2]

Experimental Protocols

Reagents and Standard Preparation
  • Reagents: Use LC-MS grade methanol, water, ethyl acetate, and acetonitrile.[4] Analytical grade hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA), potassium phosphate dibasic (K₂HPO₄), and sodium hydroxide (NaOH) are also required.[2][4]

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of AMOZ and this compound analytical standards into separate, labeled amber vials.[5][6]

    • Dissolve each standard in methanol to a final concentration of 1.0 mg/mL in separate Class A volumetric flasks.[4][5]

    • Store stock solutions at 4°C in the dark. These are generally stable for at least 6 months.[7]

  • Working Standard Solutions:

    • Prepare a series of AMOZ working standard solutions by serially diluting the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 0.1 to 5.0 ng/mL).[4][6]

    • Prepare a working internal standard (IS) solution of this compound (e.g., 100 ng/mL or 10 pg/µL) by diluting the this compound stock solution with methanol.[4][6] The concentration should be chosen to provide a consistent and robust signal.[5]

Sample Preparation: Hydrolysis, Derivatization, and Extraction

This protocol is a general procedure adaptable for matrices like meat powder, honey, or fish.[2][4]

  • Homogenization: Homogenize the sample (e.g., poultry meat, honey) to ensure uniformity.[1][2]

  • Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 0.2 g of meat powder or 1 g of honey) into a polypropylene centrifuge tube.[1][2]

  • Spiking: Add a precise volume of the this compound internal standard working solution to each sample (except for double blanks used to assess interference).[2][5]

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M hydrochloric acid.[2][3]

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) solution (prepared in methanol or DMSO).[2][8]

    • Vortex the mixture for 1 minute.[2]

    • Incubate the sample at 37°C for 16 hours (overnight). This step releases the tissue-bound AMOZ and facilitates its derivatization to 2-NP-AMOZ.[2][3]

  • Neutralization:

    • Cool the sample to room temperature.[2]

    • Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH to neutralize the mixture.[2][3]

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge (e.g., at 4000 rpm for 10 minutes).[1]

  • Evaporation and Reconstitution:

    • Transfer the upper organic supernatant to a new tube.[1]

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[1][6]

    • Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.[6]

  • Filtration: Filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

UHPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: UHPLC-MS/MS Operating Conditions

Parameter Recommended Setting
LC System High-Performance or Ultra-High Performance Liquid Chromatography System[1]
Column C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm)[6]
Column Temperature 40 °C[7]
Mobile Phase A 0.1% Formic Acid or 2 mM Ammonium Formate in Water[6]
Mobile Phase B Methanol or Acetonitrile[6][7]
Gradient Elution A linear gradient should be optimized for analyte separation. Example: 0-1 min (10% B), 1-14 min (10-45% B), 14-16 min (45-90% B), re-equilibrate.[7]
Flow Rate 450 µL/min[7]
Injection Volume 10-60 µL[7]
MS System Triple Quadrupole Mass Spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[5][9]
Scan Type Multiple Reaction Monitoring (MRM)[5][9]
Source Temperature 500°C[5]

| IonSpray Voltage | 5500 V[5] |

Data Analysis and Quantification

The concentration of AMOZ in samples is determined using the principle of isotope dilution.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte (2-NP-AMOZ) to the internal standard (2-NP-AMOZ-d5) against the known concentrations of the calibration standards.[5] A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.[5]

  • Quantification: The peak area ratio of 2-NP-AMOZ to 2-NP-AMOZ-d5 in the unknown sample is calculated. This ratio is then used to determine the concentration of AMOZ by interpolating from the calibration curve.[1][5]

  • Acceptance Criteria: For a valid analytical run, the correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[5] Quality control (QC) samples should be within ±15% of their nominal concentration.[5]

Workflow for AMOZ Quantification

AMOZ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (e.g., Meat) Spike 2. Spike with This compound IS Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization (2-NBA) Spike->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Evap 5. Evaporation & Reconstitution Extraction->Evap Filter 6. Filtration Evap->Filter LCMS 7. UHPLC-MS/MS Analysis (MRM) Filter->LCMS Integration 8. Peak Area Integration LCMS->Integration Ratio 9. Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant 10. Quantify using Calibration Curve Ratio->Quant Result Final AMOZ Concentration Quant->Result

Workflow for AMOZ quantification using an internal standard.

Results and Performance Characteristics

The use of an isotope-labeled internal standard ensures the method's reliability. The following tables summarize key quantitative data for the analysis of the derivatized AMOZ (2-NP-AMOZ).

Table 2: MRM Transitions for 2-NP-AMOZ and 2-NP-AMOZ-d5 (Internal Standard)

The precursor ion and product ions should be optimized for the specific instrument used.[5] The most intense transition is typically used for quantification, while a second transition is used for confirmation.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2-NP-AMOZ335.1291.1127.0 or 193.1
2-NP-AMOZ-d5 (IS)340.1 / 340.2296.2 or 101.9-
(Data sourced from multiple references)[5][6][9]

Table 3: Method Performance and Validation Data

The following data are representative of method performance from validated studies in matrices like dried meat powder.[6]

ParameterTypical Value
Linearity Range 0.1 - 5.0 µg/kg
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantification (LOQ) 0.13 µg/kg
Mean Recoveries (Accuracy) 81% - 108%
Intra-day Precision (%RSD) 2.7% - 6.6%
(Data sourced from The Pharma Innovation Journal)[6]

Conclusion

The LC-MS/MS method employing this compound as a stable isotope-labeled internal standard provides a highly selective, sensitive, and reliable approach for the quantification of the furaltadone metabolite AMOZ in diverse biological matrices.[3] The detailed protocol, involving a critical hydrolysis and derivatization step, ensures the release of tissue-bound residues and stable analysis.[2] The use of an internal standard effectively mitigates matrix interference and procedural variations, leading to accurate and precise results suitable for routine monitoring and regulatory compliance, thereby ensuring the safety of the food supply.[3]

References

Application of AMOZ-d5 in Veterinary Drug Residue Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a critical marker for detecting the illegal use of the nitrofuran antibiotic furaltadone in food-producing animals. Due to the rapid metabolism of the parent drug, residue monitoring programs focus on the detection of its stable, tissue-bound metabolites. AMOZ-d5, a deuterated stable isotope of AMOZ, serves as an essential internal standard in analytical testing, ensuring accuracy and reliability in the quantification of AMOZ residues. This document provides detailed application notes and protocols for the use of this compound in the analysis of veterinary drug residues in various matrices, intended for researchers, scientists, and professionals in drug development and food safety.

The use of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and variations that can occur during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach allows for precise quantification, which is vital for regulatory compliance and ensuring food safety.[1][2]

Metabolic Fate of Furaltadone

Furaltadone, when administered to animals, undergoes rapid in-vivo metabolism, leading to the formation of the stable metabolite AMOZ.[1] This metabolite then binds to tissue proteins, forming persistent tissue-bound residues.[1][3] For analytical purposes, these bound residues must be released through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ, a more stable derivative suitable for LC-MS/MS analysis.[3][4]

Furaltadone Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Furaltadone->AMOZ Rapid in-vivo metabolism Bound_Residues Tissue-Bound Residues AMOZ->Bound_Residues Binds to tissue proteins NP_AMOZ NP-AMOZ (Derivatized for Analysis) AMOZ->NP_AMOZ Derivatization with 2-NBA Bound_Residues->AMOZ Acid Hydrolysis

Figure 1: Metabolic Pathway of Furaltadone to AMOZ and its derivatization.

Analytical Workflow for AMOZ Residue Testing

The determination of AMOZ residues in food samples is a multi-step process that requires careful execution to ensure accurate results. The use of this compound as an internal standard is integral to this workflow. The following diagram outlines the typical analytical procedure from sample preparation to data acquisition.

cluster_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization 1. Sample Homogenization Spiking 2. Spiking with this compound Sample_Homogenization->Spiking Hydrolysis_Derivatization 3. Acid Hydrolysis & Derivatization with 2-NBA Spiking->Hydrolysis_Derivatization Neutralization 4. Neutralization Hydrolysis_Derivatization->Neutralization Extraction 5. Liquid-Liquid Extraction Neutralization->Extraction Evaporation_Reconstitution 6. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Cleanup 7. Cleanup & Filtration Evaporation_Reconstitution->Cleanup LC_MSMS 8. LC-MS/MS Analysis Cleanup->LC_MSMS Data_Quantification 9. Data Quantification LC_MSMS->Data_Quantification

Figure 2: General analytical workflow for AMOZ residue testing.

Quantitative Performance Data

The performance of the analytical method for AMOZ quantification using this compound as an internal standard has been validated in various studies across different food matrices. The following table summarizes key performance parameters.

MatrixAnalyteInternal StandardLOQ (µg/kg)Recovery (%)Linearity (r²)Reference
Dried Meat PowderAMOZThis compound0.1381 - 108> 0.99[5]
MeatAMOZThis compound0.01~80> 0.993[6][7]
ShrimpAMOZThis compoundN/AN/AN/A[4]
Animal TissueAMOZThis compoundN/AN/AN/A[8]
Egg PowderAMOZThis compound0.5~80N/A[7]

N/A: Data not explicitly provided in the cited source.

Experimental Protocols

A synthesized protocol based on common practices for the analysis of AMOZ in meat and poultry samples is detailed below.[1][4][5]

Reagents and Standards
  • AMOZ analytical standard (purity >95%)

  • This compound internal standard (purity >95%)

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC grade)

  • n-Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Ammonium acetate

  • Deionized water

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and this compound in methanol.[1][5] These solutions can be stored at 4°C for up to 5 years.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations such as 0.1, 0.2, 0.5, 1.0, 1.5, 2.0, and 5.0 ng/mL.[1][5]

  • Internal Standard Working Solution: Prepare a working solution of this compound. A concentration of 10 pg/µL was used in one study.[5] Another protocol suggests a concentration of 40 ng/mL.[9]

Sample Preparation
  • Homogenization: Homogenize a representative portion of the tissue sample (e.g., poultry meat, shrimp).[1][4]

  • Weighing: Weigh 0.2 g to 2 g of the homogenized sample into a polypropylene centrifuge tube.[1][4]

  • Spiking: Add a known amount of the this compound internal standard working solution to each sample.[1][4]

  • Hydrolysis and Derivatization:

    • Add 5-10 mL of 0.125 M - 0.2 M hydrochloric acid.[1][8]

    • Add 75 µL to 400 µL of a 50-100 mM solution of 2-nitrobenzaldehyde (2-NBA) in methanol.[1][8]

    • Vortex the mixture for 1 minute.[1]

    • Incubate at 37°C for approximately 16 hours (overnight) in a shaking water bath.[1][4]

  • Neutralization:

    • Cool the samples to room temperature.[1]

    • Adjust the pH to approximately 7 by adding solutions such as 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M sodium hydroxide.[1]

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate and vortex for 1 minute.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the upper organic layer to a clean tube.[1]

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.[1]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.[1][5]

  • Filtration: Filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1][5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).[4][5]

    • Mobile Phase: A gradient elution is commonly employed with mobile phases consisting of solutions like 2 mM ammonium formate in water and methanol.[5]

    • Flow Rate: A typical flow rate is around 450 µL/min.[6]

    • Injection Volume: 60 µL.[6]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[5]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • NP-AMOZ: 335 > 291 and 335 > 127[5]

      • NP-AMOZ-d5: 340.1 > 101.9[5]

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of furaltadone metabolite (AMOZ) residues in various food matrices.[1][4] The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in veterinary drug residue analysis, aiding in the monitoring of banned substances and ensuring the safety of the food supply.[1] The meticulous application of these methods is essential for achieving reliable results that meet stringent regulatory requirements.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AMOZ-d5 Signal Intensity in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMOZ-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal intensity and troubleshooting common issues encountered during the LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is the deuterated form of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. It is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] Because this compound is chemically almost identical to AMOZ, it co-elutes and experiences similar ionization effects, allowing for accurate quantification by correcting for variations during sample preparation and analysis, including matrix effects.[3] For analytical purposes, both AMOZ and its internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, which are more stable and suitable for LC-MS/MS analysis.[1][4]

Q2: What are the common causes of low this compound signal intensity?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction, incomplete derivatization, or loss of analyte during evaporation and reconstitution steps can significantly reduce signal intensity.[5][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 2-NP-AMOZ-d5 in the mass spectrometer's ion source, leading to a weaker signal.[3][7]

  • LC-MS System Issues: Problems with the LC system, such as leaks or a degraded column, can cause poor peak shape and reduced signal.[8]

  • Suboptimal Mass Spectrometry Parameters: Incorrectly set ion source parameters (e.g., temperature, gas flows, and voltages) can lead to inefficient ionization and transmission of the target ions.[9]

Q3: Can the derivatization step impact the signal intensity?

Yes, the derivatization of this compound to 2-NP-AMOZ-d5 is a critical step. Incomplete derivatization due to incorrect reaction conditions (pH, temperature, time), degradation of the 2-NBA derivatizing agent, or instability of the resulting 2-NP-AMOZ-d5 can all lead to lower than expected signal intensity.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when working with this compound.

Guide 1: Low or No this compound Signal

A low or non-existent signal for the internal standard can compromise the entire analysis. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low this compound Signal

Low_Signal_Workflow Start Start: Low/No this compound Signal Check_MS 1. Verify MS Performance (Infuse 2-NP-AMOZ-d5 standard) Start->Check_MS Signal_Observed Signal Observed? Check_MS->Signal_Observed Check_LC 2. Inspect LC System (Leaks, column, mobile phase) Signal_Observed->Check_LC Yes No_Signal No Signal: MS Issue (Tuning, source cleaning, detector) Signal_Observed->No_Signal No Check_Derivatization 3. Evaluate Derivatization (Reagent quality, reaction conditions) Check_LC->Check_Derivatization Check_Extraction 4. Review Sample Preparation (Extraction efficiency, evaporation, reconstitution) Check_Derivatization->Check_Extraction Resolved Issue Resolved Check_Extraction->Resolved High_Noise_Sources High_Noise High Background Noise Contaminated_Solvents Contaminated Solvents /Reagents High_Noise->Contaminated_Solvents Matrix_Effects Matrix Interferences High_Noise->Matrix_Effects System_Contamination LC-MS System Contamination High_Noise->System_Contamination Sample_Prep_Workflow Start Start: Homogenized Sample Spiking 1. Spike with this compound Start->Spiking Hydrolysis_Derivatization 2. Add HCl and 2-NBA (Incubate overnight at 37°C) Spiking->Hydrolysis_Derivatization Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis_Derivatization->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis

References

matrix effects in AMOZ analysis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the analysis of 3-amino-2-oxazolidinone (AMOZ). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of AMOZ?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as:

  • Ion Suppression: A decrease in the analytical signal.[1]

  • Ion Enhancement: An increase in the analytical signal.[1]

In the analysis of AMOZ from complex biological matrices like plasma, tissue, or food products, these effects can severely compromise the accuracy, precision, and sensitivity of quantification.[1][3] The unpredictable nature of matrix effects can lead to unreliable data, affecting method validation and the integrity of study results.[3]

Q2: What are the common causes of matrix effects in AMOZ analysis?

A2: The primary cause of matrix effects in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is the presence of co-eluting endogenous or exogenous compounds.[1][4] For biological samples, the most common culprits include:

  • Phospholipids: Abundant in plasma and tissue, they are a major source of ion suppression.[1][5][6]

  • Salts and Buffers: Can alter the droplet properties in the ESI source.[2]

  • Proteins and Peptides: Residual amounts after sample preparation can interfere with ionization.[1]

  • Other small molecules: Endogenous metabolites or administered drugs.

These interfering compounds can compete with the analyte for ionization, alter the surface tension of the ESI droplets, or change the charge state of the analyte, thereby affecting the signal intensity.[1][7]

Q3: How can I identify and quantify the extent of matrix effects in my AMOZ assay?

A3: The most common and accepted method for quantifying matrix effects is the post-extraction spike method .[1][3][8] This method provides a quantitative assessment by comparing the analyte's response in a clean solvent to its response in a blank matrix extract. A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% signifies ion enhancement.[1] For regulatory submissions, agencies like the FDA require the evaluation of matrix effects across at least six different lots of the biological matrix.[9][10]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) is the preferred tool to compensate for matrix effects.[1][11][12] For the analysis of AMOZ, which is often derivatized with 2-nitrobenzaldehyde to form 2-NP-AMOZ before analysis, a deuterated version like 2-NP-AMOZ-d5 is ideal.[1]

A SIL-IS is structurally and chemically almost identical to the analyte.[13][14] Therefore, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][12] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, allowing for accurate and reliable quantification.

Q5: Can I still have poor results despite using a SIL-IS?

A5: Yes, while a SIL-IS is highly effective, issues can still arise.

  • Severe Ion Suppression: If the matrix effect is extreme, it can suppress the signal of both the analyte and the SIL-IS to a level below the limit of quantification (LOQ), resulting in poor sensitivity.[1]

  • Inconsistent Matrix Effects: If the matrix composition varies significantly between samples, the matrix effect may not be uniform across the batch, leading to imprecision that even the SIL-IS cannot fully correct.[1][11]

  • Chromatographic Separation: A known phenomenon called the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated SIL-IS. If they do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results.[12]

Troubleshooting Guide

This guide addresses common issues encountered during AMOZ analysis that may be related to matrix effects.

Logical Troubleshooting Workflow

Start Start: Reviewing Data Q_Signal Are Analyte and IS Signals Low/Variable? Start->Q_Signal A_Both_Low Both Analyte and IS Signals are Low Q_Signal->A_Both_Low Yes, Both A_Analyte_Low Only Analyte Signal is Low Q_Signal->A_Analyte_Low Yes, Analyte Only A_Ratio_Variable Analyte/IS Ratio is Variable Q_Signal->A_Ratio_Variable Yes, Ratio Varies A_Good_Signal Signals Look Good Q_Signal->A_Good_Signal No Sol_Suppression Potential Cause: Severe Ion Suppression Solutions: 1. Improve Sample Cleanup (SPE, LLE) 2. Dilute Sample Extract 3. Optimize Chromatography A_Both_Low->Sol_Suppression Sol_Analyte_Issue Potential Cause: Analyte-Specific Issue Solutions: 1. Check Analyte Standard Stability 2. Verify Spiking Concentration 3. Concentrate Sample if Below LOD A_Analyte_Low->Sol_Analyte_Issue Sol_Inconsistent_ME Potential Cause: Inconsistent Matrix Effects Solutions: 1. Standardize Sample Homogenization 2. Re-evaluate Extraction Procedure 3. Use Matrix-Matched Calibrators A_Ratio_Variable->Sol_Inconsistent_ME Sol_Peak_Shape Check Peak Shape A_Good_Signal->Sol_Peak_Shape Sol_Suppression->Sol_Peak_Shape Sol_Analyte_Issue->Sol_Peak_Shape Sol_Inconsistent_ME->Sol_Peak_Shape A_Bad_Peak Poor Peak Shape (Tailing/Fronting) Sol_Peak_Shape->A_Bad_Peak Poor End Analysis Optimized Sol_Peak_Shape->End Acceptable Sol_Column_Issue Potential Cause: Co-elution / Column Issue Solutions: 1. Flush or Replace Column 2. Adjust Mobile Phase / Gradient A_Bad_Peak->Sol_Column_Issue Sol_Column_Issue->End cluster_ID Identification & Quantification cluster_Mitigation Mitigation Strategy A 1. Develop Assay & Observe Poor Precision/Accuracy B 2. Quantify Matrix Effect (Post-Extraction Spike Method) A->B C Is ME within acceptable limits (e.g., 85-115%)? B->C D 3. Optimize Sample Preparation (e.g., SPE, LLE) C->D No G Method Validated C->G Yes E 4. Optimize Chromatography (Separate Analyte from Interference) D->E F 5. Implement Compensation (Use SIL-IS or Matrix-Matching) E->F H Re-evaluate Assay F->H H->B Re-quantify ME Electrospray Ionization (ESI) Process cluster_Good Without Significant Matrix Effect cluster_Bad With Significant Matrix Effect ESI_Tip1 ESI Droplet Analyte1 Analyte ESI_Tip1->Analyte1 Efficient Ionization MS_Inlet1 To Mass Spec Analyte1->MS_Inlet1 Strong Signal ESI_Tip2 ESI Droplet Analyte2 Analyte ESI_Tip2->Analyte2 Competition for charge/surface Matrix Matrix Component ESI_Tip2->Matrix MS_Inlet2 To Mass Spec Analyte2->MS_Inlet2 Weak Signal (Suppression)

References

Technical Support Center: Troubleshooting Poor Recovery of AMOZ-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues with the recovery of the AMOZ-d5 internal standard during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. Due to the rapid metabolism of furaltadone, regulatory methods focus on detecting the stable, tissue-bound AMOZ metabolite.[1][2] this compound is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Because it is chemically and structurally almost identical to AMOZ, it mimics the behavior of the native analyte throughout the sample preparation and analysis process. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of AMOZ.[1]

Q2: My recovery of the derivatized this compound (2-NP-AMOZ-d5) is consistently low. What are the potential causes?

Low recovery of the this compound internal standard is a common problem that can arise at multiple stages of the analytical workflow. A systematic approach is necessary to identify the root cause. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction, losses during evaporation, or poor solubility during reconstitution.

  • Derivatization: Incomplete reaction with the derivatizing agent, 2-nitrobenzaldehyde (2-NBA).

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix.

  • LC-MS/MS Analysis: Suboptimal chromatographic conditions or incorrect mass spectrometer settings.

A detailed troubleshooting guide is provided in the following sections to address each of these potential issues.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of poor this compound recovery.

Diagram: General Troubleshooting Workflow

Troubleshooting Workflow start Start: Poor this compound Recovery sample_prep Step 1: Evaluate Sample Preparation start->sample_prep derivatization Step 2: Check Derivatization Efficiency sample_prep->derivatization If recovery is still low matrix_effects Step 3: Assess Matrix Effects derivatization->matrix_effects If recovery is still low lcms_analysis Step 4: Verify LC-MS/MS Parameters matrix_effects->lcms_analysis If recovery is still low end End: Recovery Optimized lcms_analysis->end Problem Resolved

Caption: A flowchart outlining the systematic approach to troubleshooting poor this compound recovery.

Issue 1: Problems During Sample Preparation

Poor recovery can often be traced back to the initial sample handling and extraction steps.

Q: How can I determine if my sample preparation is the source of low this compound recovery?

A: Evaluate each step of your sample preparation process, from extraction to reconstitution.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Inefficient Extraction Optimize your extraction method. For Liquid-Liquid Extraction (LLE), ensure the solvent (e.g., ethyl acetate) is appropriate and that mixing is vigorous and sufficient. For Solid-Phase Extraction (SPE), verify that the cartridge conditioning, loading, washing, and elution steps are optimal for your sample matrix.[3][4][5]
Analyte Loss During Evaporation Use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C) for solvent evaporation. Avoid evaporating to complete dryness, as this can cause the analyte to adhere to the container walls.
Poor Solubility During Reconstitution Ensure the reconstitution solvent is compatible with your LC mobile phase and can fully dissolve the 2-NP-AMOZ-d5 derivative. The initial mobile phase composition is often a good choice for the reconstitution solvent.
Inaccurate Spiking Calibrate pipettes regularly to ensure accurate spiking of the this compound internal standard. The spiking volume should be appropriate for the sample size and expected concentration range.

Comparison of Common Extraction Methods:

Extraction Method Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Well-established, suitable for large sample volumes.[5]Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[6]
Solid-Phase Extraction (SPE) High selectivity, efficient removal of interferences, compatible with automation, and reduces solvent consumption.[5]Requires method development for different matrices and can be more expensive per sample.
Issue 2: Inefficient Derivatization

The conversion of this compound to 2-NP-AMOZ-d5 via derivatization with 2-nitrobenzaldehyde (2-NBA) is a critical step.

Q: How can I improve the efficiency of the derivatization reaction?

A: The derivatization reaction is pH-dependent and also relies on the quality of the derivatizing agent and appropriate reaction conditions.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Suboptimal pH The derivatization reaction occurs under acidic conditions, which is preceded by an acid hydrolysis step to release bound AMOZ from tissue.[2][7] Following derivatization, the pH is typically adjusted to neutral (around 7.0) before extraction.[2] Ensure the pH is correctly adjusted at each stage.
Degraded Derivatizing Agent Use a fresh solution of 2-nitrobenzaldehyde (2-NBA). Check the purity and concentration of your 2-NBA stock.
Incorrect Reaction Time and Temperature A common protocol involves overnight incubation (approximately 16 hours) at 37°C.[2] Ensure these conditions are accurately maintained.
Instability of the Derivative While the 2-NP-AMOZ-d5 derivative is generally stable, it should be protected from strong light and extreme pH after its formation.

Diagram: Derivatization and Extraction Workflow

Derivatization and Extraction sample Homogenized Sample + this compound Spike hydrolysis Acid Hydrolysis (e.g., HCl, 37°C, 16h) sample->hydrolysis derivatization Derivatization (+ 2-NBA) hydrolysis->derivatization neutralization pH Adjustment (to ~7.0) derivatization->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->extraction evaporation Evaporation (Nitrogen Stream, 40°C) extraction->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: The experimental workflow for this compound derivatization and extraction.

Issue 3: Significant Matrix Effects

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major concern in LC-MS/MS analysis.[8]

Q: How do I identify and mitigate matrix effects impacting my this compound signal?

A: A post-extraction spike experiment is a standard method to quantify the extent of ion suppression or enhancement.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Ion Suppression/Enhancement Improve sample cleanup to remove interfering matrix components. Modifying the chromatographic method to better separate this compound from these interferences can also be effective. Using matrix-matched calibration standards is crucial for accurate quantification.[8]

Experimental Protocol: Evaluating Matrix Effects

A post-extraction spike experiment can be performed to quantify matrix effects.[9][10]

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Post-extraction Spike): Process a blank matrix sample through the entire extraction and evaporation procedure. Then, spike the this compound standard into the reconstituted blank matrix extract at the same concentration as Set A.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Diagram: Understanding Matrix Effects

Matrix Effects cluster_0 Without Matrix Interferences cluster_1 With Matrix Interferences (Ion Suppression) A This compound Ions B MS Detector Signal (Expected Intensity) A->B Efficient Ionization C This compound Ions + Matrix Components D MS Detector Signal (Reduced Intensity) C->D Inefficient Ionization

References

Technical Support Center: AMOZ Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMOZ residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analysis of AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone), the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.

Frequently Asked Questions (FAQs)

Q1: What is AMOZ and why is its analysis important?

A1: AMOZ, or 3-amino-5-methylmorpholino-2-oxazolidinone, is a stable, tissue-bound metabolite of the nitrofuran antibiotic, furaltadone.[1][2] The use of nitrofuran antibiotics in food-producing animals has been banned in many jurisdictions, including the European Union, due to concerns about the carcinogenic and mutagenic potential of their residues.[2][3] Since furaltadone metabolizes rapidly, detecting the persistent AMOZ residue in edible tissues (like poultry, meat, and seafood) serves as an indicator of illegal furaltadone use.[2][4] Therefore, sensitive and reliable analysis of AMOZ is crucial for food safety and regulatory compliance.[2]

Q2: What are the most common analytical techniques for AMOZ detection?

A2: The most common and confirmatory method for AMOZ analysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and selectivity for detecting and quantifying the derivatized form of AMOZ.[5] Enzyme-Linked Immunosorbent Assays (ELISA) are also used for screening purposes due to their high throughput and ease of use, though positive results often require confirmation by LC-MS/MS.[6][7]

Q3: Why is derivatization necessary for AMOZ analysis?

A3: Direct analysis of AMOZ is challenging due to its polar nature and low molecular weight, which result in poor chromatographic retention and ionization efficiency.[1] Derivatization is a critical step to convert AMOZ into a less polar, more stable, and more readily ionizable compound, thereby improving sensitivity and the overall reliability of the analysis.[1][8] The most common derivatizing agent is 2-nitrobenzaldehyde (NBA), which reacts with AMOZ to form NP-AMOZ.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during AMOZ residue analysis.

Issue 1: Low or No Analyte Signal (Peak Area) in LC-MS/MS

Question: I am not seeing a peak for my AMOZ derivative, or the signal is very weak. What are the possible causes and how can I fix it?

Answer: Low or no signal for the AMOZ derivative can stem from several issues throughout the analytical workflow, from sample preparation to detection.

Possible Causes & Troubleshooting Steps:

  • Inefficient Derivatization: The conversion of AMOZ to its derivative (e.g., NP-AMOZ) may be incomplete.

    • Verify Reagent Quality: Ensure the derivatizing agent (e.g., 2-nitrobenzaldehyde) is not expired or degraded.[6] Prepare fresh solutions.

    • Optimize Reaction Conditions: Check the pH, temperature, and incubation time of the derivatization step. For NP-AMOZ, incubation is typically performed at 37°C overnight (approx. 16 hours) to ensure complete reaction.[2]

    • Matrix Interference with Derivatization: Some matrix components might interfere with the chemical reaction.[8] Ensure proper sample cleanup before derivatization.

  • Sample Preparation and Extraction Issues: The analyte may be lost during the hydrolysis, extraction, or cleanup steps.

    • Incomplete Hydrolysis: The acid hydrolysis step is crucial to release tissue-bound AMOZ. Ensure the correct acid concentration and hydrolysis conditions (temperature and time) are used.[2]

    • Poor Extraction Recovery: Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step. Check solvent volumes, pH adjustments, and mixing/shaking times.[9] Consider using a deuterated internal standard (e.g., 2-NP-AMOZ-d5) to monitor and correct for recovery losses.[2]

    • Analyte Degradation: Ensure samples are cooled after hydrolysis and derivatization steps to prevent degradation of the derivative.

  • LC-MS/MS System Problems:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[10][11] This is a very common issue in complex matrices like meat and seafood.

      • Mitigation: Improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering compounds, or dilute the sample extract.[10][12] Using an isotopically labeled internal standard that co-elutes with the analyte is the best way to compensate for ion suppression.[2]

    • Incorrect MS/MS Parameters: Verify that the correct precursor and product ion masses (transitions) and collision energies are being used for the specific AMOZ derivative.

Below is a troubleshooting workflow for this issue:

G start Low or No AMOZ Signal check_derivatization Step 1: Check Derivatization start->check_derivatization sub1 Fresh Reagents? Optimized Conditions? check_derivatization->sub1 check_extraction Step 2: Check Sample Prep / Extraction sub2 Complete Hydrolysis? Good Recovery? Internal Standard OK? check_extraction->sub2 check_lcms Step 3: Check LC-MS/MS System sub3 Ion Suppression? Correct MRM Transitions? check_lcms->sub3 sub1->check_extraction If Yes solution1 Remake reagents. Verify incubation time/temp. sub1->solution1 If No sub2->check_lcms If Yes solution2 Optimize hydrolysis. Validate extraction efficiency. sub2->solution2 If No solution3 Improve cleanup. Dilute sample. Use internal standard. sub3->solution3 If No end Signal Restored sub3->end If Yes solution1->check_extraction solution2->check_lcms solution3->end

Caption: Troubleshooting workflow for low AMOZ signal.
Issue 2: High Background or False Positives

Question: My blank samples are showing a signal at the retention time of AMOZ, or I'm getting positive results that I don't expect. What could be the cause?

Answer: False positives or high background signals can invalidate results and are a significant concern in residue analysis.

Possible Causes & Troubleshooting Steps:

  • Cross-Contamination: This is a primary source of false positives.

    • Laboratory Environment: Ensure meticulous cleaning of glassware, syringes, and homogenizers between samples.[13]

    • Reagents and Solvents: Run a reagent blank to check for contamination in your solvents, acids, or derivatization reagents.[13]

    • Carryover: Inject a solvent blank after a high-concentration standard or sample to check for carryover in the LC system.

  • Matrix Interference (Isobaric Interference): A different compound in the matrix may have the same mass and produce a fragment ion of the same mass as your target analyte, leading to a false positive signal.[10]

    • Confirmation with Multiple Transitions: Monitor at least two MRM transitions for the analyte. The ratio of the quantifier to the qualifier ion should be consistent between samples and standards (within a specified tolerance, e.g., ±20%). A significant deviation suggests an interference.

    • Chromatographic Separation: Improve the HPLC separation to resolve the interfering peak from the analyte peak.

  • Derivatization Artifacts: The derivatization reaction itself might produce side products that interfere with the analysis.[8]

    • Review Derivatization Chemistry: Understand the potential side reactions of your chosen derivatizing agent with other matrix components.

Issue 3: Poor Peak Shape and Shifting Retention Times

Question: My chromatographic peaks for AMOZ are broad, tailing, or the retention time is inconsistent between injections. How can I improve this?

Answer: Poor chromatography can compromise both quantification and identification.

Possible Causes & Troubleshooting Steps:

  • Matrix Effects on Chromatography: High concentrations of matrix components can interact with the analytical column, affecting the peak shape and retention of the analyte.[14]

    • Dilution: Diluting the final extract can often improve peak shape by reducing the matrix load on the column.[10]

    • Improved Cleanup: Incorporate additional cleanup steps (e.g., different SPE sorbents) to remove interfering matrix components.[15]

  • LC System Issues:

    • Column Degradation: The analytical column may be aging or contaminated. Try flushing the column or replacing it if necessary.

    • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable.

    • Injection Solvent: The solvent used to dissolve the final extract should be compatible with the mobile phase. A solvent mismatch can cause peak distortion.

Experimental Protocols

General Protocol for AMOZ Analysis in Poultry Meat by LC-MS/MS

This protocol is a synthesized example based on common methodologies.[2] Analysts should validate the method in their own laboratory.

  • Sample Homogenization: Homogenize a representative portion of the poultry meat sample until uniform.[13] This can be done with a high-speed blender, potentially with dry ice to prevent degradation.[15]

  • Hydrolysis and Derivatization:

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add internal standard solution (e.g., 2-NP-AMOZ-d5).

    • Add 5 mL of 0.1 M HCl.

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde (NBA) in DMSO or methanol.

    • Vortex thoroughly and incubate at 37°C for 16 hours (overnight).[2]

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Adjust the pH to ~7.5 with a suitable buffer/base (e.g., K2HPO4/NaOH).

    • Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.

    • Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.[2]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Monitor at least two MRM transitions for both the native NP-AMOZ and the labeled internal standard.

G cluster_prep Sample Preparation cluster_react Reaction cluster_extract Extraction & Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample weigh 2. Weigh 1g Sample homogenize->weigh add_is 3. Add Internal Standard weigh->add_is hydrolyze 4. Hydrolyze (HCl) & Derivatize (NBA) add_is->hydrolyze incubate 5. Incubate (37°C, 16h) hydrolyze->incubate neutralize 6. Neutralize (pH 7.5) incubate->neutralize extract 7. Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate 8. Evaporate to Dryness extract->evaporate reconstitute 9. Reconstitute evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for AMOZ analysis.

Data Presentation

Table 1: Common Derivatization Reagents for AMOZ Analysis

The choice of derivatization reagent is critical for method performance.[1] 2-Nitrobenzaldehyde (NBA) is the most common agent.

Derivatization ReagentAbbreviationKey CharacteristicsCommon Use
2-NitrobenzaldehydeNBAForms a stable, readily ionizable derivative (NP-AMOZ). Most widely used reagent for LC-MS/MS.[5]Confirmatory Analysis (LC-MS/MS)
5-Nitro-2-furaldehyde5-NFARegenerates a structure similar to the parent drug, which can simplify the use of analytical standards.[5]Alternative for LC-MS/MS
Pentafluorobenzyl BromidePFB-BrUsed to improve volatility for Gas Chromatography (GC) analysis.[1]GC-based methods
Table 2: Example LC-MS/MS Parameters for NP-AMOZ

These are example parameters and must be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
NP-AMOZ335.1291.1134.1
2-NP-AMOZ-d5 (Internal Std)340.1295.1134.1

References

Technical Support Center: Analysis of AMOZ-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with ion suppression when analyzing AMOZ-d5 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, this compound and the corresponding non-labeled analyte, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS assays.[3][4] When analyzing complex biological matrices, endogenous substances like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[1][5]

Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool to compensate for matrix effects.[6] Because this compound is chemically and structurally almost identical to the analyte of interest, it generally co-elutes from the liquid chromatography column and experiences similar degrees of ion suppression or enhancement.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4][6]

Q3: Can this compound completely eliminate issues related to ion suppression?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and this compound.[1] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, a situation referred to as differential matrix effects.[1][7]

Q4: What are the primary causes of ion suppression in complex matrices?

A4: The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization process. In biological matrices, common culprits include:

  • Phospholipids: Particularly prevalent in plasma and tissue samples.[5][8]

  • Salts and Buffers: Can alter the droplet properties in the ion source.[5]

  • Proteins and Peptides: High concentrations can lead to source contamination and suppression.[5]

  • Exogenous substances: Contaminants from sample collection tubes or formulation excipients can also contribute.[4]

Troubleshooting Guides

Issue 1: Low signal intensity for both the analyte and this compound.

This is a classic sign of significant ion suppression where the overall signal for both the analyte and the internal standard is being suppressed by the sample matrix.[1][9]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[1][10]

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[4][9] Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2]

    • Optimize Chromatography: Adjust the chromatographic gradient to move the analyte and this compound peaks to a cleaner region of the chromatogram, away from major suppression zones.[4]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[1][11] However, this will also dilute the analyte, which may impact the limit of quantification.[1]

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it is generally less susceptible to ion suppression.[11][12]

Issue 2: Poor reproducibility of the analyte/AMOZ-d5 area ratio across different samples.

This suggests that the analyte and this compound are not experiencing the same degree of ion suppression, which could be due to differential matrix effects or sample matrix variability.[1]

  • Troubleshooting Steps:

    • Check for Chromatographic Separation: Overlay the chromatograms of the analyte and this compound. If there is a slight separation, this could be the cause. Optimize the chromatography with a shallower gradient to ensure they co-elute as closely as possible.[1][4]

    • Evaluate Different Matrix Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust against inter-subject variability.[8]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for every sample to minimize variations in the final extracts.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing InterferencesCommon ApplicationsPotential Drawbacks
Protein Precipitation (PPT) Low to ModerateHigh-throughput screeningOften results in significant ion suppression as it is the least clean technique.[4]
Liquid-Liquid Extraction (LLE) Moderate to HighRemoval of non-polar interferencesCan be labor-intensive and may not be suitable for all analytes.[1][2]
Solid-Phase Extraction (SPE) HighSelective removal of a broad range of interferencesRequires method development to optimize sorbent and solvent selection.[2]
Phospholipid Removal Plates High (for phospholipids)Plasma and serum analysisSpecifically targets phospholipids; other matrix components may remain.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Pre- and Post-Extraction Spiked Samples

  • Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.[1]

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte and this compound spiked into the initial mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted according to the sample preparation protocol. The final, clean extract is then spiked with the analyte and this compound.

      • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and this compound before the extraction process begins.

    • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

    • Calculate Matrix Effect (ME) and Recovery (RE):

      • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) x 100

      • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100

    • Interpretation:

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.[1]

      • An ME > 100% indicates ion enhancement.[1]

Visualizations

IonSuppressionWorkflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies cluster_validation Validation issue Low or Variable Signal for this compound diag Assess Matrix Effect (Post-Column Infusion) issue->diag Investigate prep Optimize Sample Preparation (SPE/LLE) diag->prep High Suppression chrom Modify Chromatography diag->chrom dilute Sample Dilution diag->dilute source Change Ionization Source (ESI -> APCI) diag->source validate Re-validate Method prep->validate Implement chrom->validate dilute->validate source->validate

Caption: Workflow for troubleshooting and mitigating ion suppression.

MatrixEffectConcept Concept of Ion Suppression & Internal Standard Correction cluster_process LC-MS/MS Process cluster_scenario1 Without Internal Standard cluster_scenario2 With this compound Internal Standard lc LC Separation source Ion Source (ESI) lc->source ms Mass Analyzer source->ms suppressed_signal Suppressed Signal (Inaccurate Result) source->suppressed_signal Ion Competition corrected_signal Ratio Calculation (Accurate Result) source->corrected_signal Both Suppressed, Ratio is Constant analyte_only Analyte analyte_only->source matrix Matrix Components (e.g., Phospholipids) matrix->source analyte_is Analyte + this compound analyte_is->source matrix2 Matrix Components matrix2->source

Caption: Ion suppression and the role of an internal standard.

References

addressing AMOZ-d5 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Addressing AMOZ-d5 Instability

This guide provides a structured approach to diagnosing and resolving common instability issues with this compound in solution.

Problem 1: Precipitation or Cloudiness in Solution

Potential Cause Recommended Action Experimental Protocol
Poor Solubility Optimize the solvent system.Solvent Optimization Protocol: 1. Prepare small-scale trial solutions of this compound in a range of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water with varying pH). 2. Visually inspect for precipitation after gentle agitation and incubation at room temperature for 1 hour. 3. For promising solvents, perform a concentration gradient to determine the solubility limit. 4. If using a co-solvent system, systematically vary the ratio of the solvents.
Temperature Effects Adjust the temperature of the solution.Temperature Solubility Study: 1. Prepare a saturated solution of this compound at room temperature. 2. Gradually increase the temperature in 5°C increments, observing for any dissolution of precipitate. 3. Conversely, cool a clear solution to observe if precipitation occurs at lower temperatures.
Incorrect pH Adjust the pH of the solution.pH Adjustment Protocol: 1. Prepare this compound in a buffered solution. 2. Systematically adjust the pH using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). 3. Monitor for any changes in solubility or the appearance of precipitate at different pH values.

Problem 2: Degradation of this compound Over Time

Potential Cause Recommended Action Experimental Protocol
Hydrolysis Use anhydrous solvents and store under inert gas.Inert Atmosphere Storage Protocol: 1. Dry all glassware in an oven at 120°C for at least 4 hours. 2. Use anhydrous grade solvents. 3. After dissolving this compound, purge the headspace of the vial with an inert gas (e.g., Argon or Nitrogen) before sealing. 4. Store in a desiccator.
Oxidation Add an antioxidant or use deoxygenated solvents.Deoxygenation and Antioxidant Protocol: 1. Deoxygenate solvents by bubbling with an inert gas for 15-30 minutes prior to use. 2. Consider adding a small amount of a compatible antioxidant (e.g., BHT, Vitamin E) to the stock solution, if it does not interfere with downstream applications.
Photodegradation Protect the solution from light.Light Protection Protocol: 1. Use amber-colored vials for storage. 2. Wrap vials in aluminum foil. 3. Minimize exposure to ambient light during handling.

Workflow for Troubleshooting this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution A Instability Observed (Precipitation/Degradation) B Verify Compound Purity A->B C Check Solvent Quality A->C D Optimize Solvent System B->D C->D E Adjust pH D->E F Control Temperature E->F G Protect from Light F->G H Protect from Air/Moisture G->H I Stable Solution Achieved H->I

Caption: A logical workflow for diagnosing and resolving this compound instability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: As data for this compound is not available, a good starting point for many organic small molecules is high-purity, anhydrous DMSO or DMF. However, the optimal solvent will depend on the specific experimental requirements and the inherent properties of the compound. It is highly recommended to perform a solubility test in a small panel of solvents (e.g., DMSO, ethanol, methanol, acetonitrile) to determine the most suitable one for your application.

Q2: How should I store my this compound stock solutions?

A2: For maximal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. For compounds susceptible to hydrolysis, storing under an inert atmosphere (argon or nitrogen) is recommended. Aliquoting the stock solution into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles, which can degrade the compound.

Signaling Pathway Considerations

If this compound is hypothesized to be an inhibitor or activator of a specific signaling pathway, understanding the pathway is crucial for experimental design. Below is a generic example of a kinase signaling pathway that could be relevant for a novel small molecule inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene AMOZd5 This compound AMOZd5->Kinase2

Caption: Example of a kinase signaling pathway with this compound as a potential inhibitor.

Q3: My this compound solution changes color over time. What does this indicate?

A3: A change in color often signifies chemical degradation or a reaction with a component in the solution. This could be due to oxidation, hydrolysis, or photodegradation. It is crucial to investigate the cause. You can use analytical techniques such as HPLC or LC-MS to analyze the solution and identify any degradation products. To prevent this, refer to the troubleshooting guide for strategies to protect against oxidation and photodegradation.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. However, it is important to use a low-power sonication bath and to keep the solution cool to prevent heat-induced degradation. Prolonged or high-energy sonication should be avoided.

Q5: How can I confirm the stability of my this compound solution?

A5: The stability of your this compound solution can be assessed by analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. By analyzing the solution at different time points (e.g., 0, 24, 48 hours) and under different storage conditions, you can quantify the amount of intact this compound and detect the appearance of any degradation products.

Experimental Workflow for Stability Assessment

G cluster_0 Time Point 0 cluster_1 Incubation cluster_2 Time Point X cluster_3 Data Analysis A Prepare this compound Solution B Analyze by HPLC/LC-MS A->B C Store under Test Conditions (e.g., 24h at RT) A->C E Compare Chromatograms and Quantify Degradation B->E D Analyze by HPLC/LC-MS C->D D->E

Caption: A general workflow for assessing the stability of this compound in solution.

calibration curve issues with AMOZ-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMO-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using AMOZ-d5 as an internal standard in calibration curves for quantitative analysis.

Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve

A non-linear calibration curve can arise from several factors, from sample preparation to data analysis.

  • Possible Causes and Solutions:

    • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[1] This can result in a non-linear response.

      • Solution: Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2][3]

    • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.[4][5]

      • Solution: Extend the calibration curve to include higher concentration standards to confirm saturation. If saturation is observed, the calibration range should be adjusted, or the sample should be diluted.

    • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit.[4]

      • Solution: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model, which are often more appropriate for LC-MS/MS data.[4][5]

    • Isotopic Interference (Cross-Talk): Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations.[4] This can artificially inflate the internal standard's signal, causing the response ratio to curve downwards.[4]

      • Solution: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.

Issue 2: High Variability in Analyte/Internal Standard Area Ratio

Inconsistent area ratios across replicates can lead to poor precision and inaccurate quantification.

  • Possible Causes and Solutions:

    • Differential Ion Suppression: The analyte and this compound may not experience the same degree of ion suppression, often due to slight chromatographic separation (deuterium isotope effect).[6] If they elute into regions with different levels of matrix effects, it can lead to inaccurate quantification.[6]

      • Solution: Optimize the chromatographic method to ensure co-elution of the analyte and internal standard. A shallower gradient may improve separation from matrix interferences.[6]

    • Sample Matrix Variability: Inconsistent levels of interfering compounds across different samples can lead to variable matrix effects.[6]

      • Solution: Employ a more robust sample cleanup method to minimize matrix variability.

    • Inconsistent Pipetting or Dilution: Errors in the addition of the internal standard or in serial dilutions will lead to variability.

      • Solution: Use calibrated pipettes and ensure proper mixing at each step.

Issue 3: Low Signal Intensity for Both Analyte and Internal Standard

A general decrease in signal for both the analyte and the internal standard can compromise the sensitivity of the assay.

  • Possible Causes and Solutions:

    • Significant Ion Suppression: The overall signal for both the analyte and this compound is being suppressed by the sample matrix.[6]

      • Solution: Assess the matrix effect by performing a post-column infusion experiment or by comparing the response in a neat solution versus a post-extraction spiked matrix sample.[6] Diluting the sample can also reduce the concentration of matrix components causing suppression.[6]

    • Instrumental Issues: A dirty ion source, incorrect instrument parameters, or a failing detector can lead to a general loss of signal.

      • Solution: Perform routine instrument maintenance, including cleaning the ion source. Optimize instrument parameters such as ion spray voltage and source temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis of AMOZ?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as AMOZ, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of AMOZ from complex biological matrices, these effects can severely compromise the accuracy, precision, and sensitivity of the quantification.[1]

Q2: How does the deuterated internal standard, this compound, help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects.[1] Since this compound is structurally and chemically almost identical to AMOZ, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][8] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Q3: Can I still have poor results despite using this compound?

A3: Yes. While this compound is highly effective, significant matrix effects can still negatively impact your analysis. Severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a level that is below the limit of quantification (LOQ), leading to poor sensitivity.[1] Furthermore, if the matrix effect is not uniform across a batch of samples, it can lead to variability that even the internal standard cannot fully correct.[1]

Q4: What are the common causes of non-linearity in a calibration curve when using a deuterated internal standard?

A4: Common causes of non-linearity include detector saturation at high concentrations, ion source saturation, and isotopic interference.[4][5] Additionally, using an inappropriate regression model for the data can also result in a poor fit.[4]

Q5: What should I do if my calibration curve is non-linear at the lower concentrations?

A5: Non-linearity at the lower end of the calibration curve can often be attributed to the presence of the non-deuterated analyte as an impurity in the internal standard stock solution.[9] This contributes to the analyte signal, causing a positive bias at low concentrations. It is important to verify the purity of the internal standard.[9]

Quantitative Data Summary

The following tables provide typical performance characteristics and acceptance criteria for methods using this compound as an internal standard.

Table 1: Method Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Performance of a Validated LC-MS/MS Method for 2-NP-Amoz
Linearity (r²)≥ 0.99[7]0.999[10]
Accuracy (% Recovery)80 - 120%[10]81% - 112%[11][12]
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)[10]Intra-day: 1.5 - 6.6%[10][11] Inter-day: 2.2 - 4.8%[10]
Limit of Detection (LOD)-0.04 - 0.5 µg/kg[12]
Limit of Quantification (LOQ)-0.13 - 1.5 µg/kg[12]

Table 2: Acceptance Criteria for an Analytical Run

ParameterAcceptance Criteria
Calibration Curve (r²)≥ 0.99[7]
Quality Control (QC) SamplesAt least 2/3 of the QC samples should be within ±15% of their nominal concentration (±20% for the LLOQ).[7]
Internal Standard ResponseThe response of the internal standard should be consistent across the analytical run, with any significant deviations investigated.[7]

Experimental Protocols

Protocol 1: Sample Preparation for AMOZ Analysis in Tissue

This protocol outlines a general procedure for the extraction and derivatization of AMOZ from a tissue sample.

  • Homogenization: Homogenize 1 gram of the tissue sample.[11]

  • Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.[11]

  • Hydrolysis and Derivatization: Add 0.2 M hydrochloric acid and a solution of 2-nitrobenzaldehyde (2-NBA) in methanol. Incubate the mixture to facilitate the release of the metabolite and its derivatization to 2-NP-AMOZ.[11]

  • Neutralization: Adjust the pH of the solution to approximately 7.0.[11]

  • Liquid-Liquid Extraction: Extract the 2-NP-AMOZ and 2-NP-AMOZ-d5 from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).[11]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[11]

Protocol 2: LC-MS/MS Conditions for AMOZ Analysis

These are typical starting conditions that may require optimization for your specific instrumentation and application.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[11][12]

  • Mobile Phase: Gradient elution with methanol and an aqueous buffer such as 2 mM ammonium formate.[12]

  • Flow Rate: Approximately 0.30 mL/min.[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[11][12]

  • MRM Transitions:

    • 2-NP-AMOZ: m/z 335.1 > 291.1 (quantifier) and 335.1 > 193.1 (qualifier)[7]

    • 2-NP-AMOZ-d5: m/z 340.2 > 296.2[7]

    Note: The precursor and product ions should be optimized for the specific instrument used.[7]

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue linearity Poor Linearity (r² < 0.99)? start->linearity variability High Variability in Area Ratio? linearity->variability No matrix_effects Check for Matrix Effects - Optimize Sample Prep - Evaluate Dilution linearity->matrix_effects Yes low_signal Low Signal for Analyte & IS? variability->low_signal No differential_suppression Check for Differential Ion Suppression - Optimize Chromatography for Co-elution variability->differential_suppression Yes ion_suppression Assess Overall Ion Suppression - Post-Column Infusion - Dilute Sample low_signal->ion_suppression Yes end End: Issue Resolved low_signal->end No saturation Check for Detector Saturation - Adjust Concentration Range matrix_effects->saturation regression Evaluate Regression Model - Weighted or Quadratic Fit saturation->regression regression->end sample_prep_consistency Improve Sample Prep Consistency - Calibrate Pipettes differential_suppression->sample_prep_consistency sample_prep_consistency->end instrument_check Perform Instrument Maintenance - Clean Ion Source - Optimize Parameters ion_suppression->instrument_check instrument_check->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

Matrix_Effect_Investigation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation set_a Set A: Neat Solution Analyte + IS in Mobile Phase lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Post-Extraction Spike Blank Matrix Extract + Analyte + IS set_b->lcms set_c Set C: Pre-Extraction Spike Blank Matrix + Analyte + IS -> Extract set_c->lcms calc_me Calculate Matrix Effect (ME) ME = (Peak Area Set B / Peak Area Set A) * 100 lcms->calc_me calc_re Calculate Recovery Efficiency (RE) RE = (Peak Area Set C / Peak Area Set B) * 100 lcms->calc_re me_result ME < 100%: Ion Suppression ME > 100%: Ion Enhancement ME = 100%: No Matrix Effect calc_me->me_result re_result RE indicates extraction efficiency. calc_re->re_result

Caption: Workflow for the evaluation of matrix effects and recovery efficiency.

References

Technical Support Center: Low-Level Detection of AMOZ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the low-level detection of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a critical metabolite of the nitrofuran antibiotic furaltadone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AMOZ and why is its detection important?

A1: AMOZ, or 3-amino-5-methylmorpholino-2-oxazolidinone, is the primary tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.[1][2] Due to the rapid metabolism of the parent drug, monitoring for AMOZ residues is crucial for ensuring food safety and regulatory compliance.[1][3][4][5] The presence of AMOZ in food products of animal origin indicates the illegal use of furaltadone, which has raised public health concerns due to its potential carcinogenic properties.[1]

Q2: What are the primary analytical methods for AMOZ detection?

A2: The two primary analytical methodologies for the detection and quantification of AMOZ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1] LC-MS/MS is considered the gold-standard for confirmation and accurate quantification due to its high selectivity and sensitivity, while ELISA is often used as a rapid screening tool.[1]

Q3: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary for AMOZ analysis?

A3: Derivatization with 2-nitrobenzaldehyde (2-NBA) is a critical step, particularly for LC-MS/MS analysis. It converts AMOZ into a more stable and readily ionizable derivative, NP-AMOZ.[1][5][6][7] This process is essential for achieving the required sensitivity and selectivity for detecting low levels of AMOZ in complex matrices.[6] The derivatization reaction typically follows an acid hydrolysis step to release protein-bound AMOZ metabolites.[5][8]

Q4: What are the typical performance characteristics of LC-MS/MS and ELISA methods for AMOZ detection?

A4: The performance of each method varies based on several factors, including the sample matrix and specific protocol. Below is a summary of typical performance characteristics.

Data Presentation: Performance of AMOZ Analytical Methods

Performance CharacteristicLC-MS/MS with 2-NP-AMOZ-d5 Internal StandardIndirect Competitive ELISA (ic-ELISA)
Limit of Detection (LOD) 0.013 - 0.200 µg/kg[9]Typically in the low µg/kg range
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kgNot always reported; primarily for screening
Recovery 82.3% - 112.7%[10]Varies depending on the kit and matrix
Precision (RSD) Intra-day: <15%, Inter-day: <20%Varies; generally higher than LC-MS/MS
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)[11]
Sample Throughput LowerHigher
Cost Higher (instrumentation and standards)Lower (reagents and equipment)
Confirmation Confirmatory methodScreening method

Troubleshooting Guides

LC-MS/MS Method Troubleshooting

Issue 1: Low or No Signal Intensity

  • Possible Causes:

    • Improper Derivatization: Incomplete reaction with 2-NBA can lead to low formation of the NP-AMOZ derivative.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer.[12][13][14] This is a common issue in complex matrices like honey and tissue.[3][5]

    • Instrument Contamination: A dirty ion source or contaminated mass spectrometer optics can significantly reduce signal intensity.

    • Incorrect Instrument Parameters: Suboptimal ionization source parameters (e.g., nebulizing gas flow, temperature, voltage) can lead to poor ionization efficiency.[10]

    • Degradation of Standards: Improper storage or handling of AMOZ and internal standards can lead to degradation.

  • Troubleshooting Steps:

    • Verify Derivatization: Ensure the pH and temperature for the hydrolysis and derivatization steps are optimal. Check the concentration and purity of the 2-NBA solution.

    • Evaluate Matrix Effects: Prepare matrix-matched calibration curves. If ion suppression is significant, improve the sample clean-up procedure (e.g., using solid-phase extraction (SPE)) or dilute the sample.[3]

    • Clean the Instrument: Clean the ion source and check the cleanliness of the ion optics according to the manufacturer's recommendations.

    • Optimize MS Parameters: Perform a tuning of the mass spectrometer and optimize the ion source parameters for the NP-AMOZ derivative.

    • Check Standard Stability: Prepare fresh working standards from a reliable stock solution and compare the results.

Issue 2: Inconsistent or Fluctuating Signal

  • Possible Causes:

    • Inconsistent Sample Preparation: Variability in the hydrolysis, derivatization, or extraction steps between samples.

    • LC System Issues: Fluctuations in pump pressure, leaks, or a failing column can lead to inconsistent retention times and peak areas.

    • Injector Problems: Inconsistent injection volumes can cause significant variations in signal intensity.

    • Mass Spectrometer Instability: Fluctuations in the power supply or issues with the collision cell can lead to intermittent signal loss.[15]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Develop and strictly follow a standardized protocol for all sample preparation steps.

    • Check LC Performance: Monitor the pump pressure and perform a system suitability test. Check for leaks in the system.

    • Verify Injector Performance: Ensure the injector is functioning correctly and delivering consistent volumes.

    • Run Instrument Diagnostics: Perform instrument diagnostics to check for any hardware issues with the mass spectrometer.

ELISA Method Troubleshooting

Issue 1: High Background

  • Possible Causes:

    • Non-specific Binding: Antibodies or other reagents may bind non-specifically to the microplate wells.[11]

    • Cross-Reactivity: The antibodies may cross-react with other structurally similar compounds in the sample matrix.[11][16][17]

    • Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells.

    • Over-incubation: Incubating for longer than the recommended time can increase non-specific binding.[11]

  • Troubleshooting Steps:

    • Optimize Blocking: Ensure the blocking step is performed correctly with the recommended blocking agent and for the appropriate duration.[11]

    • Check for Cross-Reactivity: Review the kit's cross-reactivity data. If suspected, consider a different kit or a confirmatory method like LC-MS/MS.[11]

    • Improve Washing Technique: Ensure thorough and consistent washing of the microplate wells between each step.

    • Adhere to Incubation Times: Strictly follow the recommended incubation times in the protocol.[11]

Issue 2: Low or No Color Development

  • Possible Causes:

    • Incorrect Reagent Preparation: Improper dilution or preparation of reagents can lead to a failed reaction.[11]

    • Inadequate Incubation Conditions: Incorrect incubation time or temperature can hinder the enzymatic reaction.[11]

    • Expired or Inactive Reagents: Use of expired or improperly stored reagents, especially the enzyme conjugate or substrate.[11]

    • Contamination: Contamination of reagents or equipment can inhibit the reaction.[11]

  • Troubleshooting Steps:

    • Verify Reagent Preparation: Double-check all reagent preparation steps and concentrations.

    • Confirm Incubation Parameters: Ensure the correct incubation times and temperatures are used as specified in the protocol.

    • Check Reagent Viability: Use fresh reagents and ensure they have been stored correctly.

    • Maintain a Clean Workspace: Use clean pipette tips and a sterile working environment to prevent contamination.[11]

Experimental Protocols & Visualizations

Experimental Workflow for AMOZ Detection by LC-MS/MS

The following diagram outlines the key steps in a typical LC-MS/MS workflow for the analysis of AMOZ.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., honey, tissue) Hydrolysis 2. Acid Hydrolysis (Release bound AMOZ) Sample->Hydrolysis HCl, Heat Derivatization 3. Derivatization (with 2-NBA to form NP-AMOZ) Hydrolysis->Derivatization 2-NBA Extraction 4. Liquid-Liquid or SPE (Extraction & Cleanup) Derivatization->Extraction Ethyl Acetate or SPE Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation Injection 6. Injection into LC-MS/MS Evaporation->Injection Separation 7. Chromatographic Separation (C18 column) Injection->Separation Detection 8. Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification 9. Quantification (using internal standard) Detection->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for the low-level detection of AMOZ.

Troubleshooting Logic for Low Signal in LC-MS/MS

This decision tree illustrates a logical approach to troubleshooting low signal intensity in your LC-MS/MS analysis of AMOZ.

Troubleshooting_Low_Signal Start Low or No Signal Detected Check_Standards Are fresh standards detectable? Start->Check_Standards Check_Derivatization Is derivatization complete? Check_Standards->Check_Derivatization Yes Solution_Standards Prepare fresh standards. Verify storage conditions. Check_Standards->Solution_Standards No Check_Matrix_Effects Are matrix effects present? Check_Derivatization->Check_Matrix_Effects Yes Solution_Derivatization Optimize hydrolysis and derivatization conditions. Check 2-NBA reagent. Check_Derivatization->Solution_Derivatization No Check_Instrument Is the instrument performing optimally? Check_Matrix_Effects->Check_Instrument No Solution_Matrix_Effects Improve sample cleanup (SPE). Use matrix-matched calibrants. Dilute the sample. Check_Matrix_Effects->Solution_Matrix_Effects Yes Solution_Instrument Clean ion source. Tune and calibrate MS. Check LC system for leaks. Check_Instrument->Solution_Instrument No

Caption: Troubleshooting logic for low signal in AMOZ LC-MS/MS analysis.

General Workflow for AMOZ Detection by ELISA

The following diagram illustrates the general steps involved in an indirect competitive ELISA for AMOZ detection.

ELISA_Workflow Start Start: Microplate coated with AMOZ-protein conjugate Blocking 1. Add Blocking Buffer (prevents non-specific binding) Start->Blocking Wash1 Wash Blocking->Wash1 Add_Sample 2. Add Standard or Sample and Anti-AMOZ Antibody Wash1->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Secondary 3. Add Enzyme-labeled Secondary Antibody Wash2->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate 4. Add Substrate Wash3->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop 5. Add Stop Solution Incubate3->Add_Stop Read_Plate 6. Read Absorbance (e.g., at 450 nm) Add_Stop->Read_Plate

Caption: General workflow for an indirect competitive ELISA for AMOZ.

References

Technical Support Center: Resolving Peak Tailing for AMOZ in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a key metabolite of the nitrofuran antibiotic furaltadone.

Troubleshooting Guide: A Step-by-Step Approach to Resolving AMOZ Peak Tailing

Peak tailing for AMOZ, a basic compound containing a secondary amine group, is a common chromatographic challenge that can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to diagnose and resolve this issue.

Isolating the Problem: A Diagnostic Workflow

Before adjusting method parameters, it's crucial to determine if the peak tailing is specific to AMOZ or a system-wide issue.

start Observe Peak Tailing for AMOZ injection Inject a Neutral Compound (e.g., Toluene) start->injection decision Does the Neutral Compound Tail? injection->decision system_issue System-Wide Issue: Check for extra-column volume, leaks, or column void. decision->system_issue Yes analyte_issue Analyte-Specific Issue: Proceed to Method Optimization. decision->analyte_issue No

Figure 1. A diagnostic workflow to differentiate between system-wide and analyte-specific peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for AMOZ in reversed-phase HPLC?

A1: The primary cause of peak tailing for AMOZ, a basic compound, is secondary interactions with the stationary phase.[1][2] Specifically:

  • Silanol Interactions: The amine group in AMOZ can interact with acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2] This is particularly problematic at mid-range pH where silanols are ionized (SiO-).

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of AMOZ, the compound can exist in both ionized and neutral forms, leading to a mixed-mode retention mechanism and peak tailing.[3][4][5]

  • Column Contamination: Accumulation of matrix components from samples like honey or animal tissues can create active sites on the column, causing peak distortion.

  • System Issues: Excessive extra-column volume from long tubing or poorly made connections can cause band broadening that manifests as peak tailing.[6]

Q2: How does mobile phase pH affect the peak shape of AMOZ?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like AMOZ.[4][7]

  • At low pH (2-3): The silanol groups on the stationary phase are protonated (Si-OH) and less likely to interact with the protonated amine group of AMOZ (R-NH2+). This significantly reduces secondary interactions and improves peak symmetry.[6][8][9]

  • At mid pH (4-7): Silanol groups are partially or fully ionized (SiO-), leading to strong electrostatic interactions with the positively charged AMOZ, resulting in significant peak tailing.[1]

  • At high pH (>8): While the silanol groups are ionized, the AMOZ molecule is deprotonated and neutral, which can reduce tailing. However, conventional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH operations.[10]

Q3: Can the choice of HPLC column impact peak tailing for AMOZ?

A3: Absolutely. The choice of column is crucial for obtaining symmetrical peaks for basic compounds.

  • Modern, End-Capped C18 Columns: These columns are treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[9]

  • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanol groups.

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, preventing them from interacting with silanol groups and leading to excellent peak shapes.[6]

  • Polymer-Based Columns: These columns do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing for basic compounds. They also offer a wider pH stability range.[2]

Q4: What is the role of the buffer in the mobile phase for AMOZ analysis?

A4: The buffer plays a dual role in controlling peak shape:

  • pH Control: It maintains a constant and consistent pH throughout the analysis, which is essential for reproducible retention times and peak shapes, especially when operating near the pKa of the analyte.[1][4]

  • Masking Silanol Activity: At higher concentrations, the buffer ions can compete with the analyte for interaction with the active sites on the stationary phase, effectively masking the silanol groups and improving peak symmetry.[11][12]

Experimental Protocols and Data

Experiment 1: Effect of Mobile Phase pH on AMOZ Peak Asymmetry

Objective: To demonstrate the impact of mobile phase pH on the peak shape of AMOZ.

Methodology:

  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid (for pH adjustments)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Analyte: AMOZ standard (1 µg/mL)

  • Procedure: The pH of Mobile Phase A was adjusted to 2.5, 3.5, 4.5, and 5.5 using formic acid. The asymmetry factor of the AMOZ peak was calculated for each pH value.

Results:

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
2.51.1Symmetrical
3.51.4Minor Tailing
4.52.1Moderate Tailing
5.5> 3.0Severe Tailing
Experiment 2: Effect of Buffer Concentration on AMOZ Peak Asymmetry

Objective: To evaluate the effect of buffer concentration on mitigating peak tailing at a mid-range pH.

Methodology:

  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Ammonium formate buffer (pH 4.5) at different concentrations

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Analyte: AMOZ standard (1 µg/mL)

  • Procedure: The concentration of the ammonium formate buffer in Mobile Phase A was varied (10 mM, 20 mM, and 50 mM). The asymmetry factor was calculated for each concentration.

Results:

Buffer ConcentrationAsymmetry Factor (As)Peak Shape Observation
10 mM2.1Moderate Tailing
20 mM1.7Minor Tailing
50 mM1.3Near Symmetrical
Experiment 3: Comparison of Different C18 Columns for AMOZ Analysis

Objective: To compare the performance of different C18 column technologies for the analysis of AMOZ.

Methodology:

  • Columns:

    • Standard C18 (Type A silica)

    • End-capped C18 (Type B silica)

    • Charged Surface Hybrid (CSH) C18

  • Mobile Phase: 20 mM Ammonium Formate (pH 3.0) in Water/Acetonitrile (90:10)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Analyte: AMOZ standard (1 µg/mL)

  • Procedure: AMOZ was injected onto each column under identical conditions, and the asymmetry factor was measured.

Results:

Column TypeAsymmetry Factor (As)Peak Shape Observation
Standard C181.8Noticeable Tailing
End-capped C181.3Minor Tailing
CSH C181.0Symmetrical

Visualizing the Troubleshooting Pathway

The following diagram illustrates the logical progression for troubleshooting AMOZ peak tailing, from initial checks to method optimization.

cluster_0 Initial Assessment cluster_1 System Troubleshooting cluster_2 Method Optimization for AMOZ start Peak Tailing Observed check_system Inject Neutral Standard start->check_system system_issue System Issue Detected check_system->system_issue Tailing Present analyte_issue Analyte-Specific Tailing check_system->analyte_issue No Tailing fix_system Check Connections, Tubing, and Column for Voids system_issue->fix_system optimize_ph Adjust Mobile Phase pH (Target: 2.5-3.0) analyte_issue->optimize_ph optimize_buffer Increase Buffer Concentration (e.g., to 50 mM) optimize_ph->optimize_buffer change_column Consider High-Performance Column (e.g., CSH) optimize_buffer->change_column

Figure 2. A comprehensive troubleshooting pathway for resolving AMOZ peak tailing in HPLC.

References

Validation & Comparative

Validating Analytical Methods for AMOZ: A Comparative Guide to LC-MS/MS and ELISA Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of two prominent analytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizing the deuterated internal standard AMOZ-d5, and the Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by experimental data and detailed protocols to aid in method selection and validation.

The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS analysis to compensate for matrix effects and variations during sample preparation, leading to higher accuracy and precision.[1] While LC-MS/MS is considered the gold-standard confirmatory method, ELISA offers a high-throughput screening alternative.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of the LC-MS/MS method with this compound and a competitive ELISA for AMOZ detection.

Performance CharacteristicLC-MS/MS with this compound Internal StandardIndirect Competitive ELISA (ic-ELISA)
Limit of Detection (LOD) 0.04 - 0.5 µg/kg[2]0.009 - 0.1 µg/kg[2][3]
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kg[2]Primarily for screening; LOQ not always reported[2]
Recovery 81% - 112%[2]75% - 112.5%[2][3]
Precision (RSD) 2.7% - 6.6% (intra-day)[2]5.4% - 16.2%[2]
Specificity High (based on mass-to-charge ratio)[2]Moderate (potential for cross-reactivity)[2][3]
Sample Throughput Lower[2]Higher[2]
Cost Higher (instrumentation and standards)[2]Lower (reagents and equipment)[2]
Confirmation Confirmatory Method[4]Screening Method[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are summarized protocols for the LC-MS/MS and ELISA methods for AMOZ determination.

LC-MS/MS Method with this compound

This protocol outlines the key steps for the quantitative analysis of AMOZ in biological matrices using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Weigh 1 gram of the homogenized sample.[2]

  • Add a known amount of this compound internal standard solution.[6]

  • Perform acid hydrolysis to release protein-bound AMOZ.[1]

  • Add 2-nitrobenzaldehyde (2-NBA) solution for derivatization, which improves chromatographic and mass spectrometric properties.[1][2]

  • Incubate the mixture to facilitate the derivatization of both AMOZ and this compound.[2]

  • Neutralize the sample.[2]

2. Extraction:

  • Perform a liquid-liquid extraction (LLE) using a solvent such as ethyl acetate.[1][2]

  • Separate the organic layer.[2]

  • Evaporate the solvent to dryness.[1]

3. Analysis:

  • Reconstitute the dried extract in the mobile phase.[2]

  • Inject the sample into the LC-MS/MS system.[2]

  • LC Conditions:

    • Column: C18 reverse-phase column.[2]

    • Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

  • MS/MS Conditions:

    • Ionization: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both the derivatized AMOZ and this compound.[2][8]

Indirect Competitive ELISA Method

This protocol provides a general workflow for the screening of AMOZ using an indirect competitive ELISA kit.

1. Sample Preparation:

  • Homogenize the sample.

  • Perform an extraction and derivatization step as specified by the kit manufacturer. Many commercial kits provide the necessary reagents for this.[3]

2. ELISA Procedure:

  • Add standard solutions and prepared samples to the wells of the microtiter plate pre-coated with an AMOZ antigen.[3]

  • Add the anti-AMOZ antibody to each well and incubate. During this step, free AMOZ in the sample competes with the coated antigen for antibody binding.[3]

  • Wash the plate to remove unbound antibodies and sample components.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate.[3]

  • Wash the plate again.

  • Add a substrate solution to induce a color change. The intensity of the color is inversely proportional to the amount of AMOZ in the sample.[3]

  • Stop the reaction and measure the absorbance using a microplate reader.[2]

  • Calculate the AMOZ concentration based on a standard curve.[3]

Visualizing the Workflow and Mechanism of Action

To further elucidate the analytical process and the biological context of AMOZ, the following diagrams are provided.

Analytical Workflow for AMOZ using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spiking Spike with this compound (Internal Standard) Sample->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification (Ratio of AMOZ to this compound) MS_Detection->Quantification

Caption: A flowchart of the LC-MS/MS analytical workflow for AMOZ quantification.

Ametoctradin (the parent compound of AMOZ in some contexts, though AMOZ is primarily known as a furaltadone metabolite) acts as a fungicide by inhibiting the mitochondrial respiratory chain.[9][10]

Mechanism of Action of Ametoctradin cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Ametoctradin Ametoctradin (AMOZ) Ametoctradin->ComplexIII Inhibits Qo site

References

A Guide to Inter-Laboratory Comparison of AMOZ Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food safety and pharmaceutical analysis, the accurate quantification of 3-amino-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furazolidone, is of paramount importance.[1][2][3] Ensuring consistency and reliability of AMOZ detection across different laboratories is crucial for regulatory compliance and public health. This guide provides a comparative overview of the principal analytical methods for AMOZ quantification, supported by experimental data from various validation studies, and outlines the framework for inter-laboratory comparisons.

The two primary methodologies for the detection and quantification of AMOZ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[2][4][5] LC-MS/MS is considered the "gold standard" for confirmatory analysis due to its high sensitivity and selectivity, while ELISA is often employed as a high-throughput screening tool.[2][5][6]

Data Presentation: Performance Characteristics of AMOZ Analytical Methods

The selection of an analytical method for AMOZ quantification is contingent on factors such as required sensitivity, specificity, accuracy, precision, and sample throughput.[2][4] The following tables summarize the key performance parameters for LC-MS/MS and ELISA, compiled from various validation studies.

Table 1: Performance Comparison of LC-MS/MS and ELISA for AMOZ Quantification

Performance CharacteristicLC-MS/MSELISA
Linearity Range 0.5 - 20.0 µg/L[2]0.05 - 5.0 µg/L[2]
Accuracy (Recovery %) 81% - 113%[4][7]79.9% - 119.8%[2]
Precision (RSD%) 0.89% - 9.28%[2]< 15%[2]
Limit of Detection (LOD) 0.04 - 0.5 µg/kg[4]0.009 - 0.6 µg/kg[2][4]
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kg[4]0.3 µg/kg[2]
Specificity Very High[6]Moderate (potential for cross-reactivity)[4][6]
Sample Throughput Lower[4]Higher[4]
Cost Higher[4]Lower[4]
Purpose Confirmatory Analysis[5]Screening[5]

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific laboratory, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.[2] Below are representative protocols for the quantification of AMOZ using LC-MS/MS and ELISA.

LC-MS/MS Confirmatory Method

This protocol outlines the quantitative analysis of AMOZ in animal tissue.[2][4]

  • Sample Preparation: Hydrolysis and Derivatization

    • Weigh 1-2 g of homogenized tissue sample into a centrifuge tube.[2][4]

    • Add an internal standard solution (e.g., 2-NP-AMOZ-d5).[4]

    • Add approximately 5 mL of hydrochloric acid solution and 50-150 µL of 2-nitrobenzaldehyde (2-NBA) solution for derivatization.[2][4]

    • Incubate the mixture overnight (approximately 16 hours) at 37°C to allow for the hydrolysis of tissue-bound metabolites and derivatization to 2-NP-AMOZ.[2][4]

    • Neutralize the sample by adjusting the pH to ~7.0.[2][4]

  • Extraction

    • Extract the 2-NP-AMOZ derivative with an organic solvent, typically ethyl acetate.[2][4]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution and Analysis

    • Reconstitute the dried extract in a suitable mobile phase.[4]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[4]

    • Inject the sample into the LC-MS/MS system. A C18 reverse-phase column is commonly used with a gradient elution program.

ELISA Screening Method

This protocol describes a competitive ELISA for the detection of AMOZ.[5]

  • Plate Coating and Blocking

    • Coat a 96-well microtiter plate with a coating antigen.[4]

    • Incubate and then wash the plate.

    • Block the remaining protein-binding sites in the wells.[4]

  • Competitive Reaction

    • Add standard solutions or prepared samples, followed by a specific antibody against AMOZ.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).[4]

    • During incubation, free AMOZ in the sample and the AMOZ conjugate compete for antibody binding sites.[5]

  • Detection

    • Wash the plate to remove unbound reagents.[5]

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the AMOZ concentration.[5]

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).[4][5]

Mandatory Visualization

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a crucial method for evaluating the performance of analytical methods across different laboratories.[8][9][10] This process helps to identify and reduce measurement biases and ensures that different laboratories can achieve comparable results.[11]

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n) A Sample Preparation (Homogenization & Spiking) B Sample Distribution A->B C Sample Receipt & Storage B->C F Data Collection & Statistical Analysis G Performance Evaluation (z-scores) F->G H Final Report G->H D AMOZ Quantification (LC-MS/MS or ELISA) C->D E Data Reporting D->E E->F

Workflow for an inter-laboratory comparison study of AMOZ quantification.

Signaling Pathway: Mechanism of AMOZ Formation and Detection

The detection of AMOZ is indirect, as the parent drug, furazolidone, is rapidly metabolized in the body, forming tissue-bound residues.[1][3][12] The analytical process involves the release of the bound AMOZ metabolite through acid hydrolysis, followed by derivatization to create a stable product for analysis.

G A Furazolidone (Parent Drug) B In vivo Metabolism A->B C Tissue-Bound AMOZ (Protein Adducts) B->C D Acid Hydrolysis C->D E Free AMOZ (3-Amino-2-oxazolidinone) D->E F Derivatization with 2-Nitrobenzaldehyde E->F G 2-NP-AMOZ (Stable Derivative) F->G H Quantification (LC-MS/MS or ELISA) G->H

Pathway from furazolidone administration to AMOZ quantification.

References

A Comparative Guide to Internal Standards for AMOZ Analysis in Nitrofuran Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AMOZ-d5 and Other Internal Standards for the Quantitative Analysis of the Furaltadone Metabolite.

The accurate quantification of nitrofuran metabolites is paramount in ensuring food safety and for pharmacokinetic studies in drug development. The furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a key analyte in this testing. The use of a suitable internal standard is critical for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it compensates for variations in sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison of the deuterated internal standard this compound with other alternatives, supported by experimental data.

Overview of Internal Standards for AMOZ Analysis

The ideal internal standard is a stable, isotopically labeled analog of the analyte that co-elutes and exhibits similar ionization efficiency.[1] For AMOZ analysis, the most commonly employed internal standards are isotopically labeled forms of AMOZ itself.

  • This compound: This is the deuterium-labeled form of the underivatized AMOZ.[1] It is typically added to the sample before the derivatization step. Its use assumes that the derivatization efficiency is consistent for both the native analyte and the internal standard.[1]

  • 2-NP-AMOZ-d5: In many analytical methods, AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ, which enhances its chromatographic retention and detection sensitivity.[1] 2-NP-AMOZ-d5 is the deuterium-labeled form of the derivatized AMOZ and serves as an ideal internal standard in such methods as it closely mimics the behavior of the derivatized analyte throughout the analytical process.[1]

  • Other Isotopically Labeled Analogs: While less common for AMOZ specifically, other nitrofuran metabolite analyses utilize internal standards with different isotopic labels, such as 13C or 15N.[2][3] These can also provide accurate quantification by mimicking the analyte's behavior.

Performance Data Comparison

The selection of an internal standard is often guided by its performance in validation studies. Key parameters include recovery, linearity (R²), and the limit of quantification (LOQ). The following tables summarize performance data for methods utilizing this compound and 2-NP-AMOZ-d5.

Table 1: Performance Data for Methods Using this compound as an Internal Standard

MatrixRecovery (%)Linearity (R²)LOQ (µg/kg)Reference
Eggs82 - 109> 0.99Not Specified[4]
Various (Feed, Water, Food)88.9 - 107.30.990 - 0.998Not Specified[3]
Soft-Shell Turtle Powder82.2 - 108.1> 0.9990.5[5]
Bovine Urine90 - 108Not Specified0.13 - 0.43 (DC)[6]

Table 2: Performance Data for Methods Using 2-NP-AMOZ-d5 as an Internal Standard

MatrixRecovery (%)Linearity (R²)LOQ (µg/kg)Reference
Dried Meat Powder81 - 108≥ 0.990.13[1][7]

Experimental Protocols

The general workflow for nitrofuran metabolite analysis involves sample preparation, hydrolysis, derivatization, extraction, and LC-MS/MS analysis. The point at which the internal standard is added is a critical step.

Generalized Experimental Protocol
  • Sample Preparation: Homogenize the tissue or sample matrix.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound) to the homogenized sample.[3][8]

  • Hydrolysis: Add an acidic solution (e.g., hydrochloric acid) to release the protein-bound metabolites.[1][8] This step is typically performed overnight at an elevated temperature (e.g., 37°C).[3][8]

  • Derivatization: Add a solution of 2-nitrobenzaldehyde (2-NBA) to the hydrolyzed sample to derivatize the AMOZ.[1][4] This reaction is often carried out at an elevated temperature.[2]

  • Extraction: Neutralize the sample and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.[1]

Visualizing the Workflow and Logic

To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the logical relationship in quantification.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Spike Spike with Internal Standard (this compound) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: A generalized workflow for the analysis of AMOZ using an internal standard.

quantification_logic Analyte Analyte (AMOZ) Response_Analyte Analyte Peak Area Analyte->Response_Analyte IS Internal Standard (this compound) Response_IS IS Peak Area IS->Response_IS Ratio Peak Area Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

Both this compound and 2-NP-AMOZ-d5 have been demonstrated to be effective internal standards for the quantitative analysis of AMOZ in various matrices. The choice between them largely depends on the specific analytical method employed, particularly whether a derivatization step is included. When AMOZ is derivatized to 2-NP-AMOZ, using 2-NP-AMOZ-d5 can be advantageous as it accounts for variability in the derivatization step itself. However, methods using this compound have also been thoroughly validated and shown to provide excellent recovery and linearity across different sample types. Ultimately, the selection of the internal standard should be based on a comprehensive method validation that demonstrates its suitability for the intended application, ensuring accurate and reliable results for regulatory compliance and research purposes.

References

A Comparative Guide to the Accuracy and Precision of the AMOZ-d5 Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the AMOZ-d5 isotope dilution method with alternative analytical techniques for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The accurate and precise measurement of AMOZ is critical for ensuring food safety and in pharmacokinetic studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Performance Characteristics of AMOZ Quantification Methods

The following table summarizes the key performance parameters of the this compound isotope dilution method (LC-MS/MS) and compares it with alternative techniques. It is important to note that the presented data is compiled from various studies and direct comparison should be interpreted with caution as experimental conditions may have varied.

Performance CharacteristicThis compound Isotope Dilution (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Ulta-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD)Aptamer-Based Biosensor
Principle Mass spectrometry with a stable isotope-labeled internal standard for precise quantification.Antigen-antibody binding with enzymatic signal amplification for detection.Chromatographic separation followed by UV-Vis absorbance detection.Specific binding of a synthetic DNA/RNA aptamer to AMOZ.
Accuracy (Recovery) 82.2% - 108.1%[1]81.1% - 105.3%89.8% - 101.9%[2][3]Data not readily available for AMOZ
Precision (RSD) Repeatability: 1.5% - 3.8% Reproducibility: 2.2% - 4.8%[1]4.7% - 9.8%< 6.5%[2][3]Data not readily available for AMOZ
Limit of Detection (LOD) 0.25 µg/kg[2][3]0.06 µg/kg[4]0.25 - 0.33 µg/kg[2][3]0.06 ppb (µg/kg)[4]
Limit of Quantification (LOQ) 0.80 - 1.10 µg/kg[2][3]Not always reported0.80 - 1.10 µg/kg[2][3]Data not readily available for AMOZ
Specificity HighModerate to High (potential for cross-reactivity)Moderate (potential for interfering compounds)High
Throughput ModerateHighHighHigh
Cost HighLowModeratePotentially Low
Confirmatory Method? YesNo (Screening)No (Screening)No (Screening)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

This compound Isotope Dilution Method using LC-MS/MS

This method is considered the gold standard for the confirmatory analysis of AMOZ.

a. Sample Preparation (e.g., Fish Tissue) [2][3][5]

  • Homogenization: Weigh 5 g (± 0.05 g) of homogenized fish muscle tissue into a 50 mL polypropylene tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Acid Hydrolysis and Derivatization: Add 10 mL of 0.2 M hydrochloric acid and 200 µL of 25 mM 2-nitrobenzaldehyde (2-NBA) solution. Vortex thoroughly.

  • Incubation: Incubate the mixture in a 60°C ultrasonic cleaner for 2 hours to release protein-bound AMOZ and facilitate derivatization to NP-AMOZ.[2][3]

  • Neutralization: Cool the sample and adjust the pH to 7.0 ± 0.2 with 1 M sodium hydroxide and 0.1 M phosphate buffer.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Collection and Evaporation: Transfer the upper organic layer to a clean tube. Repeat the extraction. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., 50:50 methanol/water) and filter through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Analysis [6]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both NP-AMOZ and its deuterated internal standard, NP-AMOZ-d5.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the detection of AMOZ.

a. Sample Preparation (General) [7]

  • Follow steps 1-7 from the LC-MS/MS sample preparation protocol to obtain the derivatized NP-AMOZ extract.

  • Reconstitution: Dissolve the residue in 1 mL of n-hexane and then add 1 mL of the provided sample dilution buffer.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge for 10 minutes at 2000 x g.

  • Aqueous Phase Collection: Use 50 µL of the lower aqueous phase in the ELISA.

b. ELISA Procedure (Competitive) [7]

  • Standard and Sample Addition: Add 50 µL of standards and prepared samples in duplicate to the antibody-coated microtiter plate wells.

  • Conjugate Addition: Add 50 µL of the AMOZ-HRP conjugate to all wells (except the blank).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 3 times with the provided washing buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the AMOZ concentration.

Ulta-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD)

A rapid and cost-effective chromatographic screening method.

a. Sample Preparation [2][3]

  • Follow the same sample preparation procedure as for the LC-MS/MS method (steps 1-8).

b. UPLC-DAD Analysis [2][3]

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile/water/glacial acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector set to a wavelength of 275 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

AMOZ_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spiking Spike with this compound Sample->Spiking Hydrolysis Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for AMOZ analysis using the this compound isotope dilution LC-MS/MS method.

AMOZ_ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Homogenized Sample Derivatization Acid Hydrolysis & Derivatization (2-NBA) Sample->Derivatization Extraction Liquid-Liquid Extraction & Evaporation Derivatization->Extraction Reconstitution Reconstitution in Buffer Extraction->Reconstitution AddSample Add Sample/Standard to Plate Reconstitution->AddSample AddConjugate Add AMOZ-HRP Conjugate AddSample->AddConjugate Incubate1 Incubation AddConjugate->Incubate1 Wash1 Washing Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubation (Color Development) AddSubstrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read

Caption: General workflow for the screening of AMOZ using a competitive ELISA method.

References

A Comparative Guide to the Extraction of AMOZ from Meat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the primary analytical techniques used for the extraction of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic furaltadone, from meat samples. The selection of an appropriate extraction method is critical for achieving the sensitivity and accuracy required for regulatory monitoring and food safety assurance. This document details the methodologies and performance of common extraction techniques, supported by experimental data from scientific literature, to assist researchers and laboratory professionals in selecting the most suitable method for their analytical needs.

Introduction to AMOZ and its Significance

Furaltadone is a nitrofuran antibiotic that has been prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1][2] As furaltadone is rapidly metabolized, regulatory surveillance focuses on detecting its stable, tissue-bound metabolite, AMOZ.[1][3] The analytical challenge lies in efficiently releasing the protein-bound AMOZ from the complex meat matrix and quantifying it at very low concentrations.[4] The most common analytical endpoint for AMOZ detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often requires a derivatization step to enhance sensitivity and chromatographic performance.[5][6][7]

Core Extraction Methodologies

The principal methods for extracting AMOZ from meat and other animal tissues include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Each approach has distinct advantages and disadvantages in terms of efficiency, selectivity, speed, and cost.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique based on the partitioning of the analyte between two immiscible liquid phases.[8] For AMOZ analysis, it typically follows a hydrolysis step to release the bound metabolite.

  • Sample Preparation and Hydrolysis:

    • Homogenize 1-5 grams of the meat sample.

    • Add an internal standard and hydrochloric acid (e.g., 0.1 M) to the homogenized sample.[9]

    • Incubate the mixture to hydrolyze the protein-AMOZ bonds (e.g., at 37°C overnight or a more rapid incubation at a higher temperature).[9]

  • Derivatization:

    • Neutralize the acidic solution with a suitable buffer or base (e.g., K2HPO4 and NaOH).[4]

    • Add a derivatizing agent, most commonly 2-nitrobenzaldehyde (NBA), and incubate to form the NP-AMOZ derivative (e.g., at 50-60°C).[5][10]

  • Extraction:

    • Add an organic solvent, typically ethyl acetate, to the aqueous sample and vortex vigorously to partition the NP-AMOZ into the organic phase.[4][10][11]

    • Centrifuge to achieve phase separation.[4]

    • Transfer the organic layer to a clean tube. A second extraction of the aqueous layer can be performed to improve recovery.

  • Clean-up and Concentration:

    • Perform a wash step with n-hexane to remove non-polar interferences.[10][11]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[4][10]

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]

2. Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration, offering improved selectivity over LLE.[12][13] It involves passing the sample through a solid sorbent that retains the analyte or the interferences.[12]

  • Sample Preparation, Hydrolysis, and Derivatization:

    • These steps are generally similar to the LLE protocol.

  • SPE Clean-up:

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.[14]

    • Load the sample extract (after derivatization and pH adjustment) onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analyte of interest (NP-AMOZ) with a stronger solvent (e.g., methanol or acetonitrile).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using dispersive SPE (d-SPE).[15][16][17] This method is known for its speed and high sample throughput.[16][17]

  • Extraction:

    • Homogenize 2-10 grams of the meat sample.

    • Add acetonitrile and appropriate extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).[15][17]

    • Shake or vortex vigorously and then centrifuge.[17]

  • Dispersive SPE (d-SPE) Clean-up:

    • Take an aliquot of the acetonitrile supernatant.

    • Add d-SPE sorbents, which may include magnesium sulfate (for water removal), primary secondary amine (PSA) (for removing fatty acids and sugars), and C18 (for removing non-polar interferences like fats).[15]

    • Vortex and centrifuge.

  • Analysis:

    • The resulting supernatant can be directly analyzed by LC-MS/MS, sometimes after an evaporation and reconstitution step. For AMOZ, the hydrolysis and derivatization steps would typically be performed before the initial QuEChERS extraction or on the final cleaned-up extract.

Performance Comparison

The selection of an extraction technique often depends on a trade-off between recovery, clean-up efficiency, speed, and cost. The following table summarizes the performance characteristics of LLE, SPE, and QuEChERS for the analysis of AMOZ and other veterinary drug residues in meat, based on data reported in the scientific literature.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Recovery Generally good, but can be variable.High and reproducible.[18]70-120% for many pesticides and veterinary drugs.[19]
Limit of Detection (LOD) Can achieve low µg/kg levels (e.g., 0.1 µg/kg for AOZ in prawns).[10][11]Can achieve low µg/kg levels (e.g., 0.01-0.11 µg/kg for β-agonists).[18]Typically in the low µg/kg range (e.g., 5.0 µg/kg for pesticides).[19]
Limit of Quantification (LOQ) Dependent on matrix and detector sensitivity.0.04–0.38 µg/kg for β-agonists.[18]Typically 10 µg/kg for pesticides.[19]
Matrix Effects Can be significant due to co-extraction of interfering compounds.Generally lower than LLE due to more selective clean-up.[12]Can be significant, often requires matrix-matched calibration.
Speed & Throughput Slower, more labor-intensive.Moderate speed, can be automated.Very fast, high throughput.[16][17]
Solvent Consumption High.[12]Lower than LLE.[18]Low.
Cost Relatively low cost of consumables.Higher cost due to SPE cartridges.Low cost of consumables.[17]

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

AMOZ_Extraction_Workflow sample_prep Sample Homogenization hydrolysis Acid Hydrolysis (Release of bound AMOZ) sample_prep->hydrolysis derivatization Derivatization (e.g., with 2-NBA) hydrolysis->derivatization extraction Extraction / Clean-up Step derivatization->extraction lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) extraction->lle LLE Path spe Solid-Phase Extraction (e.g., C18 Cartridge) extraction->spe SPE Path quechers QuEChERS (ACN Extraction + d-SPE) extraction->quechers QuEChERS Path concentration Evaporation & Reconstitution lle->concentration spe->concentration quechers->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: General workflow for the extraction and analysis of AMOZ from meat samples.

Derivatization_Workflow hydrolyzed_sample Hydrolyzed Sample (Contains free AMOZ) add_nba Add Derivatizing Agent (2-Nitrobenzaldehyde) hydrolyzed_sample->add_nba incubation Incubate (e.g., 50-60°C) add_nba->incubation np_amoz Formation of NP-AMOZ (Stable Derivative) incubation->np_amoz

Caption: Key steps in the derivatization of AMOZ using 2-Nitrobenzaldehyde (NBA).

Conclusion

The choice of extraction method for AMOZ from meat is a critical decision that impacts the reliability and efficiency of the analytical workflow.

  • Liquid-Liquid Extraction (LLE) remains a viable, low-cost option, particularly when high throughput is not a primary concern. However, it may suffer from lower reproducibility and significant matrix effects.

  • Solid-Phase Extraction (SPE) offers a more robust and selective clean-up, leading to higher quality extracts and potentially better analytical performance.[12][18] It is well-suited for methods requiring low detection limits and high reproducibility.

  • QuEChERS provides a rapid, high-throughput, and cost-effective alternative, making it ideal for screening large numbers of samples.[16][17] However, careful optimization is often required to manage matrix effects, and it may not always achieve the same level of clean-up as SPE for complex matrices like meat.

Ultimately, the optimal method will depend on the specific requirements of the laboratory, including sample throughput needs, desired limits of quantification, and available instrumentation. For confirmatory analysis, methods incorporating a thorough clean-up step like SPE are often preferred, while for large-scale screening, the efficiency of QuEChERS is a significant advantage.

References

A Comparative Guide to the Analysis of AMOZ: Evaluating Performance with AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the analytical methodologies for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic, furaltadone. The accurate detection of AMOZ is critical for ensuring food safety and regulatory compliance. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing the deuterated internal standard, AMOZ-d5, for enhanced accuracy and precision.[1] This guide will objectively compare the performance of this method with a widely used screening alternative, the enzyme-linked immunosorbent assay (ELISA), supported by experimental data.

Data Presentation: Performance Characteristics of AMOZ Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, accuracy, sample throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS with this compound and ELISA for the determination of AMOZ.

Performance CharacteristicLC-MS/MS with this compound Internal StandardIndirect Competitive ELISA (ic-ELISA)
Limit of Detection (LOD) 0.04 - 0.5 µg/kg[2]0.009 - 0.1 µg/kg[2]
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kg[2][3]Primarily for screening, LOQ not always reported[2]
Recovery 81% - 112%[2][4]81.1% - 112.5%[2][5]
Precision (RSD) 1.5% - 6.6% (intra-day)[3][4]4.7% - 16.2%[2][5]
Specificity High (based on mass-to-charge ratio)[3]Moderate (potential for cross-reactivity)
Sample Throughput Lower[3]Higher[3]
Cost Higher (instrumentation and standards)[2]Lower (reagents and equipment)[2]
Confirmation Confirmatory Method[3][6]Screening Method[3]

Experimental Protocols

Detailed methodologies for both the confirmatory LC-MS/MS analysis and the screening ELISA are provided below. These protocols are based on established and validated methods in the scientific literature.

LC-MS/MS Method for AMOZ Analysis using this compound

This protocol outlines the quantitative analysis of AMOZ in biological matrices, such as animal tissue.[1][3][6]

1. Sample Preparation: Hydrolysis and Derivatization a. Homogenize 1 gram of the tissue sample.[3] b. Add 5 mL of 0.1 M HCl and the this compound internal standard solution.[7] c. Incubate at 37°C for 16 hours to release the protein-bound AMOZ.[7] d. Add 200 µL of 10 mM 2-nitrobenzaldehyde (2-NBA) in DMSO to derivatize AMOZ to 2-NP-AMOZ.[7] e. Incubate at 50°C for 1 hour.[7] f. Neutralize the sample by adjusting the pH to approximately 7.0.[1]

2. Extraction a. Perform a liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate.[1][8] b. Vortex and centrifuge to separate the organic and aqueous layers.[9] c. Collect the organic layer and evaporate to dryness under a stream of nitrogen.[1]

3. Reconstitution and Analysis a. Reconstitute the dried residue in the mobile phase.[1] b. Inject the sample into the LC-MS/MS system.[2]

4. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 0.5 mM ammonium acetate).[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions for 2-NP-AMOZ: m/z 335 → 291 and 335 → 127.[3][6]

  • MRM Transition for 2-NP-AMOZ-d5: m/z 340.1 → 101.9.[2][6]

Indirect Competitive ELISA (ic-ELISA) for AMOZ Screening

This protocol describes a common screening method for the detection of AMOZ.[5]

1. Sample Preparation and Derivatization a. Homogenize the sample and perform acid hydrolysis as described in the LC-MS/MS protocol to release AMOZ. b. Derivatize the released AMOZ with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ.[5] c. Neutralize and dilute the sample extract for analysis.

2. ELISA Procedure a. Coat a microtiter plate with an AMOZ-conjugate (e.g., CPAMOZ-OVA).[5] b. Add the prepared sample extract or AMOZ standards to the wells, followed by the addition of a specific monoclonal antibody against 2-NP-AMOZ.[5] c. Incubate to allow competitive binding between the 2-NP-AMOZ in the sample and the coated AMOZ-conjugate for the antibody. d. Wash the plate to remove unbound reagents. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG). f. Wash the plate again. g. Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colorimetric signal. h. Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of AMOZ in the sample.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Furaltadone to the detected AMOZ derivative and the comparative workflows of the analytical methods.

cluster_0 Metabolic and Derivatization Pathway Furaltadone Furaltadone AMOZ (Metabolite) AMOZ (Metabolite) Furaltadone->AMOZ (Metabolite) Metabolism in vivo 2-NP-AMOZ (Detected Derivative) 2-NP-AMOZ (Detected Derivative) AMOZ (Metabolite)->2-NP-AMOZ (Detected Derivative) Derivatization with 2-NBA cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow Sample Prep (LC-MS/MS) Sample Preparation (Hydrolysis, Derivatization with 2-NBA, Addition of this compound) Extraction (LC-MS/MS) Liquid-Liquid Extraction Sample Prep (LC-MS/MS)->Extraction (LC-MS/MS) Analysis (LC-MS/MS) LC-MS/MS Analysis (Separation and Detection) Extraction (LC-MS/MS)->Analysis (LC-MS/MS) Quantification (LC-MS/MS) Quantitative Result (High Specificity & Accuracy) Analysis (LC-MS/MS)->Quantification (LC-MS/MS) Sample Prep (ELISA) Sample Preparation (Hydrolysis, Derivatization with 2-NBA) Immunoassay Competitive ELISA (Antibody Binding) Sample Prep (ELISA)->Immunoassay Signal Detection Colorimetric Reading Immunoassay->Signal Detection Screening Result Screening Result (High Throughput) Signal Detection->Screening Result

References

Cross-Validation of AMOZ Detection: A Comparative Guide for Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS and Immunoassay Methods for the Quantification of the Furaltadone Metabolite, AMOZ.

This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone. Due to the rapid metabolism of the parent drug, monitoring for AMOZ is crucial for ensuring food safety and regulatory compliance. The performance of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is compared with screening methods like enzyme-linked immunosorbent assay (ELISA) across various food matrices, including animal tissue, milk, honey, and eggs. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The selection of an analytical method for AMOZ detection is a critical decision influenced by factors such as required sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is the definitive method for confirmation and accurate quantification, immunoassays like ELISA serve as valuable tools for high-throughput screening.[1][2]

Table 1: Performance Characteristics of AMOZ Analytical Methods

Performance CharacteristicLC-MS/MS with 2-NP-AMOZ-d5 Internal StandardIndirect Competitive ELISA (ic-ELISA)
Limit of Detection (LOD) 0.04 - 0.5 µg/kg[2]0.009 - 0.1 µg/kg[2]
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kg[2]Primarily for screening, LOQ not always reported[2]
Recovery 81% - 112%[2]81.1% - 112.5%[2]
Precision (%RSD) 2.7% - 6.6% (intra-day)[2]5.4% - 16.2%[2]
Specificity High (based on mass-to-charge ratio)[2]Moderate (potential for cross-reactivity)[1][2]
Sample Throughput Lower[2]Higher[2]
Cost Higher (instrumentation and standards)[2]Lower (reagents and equipment)[2]
Confirmation Confirmatory MethodScreening Method

Table 2: Quantitative Performance of LC-MS/MS for AMOZ Detection in Various Food Matrices

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery Rate (%)Linearity (r²)
Dried Meat Powder 0.04[3]0.13[3][4]81 - 108[4]> 0.99[4]
Animal Tissue -0.5[1]82.2 - 108.1[1]0.999[1]
Sausage Casings, Crawfish 0.0218 - 0.05960.0719 - 0.196677 - 109-
Fish, Shrimp, Honey, Eggs (CLELISA) 0.01-92.1 - 107.7[5]-

Experimental Workflow for AMOZ Detection

The analytical workflow for AMOZ detection involves several critical steps, from sample preparation to instrumental analysis. The following diagram illustrates a general workflow.

AMOZ_Detection_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Animal Tissue, Milk, Honey) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (Release of protein-bound AMOZ) Homogenization->Hydrolysis Derivatization Derivatization (with 2-nitrobenzaldehyde) Hydrolysis->Derivatization LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Derivatization->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Cleanup Cleanup (e.g., Hexane Wash) Evaporation->Cleanup Analysis Instrumental Analysis (LC-MS/MS or ELISA) Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: General experimental workflow for AMOZ detection in food matrices.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. The following sections detail the methodologies for sample preparation and instrumental analysis.

Sample Preparation Protocol for Animal Tissue
  • Homogenization: Homogenize the animal tissue sample to ensure uniformity.[4]

  • Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[4]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard, 2-NP-AMOZ-d5, to each sample to correct for matrix effects and procedural losses.[4]

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M hydrochloric acid (HCl).[4]

    • Add 75 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) solution.[4]

    • Vortex the mixture to ensure thorough mixing.[4]

    • Incubate overnight (approximately 16 hours) at 37 °C in a shaking water bath to release the protein-bound AMOZ and facilitate its derivatization to the stable 2-NP-AMOZ form.[2][4]

  • Neutralization: Cool the samples to room temperature. Add 1.5 mL of 0.3 M sodium phosphate solution and adjust the pH to a range of 6.7 - 7.3 using 1 M sodium hydroxide (NaOH).[4]

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of ethyl acetate and vortex for 1 minute to extract the 2-NP-AMOZ.[4]

    • Centrifuge at 4000 g for 10 minutes at 4 °C to separate the organic and aqueous layers.[4]

    • Carefully transfer the upper ethyl acetate layer to a clean tube.[4]

    • Repeat the extraction step with an additional 4 mL of ethyl acetate and combine the extracts.[4]

  • Evaporation and Reconstitution: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 45 °C. Reconstitute the residue in a suitable volume (e.g., 225 µL) of the mobile phase.[4]

  • Cleanup (Hexane Wash): Add 2 mL of n-hexane, vortex, and centrifuge. Discard the upper hexane layer to remove non-polar interferences.[4]

  • Final Preparation: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.[4]

Sample Preparation Protocol for Milk
  • Weighing: Weigh 2.0 g of the milk sample into a 50 mL polypropylene centrifuge tube.[4]

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 40 ng/mL AMOZ-d5).[4]

  • Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 75 µL of 100 mM 2-NBA solution. Vortex and incubate overnight at 37 °C in a shaking water bath.[4]

  • Extraction and Neutralization: Centrifuge the samples and transfer the supernatant. Add 1.5 mL of 0.3 M sodium phosphate solution and adjust the pH to 6.7 - 7.3 with 1 M NaOH.[4]

  • The subsequent LLE, evaporation, reconstitution, and cleanup steps are similar to those for animal tissue.[4]

Sample Preparation Protocol for Honey
  • Dissolution: A 2 g sample of honey is typically diluted with 5 mL of 0.12 M HCl.[6]

  • Derivatization: 300 µL of 50 mM 2-nitrobenzaldehyde in DMSO is added. The sample is then hydrolyzed and derivatized for 18 hours at 37 °C.[6]

  • pH Adjustment: The sample is cooled, and the pH is adjusted to 7 by adding 6 mL of 0.1 M K2HPO4 prior to solid-phase extraction (SPE).[6]

  • Solid-Phase Extraction (SPE): A two-step SPE protocol is often employed for cleanup and sample enrichment.[6]

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred method for the confirmatory analysis of AMOZ due to its high sensitivity and specificity.[1]

Table 3: Typical LC-MS/MS Conditions for AMOZ Analysis

ParameterSetting
LC Column C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[2]
Mobile Phase Gradient elution with methanol and 2 mM ammonium formate[2] or 0.1% formic acid in water and 0.1% formic acid in acetonitrile[1]
Flow Rate 0.30 mL/min[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions for 2-NP-AMOZ e.g., m/z 335 > 291 and 335 > 127[2][3]
MRM Transition for 2-NP-AMOZ-d5 e.g., m/z 340.1 > 101.9[2][3]

Signaling Pathways and Logical Relationships

The derivatization of AMOZ is a critical step that enhances its stability and detectability by LC-MS/MS. The following diagram illustrates this chemical transformation.

AMOZ_Derivatization AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) NP_AMOZ 2-NP-AMOZ (Stable Derivative) AMOZ->NP_AMOZ + 2-NBA (Derivatization) NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NP_AMOZ

Caption: Derivatization of AMOZ to the stable 2-NP-AMOZ product.

Conclusion

The choice of analytical method for AMOZ detection is dependent on the specific requirements of the study. For high-throughput screening of a large number of samples, ELISA-based methods offer a cost-effective and rapid solution. However, for confirmatory analysis and accurate quantification, particularly for regulatory purposes, the high specificity and sensitivity of LC-MS/MS are indispensable. The detailed protocols and comparative data presented in this guide provide a framework for researchers to establish and validate robust and reliable methods for the detection of AMOZ in a variety of food matrices.

References

A Comparative Guide to Proficiency Testing Schemes for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the analysis of nitrofuran metabolites, participation in proficiency testing (PT) schemes is a critical component of a robust quality assurance program. These schemes offer an independent evaluation of a laboratory's analytical performance and are frequently a prerequisite for accreditation to international standards such as ISO/IEC 17025. This guide presents a comparative overview of prominent PT schemes available for nitrofuran metabolite analysis, supported by a detailed, representative analytical methodology.

Comparison of Major Proficiency Testing Scheme Providers

Several globally recognized organizations provide high-quality PT schemes for the analysis of veterinary drug residues, including nitrofuran metabolites. Key providers include FAPAS (a brand of Fera Science Ltd), LGC AXIO Proficiency Testing, and Test Veritas (organizer of the Progetto Trieste PT scheme). While specific quantitative performance data from individual PT rounds are confidential to participants, a qualitative comparison can be drawn from their publicly available information.

Table 1: Qualitative Comparison of Proficiency Testing Scheme Providers for Nitrofuran Metabolite Analysis

FeatureFAPASLGC AXIO Proficiency TestingTest Veritas (Progetto Trieste)
Accreditation Accredited to ISO/IEC 17043.[1]Accredited to ISO/IEC 17043.[2]Accredited to UNI CEI EN ISO/IEC 17043:2010.[3]
Matrices Offered Offers a wide range, including fish muscle, prawns, chicken eggs, honey, and chicken muscle.[4][5]Provides schemes for veterinary residues in various matrices, including pork.[2]Offers PTs in matrices such as eggs, muscle (swine), and shrimps.[3]
Analytes Covered Includes individual nitrofuran metabolites (AOZ, AMOZ, AHD, SEM) and total nitrofuran metabolites.[5]Covers nitrofuran metabolites as part of their broader veterinary drug residue testing schemes.[2]Analyzes for AMOZ, AOZ, AHD, SEM, and DNSH.[6]
Scheme Frequency Multiple rounds offered throughout the year for different matrices.Regular schemes are available as part of their annual program.Scheduled rounds with specified ordering and shipment dates.[6]
Reporting Provides comprehensive reports with rigorous statistical analysis and method comparisons.[7]Offers a web-based portal for multi-laboratory, multi-method, and multi-analyst reporting.[2]Distinguishes between results from confirmatory and screening methods in its evaluation.[8]
Additional Features Test materials can include both incurred and fortified residues.[4]Provides a broad range of veterinary drug residue PTs beyond nitrofurans.Test materials are often incurred (naturally contaminated).[9][10]

Representative Experimental Protocol: LC-MS/MS Analysis of Nitrofuran Metabolites

The following is a representative experimental protocol for the confirmatory analysis of nitrofuran metabolites in animal-derived food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established and widely used methodologies.[11][12][13]

1. Sample Preparation and Hydrolysis

  • A homogenized sample (e.g., 1-2 grams of tissue) is accurately weighed into a centrifuge tube.

  • An internal standard solution is added to the sample.

  • The sample undergoes acid hydrolysis, typically with hydrochloric acid (HCl), to release the protein-bound metabolites.

  • This hydrolysis step is generally performed at an elevated temperature (e.g., 37°C) for several hours or overnight to ensure complete release.[11][12]

2. Derivatization

  • A derivatizing agent, 2-nitrobenzaldehyde (2-NBA), is added to the hydrolyzed sample.[11][12]

  • This reaction attaches a chromophore to the metabolites, which enhances their detection by LC-MS/MS.

  • The derivatization reaction is typically carried out at an elevated temperature (e.g., 50-60°C).

3. Extraction

  • The pH of the sample is adjusted to approximately 7.[11]

  • The derivatized metabolites are then extracted from the aqueous sample matrix into an organic solvent, commonly ethyl acetate, through liquid-liquid extraction.[12]

  • The mixture is centrifuged to separate the organic and aqueous layers.

  • The organic layer containing the derivatized metabolites is collected.

4. Clean-up and Concentration

  • The collected organic extract is evaporated to dryness, often under a gentle stream of nitrogen.[12]

  • The residue is then reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

  • The analytes are separated on a C18 analytical column using a gradient elution program with a mobile phase typically consisting of a mixture of water, an organic solvent (e.g., methanol or acetonitrile), and a modifier (e.g., formic acid).

  • The separated analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental workflow for nitrofuran metabolite analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample 1. Homogenized Sample hydrolysis 2. Acid Hydrolysis (HCl, 37°C) sample->hydrolysis Add Internal Standard derivatization 3. Derivatization (2-NBA, 50-60°C) hydrolysis->derivatization extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) derivatization->extraction pH Adjustment evaporation 5. Evaporation extraction->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lcms 7. LC-MS/MS Analysis reconstitution->lcms data 8. Data Processing lcms->data

Caption: Experimental workflow for nitrofuran metabolite analysis.

logical_relationship cluster_providers Proficiency Testing Providers cluster_lab Participating Laboratory cluster_evaluation Performance Evaluation FAPAS FAPAS PT_Sample Receive & Analyze PT Sample FAPAS->PT_Sample LGC_AXIO LGC AXIO LGC_AXIO->PT_Sample Test_Veritas Test Veritas Test_Veritas->PT_Sample Lab_Method Internal Analytical Method Lab_Results Submit Results Lab_Method->Lab_Results Evaluation_Report Receive Performance Report Lab_Results->Evaluation_Report Provider Evaluates PT_Sample->Lab_Method Corrective_Actions Implement Corrective Actions Evaluation_Report->Corrective_Actions If necessary

Caption: Logical relationship in a proficiency testing scheme.

References

A Comparative Guide to ELISA and LC-MS/MS for AMOZ Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of food safety and veterinary drug residue analysis, the detection of banned substances is of paramount importance to protect consumer health. Furaltadone, a nitrofuran antibiotic, is one such prohibited substance due to its potential carcinogenic properties.[1] As furaltadone is rapidly metabolized, regulatory monitoring focuses on its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Two of the most prominent analytical techniques for the detection of AMOZ are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their AMOZ screening and quantification needs.

Principle of the Methods

ELISA (Enzyme-Linked Immunosorbent Assay)

The ELISA for AMOZ is a competitive immunoassay.[4] The core principle relies on the competition between the AMOZ in the sample and a known amount of enzyme-labeled AMOZ (AMOZ-HRP conjugate) for a limited number of specific antibody binding sites, which are pre-coated on a microtiter plate.[4] After incubation, unbound reagents are washed away. A substrate/chromogen solution is then added, which reacts with the enzyme on the bound AMOZ-HRP to produce a colored product.[4] The intensity of the color is inversely proportional to the concentration of AMOZ in the sample; a weaker color indicates a higher concentration of AMOZ.[4]

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is considered the gold standard for confirmatory analysis due to its high selectivity and sensitivity.[2][3] This technique first separates the compound of interest from the sample matrix using liquid chromatography (LC). The separated compound then enters the mass spectrometer (MS), where it is ionized. The first mass analyzer selects the precursor ion (the ionized AMOZ derivative). This ion is then fragmented, and a second mass analyzer selects specific product ions. The detection and quantification are based on the specific mass-to-charge ratios of these precursor and product ions.[3] For stable and sensitive detection, AMOZ is derivatized with 2-nitrobenzaldehyde to form 2-nitro-p-anisidine-AMOZ (2-NP-AMOZ) prior to analysis.[2]

Performance Characteristics: A Comparative Overview

The selection of an analytical method hinges on its performance characteristics. Below is a table summarizing the key attributes of ELISA and LC-MS/MS for AMOZ analysis.

FeatureELISA (Screening)LC-MS/MS (Confirmatory)
Principle Antigen-antibody binding and colorimetric detection.[2]Separation by chromatography and detection by mass-to-charge ratio.[2]
Specificity High, but with potential for cross-reactivity.[2]Very high.[2]
Sensitivity High (in the ng/mL or low µg/kg range).[2][5]Very high (low µg/kg).[2][3]
Quantification Semi-quantitative to quantitative.[2]Accurate and precise.[2]
Throughput High; suitable for analyzing large numbers of samples simultaneously (e.g., 96-well plate format).[5]Lower; samples are analyzed sequentially.
Cost Relatively inexpensive per sample.[6][7]Higher cost per sample due to expensive instrumentation and maintenance.[7]
Ease of Use Simpler to perform with minimal training.[8]Requires highly skilled operators and complex instrumentation.[7]
Application Ideal for high-throughput screening of a large number of samples.[2]The definitive method for confirmation and accurate quantification of positive screening results.[2][3]

Experimental Protocols

AMOZ ELISA Protocol (Competitive)

This protocol is a generalized representation of a commercial AMOZ ELISA kit.

  • Sample Preparation & Derivatization :

    • Homogenize 1 gram of tissue (e.g., muscle, liver) or use 1 ml of a liquid sample (e.g., milk).[4]

    • Add 4 ml of double-distilled water, 0.5 ml of 1 M HCl, and 250 µl of derivatization reagent (e.g., 2-nitrobenzaldehyde).[4]

    • Incubate the mixture to allow for the release of protein-bound AMOZ and its derivatization.

  • Extraction :

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.[4]

    • Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.[4]

  • Evaporation and Reconstitution :

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]

    • Reconstitute the residue in a mixture of n-hexane and the provided sample dilution buffer.[4]

    • Vortex and centrifuge; the aqueous (lower) phase is used in the ELISA.[4]

  • ELISA Procedure :

    • Add standards and prepared samples to the respective wells of the antibody-coated microtiter plate.

    • Add the AMOZ-HRP conjugate solution to each well and incubate for 30 minutes.[4]

    • Wash the plate to remove unbound reagents.[4]

    • Add the substrate/chromogen solution (TMB) and incubate to allow color development.[4]

    • Stop the reaction by adding sulfuric acid.[4]

    • Read the optical density at 450 nm using a microplate reader.[4]

LC-MS/MS Protocol

This protocol outlines a typical workflow for the confirmatory analysis of AMOZ.

  • Sample Preparation :

    • Homogenization : Homogenize 1 gram of tissue.[2]

    • Hydrolysis : Add 5 mL of 0.1 M HCl and incubate at 37°C for 16 hours to release the protein-bound AMOZ.[2]

    • Derivatization : Add 200 µL of 10 mM 2-nitrobenzaldehyde in DMSO and incubate at 50°C for 1 hour to form 2-NP-AMOZ.[2]

    • Extraction : Perform a liquid-liquid extraction with 5 mL of ethyl acetate.[2]

    • Evaporation and Reconstitution : Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[2]

  • LC-MS/MS Analysis :

    • Chromatographic Separation :

      • Column : C18 column (e.g., 100mm x 2.1mm, 1.7µm).[3]

      • Mobile Phase : Gradient elution using methanol and 2 mM ammonium formate.[3]

      • Flow Rate : 0.30 mL/min.[3]

      • Injection Volume : 10 µL.[3]

    • Mass Spectrometry Detection :

      • Ionization Mode : Positive electrospray ionization (ESI+).[3]

      • Analysis Mode : Multiple Reaction Monitoring (MRM).[3]

      • MRM Transitions : Monitor for the specific precursor ion to product ion transitions for NP-AMOZ (e.g., 335 > 291 and 335 > 127).[3] An internal standard like AMOZ-d5 is typically used for quantification.[3]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Sample (1g tissue) Homogenize Homogenization & Hydrolysis Sample->Homogenize Derivatize Derivatization Homogenize->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute AddSamples Add Samples/Standards to Plate Reconstitute->AddSamples AddConjugate Add AMOZ-HRP Conjugate AddSamples->AddConjugate Incubate1 Incubate (30 min) AddConjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance at 450 nm AddStop->Read

Figure 1. Experimental workflow for AMOZ screening by ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (1g tissue) Homogenize Homogenization Sample->Homogenize Hydrolysis Acid Hydrolysis (16h) Homogenize->Hydrolysis Derivatization Derivatization to 2-NP-AMOZ Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Selection CID->MS2 Detection Detection & Quantification MS2->Detection

Figure 2. Experimental workflow for AMOZ analysis by LC-MS/MS.

Conclusion

Both ELISA and LC-MS/MS are powerful tools for the detection of AMOZ in various matrices. The choice between them is largely dictated by the specific application.

ELISA serves as an excellent screening tool . Its high throughput, lower cost per sample, and ease of use make it ideal for analyzing large batches of samples to quickly identify potential positives.[2][5] Commercial ELISA kits are readily available and provide a rapid method for ensuring compliance with food safety regulations.

LC-MS/MS , on the other hand, is the undisputed confirmatory method .[2] Its superior specificity and accuracy ensure that false-positive results from screening methods are reliably identified.[9] While more expensive and technically demanding, LC-MS/MS provides the definitive, quantifiable data required for regulatory enforcement and in-depth scientific research.[2][8]

In practice, a tiered approach is often the most efficient and cost-effective strategy: initial high-throughput screening of samples with ELISA, followed by the confirmation and precise quantification of any presumptive positive samples using LC-MS/MS. This combination leverages the strengths of both technologies to ensure robust and reliable monitoring of AMOZ residues.

References

Navigating Measurement Uncertainty in AMOZ Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran metabolites, understanding the sources and magnitude of measurement uncertainty is paramount for data reliability and accurate interpretation. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-morpholinomethyl-3-amino-2-oxazolidinone (AMOZ), a key metabolite of the banned antibiotic furaltadone. The use of a deuterated internal standard, AMOZ-d5, is central to achieving accurate and reliable results, particularly with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide will delve into the performance of LC-MS/MS, compare it with alternative screening methods, and provide a detailed framework for estimating measurement uncertainty.

Performance Characteristics of AMOZ Quantification Methods

The selection of an appropriate analytical method for AMOZ quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and the context of the analysis (e.g., screening versus confirmation). The two primary methods employed are LC-MS/MS and enzyme-linked immunosorbent assay (ELISA).

Table 1: Comparison of Performance Characteristics for AMOZ Quantification Methods

Performance CharacteristicLC-MS/MS with this compound Internal StandardIndirect Competitive ELISA (ic-ELISA)
Principle Chromatographic separation followed by mass-to-charge ratio detection of derivatized AMOZ and its internal standard.Antigen-antibody binding with a competitive reaction format.
Limit of Detection (LOD) 0.04 - 0.5 µg/kg0.009 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kgNot always reported; primarily a screening tool.
Recovery 81% - 112%81.1% - 112.5%
Precision (RSD) 2.7% - 6.6% (intra-day)5.4% - 16.2%
Specificity High (based on mass transitions)Moderate (potential for cross-reactivity)
Sample Throughput LowerHigher
Cost HigherLower
Confirmation Confirmatory MethodScreening Method

Understanding and Estimating Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a result. For AMOZ quantification, a thorough estimation of measurement uncertainty is crucial for making reliable decisions, such as determining compliance with regulatory limits.

The estimation of measurement uncertainty is typically performed following the principles outlined in the ISO "Guide to the Expression of Uncertainty in Measurement" (GUM) and the Eurachem/CITAC Guide. The process involves identifying all potential sources of uncertainty, quantifying them as standard uncertainties, and then combining them to obtain a combined standard uncertainty, which is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to yield the expanded uncertainty.

Key Sources of Uncertainty in AMOZ Quantification by LC-MS/MS

The "bottom-up" approach to estimating measurement uncertainty involves a detailed analysis of each step of the analytical process. For the quantification of AMOZ using this compound, the main sources of uncertainty include:

  • Sample Preparation:

    • Homogeneity of the sample matrix.

    • Accuracy of the initial sample weight or volume.

    • Efficiency and variability of the hydrolysis and derivatization reactions.

    • Efficiency and variability of the extraction process.

  • Calibration:

    • Purity of the AMOZ and this compound reference standards.

    • Accuracy of the preparation of stock and working standard solutions.

    • Uncertainty associated with the calibration curve fitting.

  • Instrumentation:

    • Repeatability and reproducibility of the LC-MS/MS system.

    • Potential for matrix effects (ion suppression or enhancement).

    • Accuracy of the mass spectrometer's mass calibration.

  • Purity of the Internal Standard:

    • Uncertainty in the stated purity of the this compound internal standard.

A Practical Example: Measurement Uncertainty Budget for AMOZ Quantification

Below is a simplified, illustrative example of a measurement uncertainty budget for the quantification of AMOZ in a food matrix using LC-MS/MS with this compound. The values presented are hypothetical and would need to be determined experimentally in a specific laboratory.

Table 2: Example Measurement Uncertainty Budget for AMOZ Quantification

Source of UncertaintyValue (x)Standard Uncertainty u(x)Relative Standard Uncertainty u(x)/x
Purity of AMOZ standard (P_std) 0.990.0050.0051
Purity of this compound standard (P_is) 0.980.0060.0061
Concentration of AMOZ standard solution (C_std) 100 ng/mL0.5 ng/mL0.0050
Concentration of this compound standard solution (C_is) 100 ng/mL0.5 ng/mL0.0050
Repeatability of measurement (Rep) --0.035 (from pooled RSD of replicates)
Method Precision/Reproducibility (Prec) --0.050 (from control chart data)
Bias/Recovery (Bias) 0.950.040.0421
Calibration Curve (Cal) --0.025 (from regression statistics)
Combined Relative Standard Uncertainty (u_c,rel) 0.081
Combined Standard Uncertainty (u_c) Depends on measured AMOZ concentration
Expanded Uncertainty (U) (k=2) 0.162 (or 16.2%)

Calculation of Combined Relative Standard Uncertainty:

The combined relative standard uncertainty (u_c,rel) is calculated by taking the square root of the sum of the squares of the individual relative standard uncertainties:

u_c,rel = √[(u(P_std)/P_std)² + (u(P_is)/P_is)² + (u(C_std)/C_std)² + (u(C_is)/C_is)² + (u(Rep)/Rep)² + (u(Prec)/Prec)² + (u(Bias)/Bias)² + (u(Cal)/Cal)²]

u_c,rel = √[(0.0051)² + (0.0061)² + (0.0050)² + (0.0050)² + (0.035)² + (0.050)² + (0.0421)² + (0.025)²] ≈ 0.081

The expanded uncertainty is then calculated by multiplying the combined relative standard uncertainty by the coverage factor (k=2), resulting in a relative expanded uncertainty of approximately 16.2%. This means that for a measured AMOZ concentration, the true value is expected to be within ±16.2% of the reported value with a 95% level of confidence.

Experimental Protocols

Detailed and validated experimental protocols are the foundation for obtaining reliable and reproducible results. Below are generalized protocols for the quantification of AMOZ by LC-MS/MS and screening by ic-ELISA.

Protocol 1: LC-MS/MS Quantification of AMOZ using this compound

This protocol outlines the key steps for the quantitative analysis of AMOZ in a biological matrix, such as animal tissue.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 1 g) into a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add hydrochloric acid to achieve a concentration of 0.1 M.

    • Add 2-nitrobenzaldehyde (2-NBA) solution for derivatization.

    • Incubate the mixture (e.g., at 37°C overnight) to allow for hydrolysis of tissue-bound metabolites and derivatization to form NP-AMOZ and NP-AMOZ-d5.

    • Neutralize the sample with a suitable buffer (e.g., potassium phosphate buffer).

  • Extraction:

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Centrifuge to separate the layers and transfer the organic phase to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Filter the solution through a syringe filter (e.g., 0.22 µm).

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: Gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Example MRM transitions for NP-AMOZ: m/z 335 → 291, 335 → 127

      • Example MRM transition for NP-AMOZ-d5: m/z 340 → 101.9

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for AMOZ Screening

This protocol describes a typical workflow for a screening immunoassay.

  • Plate Coating: Coat a 96-well microtiter plate with a coating antigen (e.g., AMOZ-protein conjugate) and incubate.

  • Washing and Blocking: Wash the plate to remove unbound antigen and add a blocking agent to prevent non-specific binding.

  • Sample/Standard Addition: Add prepared sample extracts or AMOZ standards to the wells, followed by the addition of a specific primary antibody against AMOZ. Incubate to allow for competitive binding.

  • Secondary Antibody and Substrate: Wash the plate and add an enzyme-conjugated secondary antibody that binds to the primary antibody. After another wash, add a chromogenic substrate.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The concentration of AMOZ in the sample is inversely proportional to the signal intensity.

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

AMOZ_Metabolism_and_Derivatization Furaltadone Furaltadone (Parent Drug) AMOZ AMOZ (Metabolite) Furaltadone->AMOZ In vivo metabolism NP_AMOZ NP-AMOZ (Derivatized Analyte) AMOZ->NP_AMOZ Derivatization with 2-nitrobenzaldehyde

Caption: Metabolic conversion of Furaltadone to AMOZ and subsequent derivatization for analysis.

AMOZ_Quantification_Workflow cluster_LCMS LC-MS/MS Confirmatory Method cluster_ELISA ELISA Screening Method Sample_Prep_LCMS Sample Preparation (Hydrolysis, Derivatization, Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep_LCMS->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification_LCMS Quantification (Internal Standard Method) MS_Detection->Quantification_LCMS Sample_Prep_ELISA Sample Preparation (Extraction) Competitive_Binding Competitive Binding (on Microplate) Sample_Prep_ELISA->Competitive_Binding Signal_Generation Enzymatic Signal Generation Competitive_Binding->Signal_Generation Measurement Absorbance Measurement Signal_Generation->Measurement

Caption: Comparative workflow of LC-MS/MS and ELISA for AMOZ analysis.

Uncertainty_Sources cluster_SamplePrep Sample Preparation cluster_Calibration Calibration cluster_Instrumentation Instrumentation center_node Measurement Uncertainty Homogeneity Homogeneity center_node->Homogeneity Weighing Weighing center_node->Weighing Extraction_Variability Extraction_Variability center_node->Extraction_Variability Standard_Purity Standard Purity center_node->Standard_Purity Solution_Prep Solution Preparation center_node->Solution_Prep Curve_Fit Curve Fitting center_node->Curve_Fit Repeatability Repeatability center_node->Repeatability Matrix_Effects Matrix Effects center_node->Matrix_Effects Mass_Accuracy Mass Accuracy center_node->Mass_Accuracy

Caption: Key sources contributing to measurement uncertainty in AMOZ quantification.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of AMOZ-d5, a deuterated nitrofuran metabolite. Adherence to these protocols is crucial for minimizing risks and upholding the highest standards of laboratory safety.

Immediate Safety and Hazard Information

This compound is classified as a combustible solid and presents several health hazards. It is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) and to be fully aware of its potential effects.

Hazard Identification and Recommended Personal Protective Equipment (PPE):

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation (Category 2)H319: Causes serious eye irritationSafety glasses or goggles
Skin Sensitisation (Category 1)H317: May cause an allergic skin reactionChemical-resistant gloves (e.g., nitrile)
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationDust mask (type N95 or equivalent)
Storage Class 11: Combustible Solids Store in a well-ventilated area away from ignition sources.

Step-by-Step Disposal Protocol for this compound

The required method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1] This ensures that the compound is managed in an environmentally sound and compliant manner. Do not discharge this compound or its containers to sewer systems.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, as hazardous waste.[2]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

2. Waste Containerization and Labeling:

  • Use a suitable, closed container for the collection of this compound waste.[1] The original container is often a good option.[2]

  • Ensure the container is in good condition, free from leaks, and not externally contaminated.[2]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., irritant).[2]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • The SAA should be located at or near the point of waste generation and kept away from drains, heat, and ignition sources.[2]

  • The container must remain closed except when actively adding waste.[2]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

  • Provide accurate information about the waste, including its identity and quantity.[2]

5. Management of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.[2]

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

6. Spill and Contamination Response:

  • In the event of a spill, avoid dust formation.[1]

  • Use an inert absorbent material, such as vermiculite or dry sand, to contain the spill.[2]

  • Collect the absorbent material and any contaminated PPE into a designated hazardous waste container.[2]

  • Report the spill to your laboratory supervisor and EHS department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Material Identification cluster_1 Waste Handling and Segregation cluster_2 Containerization and Storage cluster_3 Final Disposal Start Is the material This compound or contaminated with it? HazardousWaste Treat as Hazardous Waste Start->HazardousWaste Yes NonHazardous Dispose of as non-hazardous waste Start->NonHazardous No Segregate Segregate from other waste streams HazardousWaste->Segregate Containerize Package in a sealed, properly labeled container Segregate->Containerize Store Store in a designated Satellite Accumulation Area (SAA) Containerize->Store ArrangePickup Arrange for pickup by a licensed hazardous waste contractor Store->ArrangePickup

Caption: Decision workflow for the proper disposal of this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of AMOZ-d5

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, operational procedures, and disposal plans for AMOZ-d5, ensuring the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for minimizing risks associated with this deuterated nitrofuran metabolite.

Researchers and drug development professionals handling this compound must prioritize safety through the diligent use of personal protective equipment (PPE) and strict adherence to established handling and disposal protocols. This document outlines the necessary precautions and step-by-step procedures to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1] Therefore, appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, impermeable gloves (e.g., nitrile, neoprene).[2]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles or safety glasses with side-shields.[2]
Skin and Body Protection Lab Coat/CoverallsA long-sleeved lab coat or disposable coveralls made of a protective fabric like Tyvek®.[3]
Respiratory Protection Dust Mask/RespiratorA dust mask (e.g., N95) or a respirator may be necessary if there is a risk of generating dust or aerosols.[4]

The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific laboratory procedures being performed.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_workflow This compound PPE Selection Workflow Start Start: Handling this compound AssessProcedure Assess the experimental procedure Start->AssessProcedure CheckAerosol Potential for aerosol or dust generation? AssessProcedure->CheckAerosol CheckSplash Potential for splashing? AssessProcedure->CheckSplash SelectLabCoat Wear a lab coat CheckAerosol->SelectLabCoat No SelectRespirator Use a respirator/dust mask CheckAerosol->SelectRespirator Yes SelectGloves Select chemical-resistant gloves CheckSplash->SelectGloves No SelectEyewear Select safety goggles/glasses CheckSplash->SelectEyewear Yes End End SelectGloves->End Proceed with experiment SelectEyewear->SelectGloves SelectLabCoat->SelectEyewear SelectRespirator->SelectLabCoat

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials (e.g., inert absorbent) readily accessible.[1]

  • Handling the Compound:

    • Wear the appropriate PPE as determined by the risk assessment.

    • Handle this compound in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2]

    • Avoid direct contact with skin and eyes.[1]

    • Use non-sparking tools if the compound is a combustible solid.[2]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep it away from incompatible materials and sources of ignition.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory safety workflow. All materials contaminated with this compound should be treated as hazardous waste.[4]

Waste Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[4]

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[4]

  • Container Management:

    • Use a chemically compatible and sealable container for waste collection.[4]

    • The container should be kept closed except when adding waste.[4]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[4]

    • Do not discharge this compound or its waste into drains or the environment.[1][2]

AMOZ_d5_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_workflow This compound Handling and Disposal Workflow PrepArea Prepare well-ventilated work area DonPPE Don appropriate PPE PrepArea->DonPPE PrepSpillKit Ensure spill kit is accessible DonPPE->PrepSpillKit HandleCompound Handle this compound with care PrepSpillKit->HandleCompound StoreCompound Store in a cool, dry, ventilated area HandleCompound->StoreCompound After use SegregateWaste Segregate all contaminated waste HandleCompound->SegregateWaste Generate waste LabelContainer Use labeled, sealed waste container SegregateWaste->LabelContainer ArrangeDisposal Arrange for professional waste disposal LabelContainer->ArrangeDisposal End End ArrangeDisposal->End End

Caption: Workflow for handling and disposing of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][4]

  • Clean-up: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[4]

By strictly following these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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